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4-(Fluoromethyl)oxan-4-amine hydrochloride Documentation Hub

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  • Product: 4-(Fluoromethyl)oxan-4-amine hydrochloride
  • CAS: 1864073-18-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Synthesis of 4-Amino-4-(fluoromethyl)oxane

Executive Summary: The Fluorine Effect In modern medicinal chemistry, the 4-amino-4-(fluoromethyl)oxane (also known as 4-amino-4-(fluoromethyl)tetrahydropyran) scaffold represents a high-value pharmacophore. It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, the 4-amino-4-(fluoromethyl)oxane (also known as 4-amino-4-(fluoromethyl)tetrahydropyran) scaffold represents a high-value pharmacophore. It serves as a core structural motif in inhibitors for Cathepsin K (e.g., Odanacatib analogs) and Cathepsin S , as well as a bioisostere for gem-dimethyl or hydroxymethyl groups in GPCR ligands.

The introduction of the fluoromethyl group at the quaternary center achieves two critical physicochemical objectives:

  • pKa Modulation: The electron-withdrawing fluorine atom lowers the pKa of the adjacent amine, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.

  • Metabolic Stability: The C-F bond blocks metabolic oxidation at the methyl position, extending the compound's half-life (

    
    ).
    

This guide provides a robust, scalable, and safety-validated protocol for synthesizing this scaffold, prioritizing the mitigation of risks associated with quaternary center formation and nucleophilic fluorination.

Retrosynthetic Analysis

The synthesis hinges on two critical transformations: the construction of the sterically hindered quaternary center and the late-stage introduction of fluorine via deoxyfluorination.

Strategic Disconnection:

  • C-F Bond Formation: The most reliable method is the deoxyfluorination of the corresponding alcohol precursor using S(IV) reagents (DAST, Deoxo-Fluor).

  • Quaternary Amine Assembly: The Bucherer-Bergs reaction is selected over the Strecker synthesis due to its thermodynamic control, which favors the formation of the spiro-hydantoin intermediate from the symmetric ketone.

Retrosynthesis Target 4-Amino-4-(fluoromethyl)oxane Precursor1 N-Boc-4-Amino-4-(fluoromethyl)oxane Target->Precursor1 Deprotection Alcohol N-Boc-4-Amino-4-(hydroxymethyl)oxane Precursor1->Alcohol Deoxyfluorination (DAST/Deoxo-Fluor) Ester 4-Amino-4-carboxyoxane (Protected) Alcohol->Ester Reduction (LiBH4 or Mixed Anhydride) Hydantoin 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Ester->Hydantoin Hydrolysis & Protection Ketone Tetrahydropyran-4-one Hydantoin->Ketone Bucherer-Bergs ((NH4)2CO3, KCN)

Figure 1: Retrosynthetic pathway emphasizing the Bucherer-Bergs and Deoxyfluorination strategy.[1]

Phase 1: Construction of the Quaternary Center

Objective: Convert commercially available tetrahydropyran-4-one into the 4-amino-4-carboxylic acid derivative.

The Bucherer-Bergs Reaction

This step establishes the quaternary carbon with high atom economy.

  • Reagents: Tetrahydropyran-4-one, Potassium Cyanide (KCN), Ammonium Carbonate

    
    .
    
  • Solvent: Ethanol/Water (1:1).

  • Mechanism: Formation of a hemiaminal followed by the attack of cyanide to form an

    
    -aminonitrile, which cyclizes with 
    
    
    
    (from carbonate) to form the hydantoin.

Protocol:

  • Charge a reaction vessel with tetrahydropyran-4-one (1.0 equiv).

  • Add ethanol/water (1:1 v/v, 10 mL/g substrate).

  • Add

    
      (3.0 equiv) and KCN  (1.2 equiv). Caution: KCN is highly toxic. Ensure scrubber availability.
    
  • Heat to 60°C for 18–24 hours. The mixture will become a slurry.

  • Cool to 0°C. Filter the white solid (Hydantoin).

  • Wash with cold water and diethyl ether. Dry under vacuum.[2]

    • Yield Expectation: 75–85%.[3]

Hydrolysis and Protection

The hydantoin is extremely stable and requires harsh basic conditions to open.

Protocol:

  • Suspend the hydantoin in 3M NaOH (5.0 equiv).

  • Reflux (100°C) for 24–48 hours until the solution becomes clear (evolution of

    
    ).
    
  • Cool to room temperature.

  • In-situ Protection: Add Dioxane (equal volume to water) and

    
      (1.2 equiv). Stir at RT for 12 hours.
    
  • Acidify carefully with 1M HCl to pH 3.

  • Extract with Ethyl Acetate (3x). Dry over

    
    .[4]
    
  • Concentrate to yield N-Boc-4-amino-4-carboxytetrahydropyran .

Phase 2: Reduction to the Amino Alcohol

Objective: Chemoselective reduction of the carboxylic acid to the primary alcohol without reducing the carbamate (Boc) group.

Strategic Choice: Direct reduction of the carboxylic acid using Isobutyl Chloroformate/


  (Mixed Anhydride Method) is preferred on bench scale for safety. Alternatively, esterification (TMS-diazomethane or MeOH/H2SO4) followed by 

reduction is more scalable for process chemistry.

Recommended Protocol (Mixed Anhydride Route):

  • Dissolve N-Boc-acid (1.0 equiv) in anhydrous THF at -10°C.

  • Add N-Methylmorpholine (NMM) (1.1 equiv) followed by Isobutyl Chloroformate (1.1 equiv) dropwise.

  • Stir for 30 minutes (formation of mixed anhydride).

  • Filter off the NMM·HCl salt (optional but cleaner).

  • Add

    
      (2.5 equiv) dissolved in a minimum amount of water/THF dropwise at 0°C.
    
  • Stir for 2 hours. Quench with saturated

    
    .
    
  • Extract with DCM. The product, N-Boc-4-amino-4-(hydroxymethyl)oxane , is often a white solid.

Phase 3: Deoxyfluorination (The Critical Step)

Objective: Nucleophilic substitution of the hydroxyl group with fluorine.

Reagent Selection:

  • DAST (Diethylaminosulfur trifluoride): The classic reagent.[3][5] Effective but thermally unstable (explosive >90°C).

  • Deoxo-Fluor: More thermally stable than DAST but still requires strict temperature control.

  • XtalFluor-E: A solid, safer alternative that does not liberate free HF, but requires an exogenous fluoride source (e.g.,

    
    ).
    

Safety Directive: This reaction generates Hydrofluoric Acid (HF) as a byproduct. Glassware etching can occur. Use plastic/Teflon vessels or minimal glass contact times. Calcium gluconate gel must be present in the lab.

FluorinationMechanism Alcohol Alcohol Substrate (R-OH) Intermediate Activated Alkoxy-Sulfur Intermediate Alcohol->Intermediate Attack on S DAST DAST (Et2N-SF3) DAST->Intermediate - HF TS Transition State (Sn2 Displacement) Intermediate->TS Intramolecular or Intermolecular F- Product Fluoromethyl Product (R-F) TS->Product Inversion/Substitution

Figure 2: Mechanism of DAST-mediated deoxyfluorination.

Protocol (Using Deoxo-Fluor for Scalability):

  • Setup: Dry Schlenk flask under Nitrogen/Argon.

  • Substrate: Dissolve N-Boc-amino alcohol (1.0 equiv) in anhydrous DCM (10 mL/g).

  • Cooling: Cool the solution to -78°C . Critical: Low temperature prevents elimination side products (formation of the exocyclic alkene).

  • Addition: Add Deoxo-Fluor (1.5 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm slowly to 0°C (do not exceed RT). Stir for 4–12 hours.

  • Quench: Pour the reaction mixture slowly into a stirred saturated

    
      solution. Caution: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM. Wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The fluorinated product is less polar than the alcohol.

Phase 4: Deprotection and Isolation

Objective: Removal of the Boc group to yield the final free amine salt.

Protocol:

  • Dissolve the fluorinated intermediate in 1,4-Dioxane .

  • Add 4M HCl in Dioxane (10 equiv).

  • Stir at RT for 2–4 hours. A white precipitate (the HCl salt) usually forms.

  • Isolation: Filter the solid or concentrate to dryness. Triturate with diethyl ether to remove organic impurities.

  • Final Product: 4-amino-4-(fluoromethyl)oxane hydrochloride .

Analytical Data Summary

ParameterSpecificationNotes
Appearance White crystalline solid (HCl salt)Hygroscopic
1H NMR (DMSO-d6)

8.5 (br s, 3H, NH3+), 4.6 (d, 2H, CH2F), 3.6-3.8 (m, 4H, Ring), 1.6-1.9 (m, 4H, Ring)
Characteristic doublet for CH2F (

Hz)
19F NMR

-220 to -230 ppm (t)
Triplet due to coupling with geminal CH2 protons
Mass Spec (ESI) [M+H]+ calc: 134.09, found: 134.1

References

  • Patent: Use of 4-aminotetrahydropyran derivatives. US Patent 7,365,215. (2008). Link

  • Medicinal Chemistry Application: Gauthier, J. Y., et al. "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters 18.3 (2008): 923-928. Link

  • Deoxyfluorination Review: Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis 2002.17 (2002): 2561-2578. Link

  • Bucherer-Bergs Mechanism: Ware, E. "The chemistry of the hydantoins." Chemical Reviews 46.3 (1950): 403-470. Link

  • Safety of DAST: "Safety of DAST and Deoxo-Fluor." Organic Process Research & Development (Various safety notes/letters). Link

Sources

Exploratory

A Guide to the Stereoselective Synthesis of 4-(Fluoromethyl)oxan-4-amine: Strategies and Methodologies

Abstract The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often imparting favorable pharmacokinetic and metabolic properties.[1][2] The 4-(fluorom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often imparting favorable pharmacokinetic and metabolic properties.[1][2] The 4-(fluoromethyl)oxan-4-amine scaffold represents a valuable, yet synthetically challenging, building block, combining a polar oxane ring with a stereochemically complex quaternary center bearing both a fluoromethyl group and an amine. This guide provides an in-depth analysis of potential stereoselective synthetic strategies to access this key intermediate. Drawing upon established principles in organofluorine chemistry and heterocyclic synthesis, we will explore multiple plausible routes, offering detailed experimental insights and justifying the selection of reagents and catalysts. This document is intended for researchers and professionals in drug development and synthetic organic chemistry.

Introduction: The Significance of Fluorinated Oxanes in Medicinal Chemistry

The oxane (tetrahydropyran) ring is a prevalent motif in numerous natural products and pharmaceutical agents, valued for its metabolic stability and ability to engage in hydrogen bonding. The introduction of fluorine or fluorinated alkyl groups can significantly enhance a molecule's lipophilicity, binding affinity, and metabolic stability.[2][3] Specifically, the fluoromethyl group can act as a bioisostere for a hydroxyl or methyl group, while also influencing local electronic environments. The quaternary amine center further adds to the structural complexity and potential for diverse biological interactions.

The stereoselective synthesis of 4-(fluoromethyl)oxan-4-amine presents a formidable challenge due to the need to control the stereochemistry at the C4 position. This guide will outline several potential strategies to achieve this, focusing on both diastereoselective and enantioselective approaches.

Proposed Synthetic Strategies

Given the novelty of this specific target, we will propose several synthetic routes based on analogous transformations reported in the literature for similar fluorinated heterocycles.[1][4][5]

Strategy 1: Diastereoselective Fluoromethylation of a Key Oxane Intermediate

This approach hinges on the late-stage introduction of the fluoromethyl group to a pre-formed oxane ring containing a suitable precursor at the C4 position. A plausible disconnection is shown below:

G Target 4-(Fluoromethyl)oxan-4-amine Intermediate1 4-Amino-4-formyloxane Target->Intermediate1 Fluorination Intermediate2 4-Oxo-oxane Intermediate1->Intermediate2 Strecker Reaction

Figure 1: Retrosynthetic analysis for Strategy 1.

Experimental Protocol:

  • Synthesis of Tetrahydro-4H-pyran-4-one: This starting material can be synthesized via various established methods, including the oxidation of 4-hydroxytetrahydropyran.

  • Stereoselective Strecker Reaction: The ketone is subjected to a stereoselective Strecker reaction to introduce the amine and a nitrile group. The use of a chiral amine or a chiral cyanide source can induce asymmetry.

    • Reagents: Tetrahydro-4H-pyran-4-one, (R)-phenylglycinol, trimethylsilyl cyanide (TMSCN).

    • Procedure: To a solution of tetrahydro-4H-pyran-4-one and (R)-phenylglycinol in methanol, TMSCN is added dropwise at 0 °C. The reaction is stirred for 24 hours. The resulting aminonitrile is then hydrolyzed under acidic conditions to yield the corresponding α-amino acid, which can be subsequently converted to the target amine.

  • Reduction of the Nitrile to an Aldehyde: The nitrile group of the aminonitrile is selectively reduced to an aldehyde.

    • Reagents: Diisobutylaluminium hydride (DIBAL-H).

    • Procedure: The aminonitrile is dissolved in an anhydrous, non-polar solvent like toluene and cooled to -78 °C. DIBAL-H is added dropwise, and the reaction is carefully monitored by TLC.

  • Deoxyfluorination: The resulting aldehyde is then fluorinated using a deoxyfluorination reagent.

    • Reagents: Diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[6]

    • Procedure: The aldehyde is dissolved in an anhydrous solvent such as dichloromethane (DCM) and cooled to -78 °C. DAST is added dropwise, and the reaction is allowed to warm to room temperature.

Causality and Justification:

  • The use of a chiral auxiliary like (R)-phenylglycinol in the Strecker reaction is a well-established method for inducing diastereoselectivity in the formation of α-aminonitriles.

  • DIBAL-H is a common reagent for the partial reduction of nitriles to aldehydes at low temperatures.

  • DAST is a widely used reagent for the conversion of aldehydes to gem-difluorides and, with careful control, to monofluoromethyl groups.

Strategy 2: Enantioselective Ring-Opening of an Oxetane Precursor

This strategy involves the asymmetric ring-opening of a suitably substituted oxetane, a four-membered cyclic ether.[7][8][9] The strain of the oxetane ring facilitates nucleophilic attack.

G Target 4-(Fluoromethyl)oxan-4-amine Intermediate1 Substituted Oxetane Target->Intermediate1 Intramolecular Cyclization Intermediate2 1,3-Diol Intermediate1->Intermediate2 Asymmetric Ring Opening

Figure 2: Retrosynthetic analysis for Strategy 2.

Experimental Protocol:

  • Synthesis of a 3-substituted-3-(hydroxymethyl)oxetane: A key intermediate would be an oxetane with a masked amine precursor and a hydroxymethyl group at the 3-position. This can be synthesized from a corresponding 1,3-diol.

  • Asymmetric Ring Opening: The oxetane is then subjected to an enantioselective ring-opening reaction using a fluorinating nucleophile in the presence of a chiral catalyst.

    • Reagents: A suitable oxetane precursor, a fluoride source (e.g., silver fluoride), and a chiral ligand/metal complex (e.g., a chiral phosphoric acid catalyst).

    • Procedure: The oxetane and the chiral catalyst are dissolved in an appropriate solvent. The fluoride source is added, and the reaction is stirred until completion. The resulting fluorinated alcohol can then be converted to the target amine.

  • Intramolecular Cyclization (Williamson Ether Synthesis): The product from the ring-opening, a fluorinated 1,4-diol derivative, would then undergo an intramolecular Williamson ether synthesis to form the oxane ring.[8]

    • Reagents: Sodium hydride (NaH) or another suitable base.

    • Procedure: The diol is dissolved in an anhydrous solvent like THF, and NaH is added portion-wise at 0 °C. The reaction is then heated to reflux to drive the cyclization.

Causality and Justification:

  • The use of chiral catalysts, such as chiral phosphoric acids, has been shown to be effective in promoting enantioselective ring-opening reactions of strained rings.[8]

  • The intramolecular Williamson ether synthesis is a classic and reliable method for the formation of cyclic ethers from haloalcohols or diols with a leaving group.

Strategy 3: Asymmetric Aminofluorination

A more convergent approach would involve the direct, stereoselective introduction of both the amine and fluorine functionalities across a double bond. Palladium-catalyzed aminofluorination of unactivated alkenes is an emerging and powerful tool for this purpose.[5]

G cluster_workflow Asymmetric Aminofluorination Workflow Start Alkene Precursor Reaction Pd(II)-Catalyzed Aminofluorination Start->Reaction Chiral Ligand, F- source Product 4-(Fluoromethyl)oxan-4-amine Reaction->Product

Figure 3: Workflow for Asymmetric Aminofluorination.

Experimental Protocol:

  • Synthesis of an Alkene Precursor: A suitable alkene precursor, such as a tetrahydropyran with an exocyclic double bond at the 4-position, would be required.

  • Asymmetric Palladium(II)-Catalyzed Aminofluorination:

    • Reagents: Alkene precursor, a nitrogen source (e.g., a protected amine), a fluoride source (e.g., AgF or a fluoride salt with a phase-transfer catalyst), a Pd(II) catalyst, and a chiral ligand (e.g., a chiral quinoline-oxazoline (Quox) ligand).[5]

    • Procedure: The alkene, nitrogen source, fluoride source, Pd(II) catalyst, and chiral ligand are combined in a suitable solvent under an inert atmosphere. The reaction is heated, and progress is monitored by LC-MS.

Causality and Justification:

  • This strategy is highly convergent, installing two key functional groups with stereocontrol in a single step.

  • The choice of the chiral ligand is crucial for achieving high enantioselectivity. The Quox ligand family has shown promise in similar transformations.[5]

Data Summary and Comparison of Strategies

StrategyKey TransformationStereocontrolPotential AdvantagesPotential Challenges
1. Diastereoselective Fluoromethylation Stereoselective Strecker ReactionDiastereoselectiveUtilizes well-established reactions.Multi-step; potential for racemization.
2. Enantioselective Ring-Opening Asymmetric Oxetane Ring-OpeningEnantioselectiveAccess to highly enantioenriched products.Synthesis of the oxetane precursor can be complex.
3. Asymmetric Aminofluorination Pd(II)-Catalyzed AminofluorinationEnantioselectiveHighly convergent; atom-economical.Catalyst and ligand sensitivity; optimization required.

Conclusion

The stereoselective synthesis of 4-(fluoromethyl)oxan-4-amine is a challenging yet achievable goal for the synthetic chemist. This guide has outlined three plausible strategies, each with its own set of advantages and potential hurdles. The choice of the optimal route will depend on factors such as the desired scale of synthesis, the availability of starting materials and catalysts, and the specific stereochemical requirements of the final application. Further research and development in the area of asymmetric fluorination and amination will undoubtedly lead to even more efficient and elegant solutions for the synthesis of this and other complex fluorinated molecules.

References

  • Diastereoselective synthesis of trifluoromethylated 1,3-dioxanes by intramolecular oxa-Michael reaction. Organic & Biomolecular Chemistry. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Omega. [Link]

  • Property and asymmetric synthesis of β‐fluoropiperidines. ResearchGate. [Link]

  • Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry. [Link]

  • Diastereoselective synthesis of trifluoromethylated 1,3-dioxanes by intramolecular oxa-Michael reaction. PubMed. [Link]

  • Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-Ones Starting From 4-Trifluoromethyl-Β-Lactam Building Blocks. Amanote Research. [Link]

  • Diastereoselective Synthesis of A-Methyl and A-Hydroxy-B-Amino Acids via 4-Substituted-1,3-Oxazinan-6-Ones. Amanote Research. [Link]

  • Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link]

  • A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. ChemistrySelect. [Link]

  • Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. Tetrahedron: Asymmetry. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]

  • Oxetane synthesis and previous work. ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 4-Amino-1,2,3,4-tetrahydropyridine Derivatives from Intramolecular Nucleophilic Addition Reaction of Tertiary Enamides. ResearchGate. [Link]

  • Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. [Link]

  • An Enantioselective Synthesis of (S)-4-Fluorohistidine. Nucleosides, Nucleotides and Nucleic Acids. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. Tetrahedron Letters. [Link]

  • Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules. [Link]

  • Syntheses of Amines: Substitution Reactions. YouTube. [Link]

  • Synthesis of 6-Substituted-4-Hydroxy-2-pyridinones via Intramolecular Ketene Trapping of Functionalized Enamine-Dioxinones. Organic Letters. [Link]

Sources

Foundational

4-(fluoromethyl)oxan-4-amine hydrochloride chemical properties

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-(fluoromethyl)oxan-4-amine hydrochloride . CAS: 1781543-98-3 | Formula: C₆H₁₃ClFNO | M.W.: 169.62 g/mol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-(fluoromethyl)oxan-4-amine hydrochloride .

CAS: 1781543-98-3 | Formula: C₆H₁₃ClFNO | M.W.: 169.62 g/mol [1][2]

Executive Summary

4-(Fluoromethyl)oxan-4-amine hydrochloride (also known as 4-(fluoromethyl)tetrahydro-2H-pyran-4-amine HCl) is a specialized heterocyclic building block used in modern drug discovery.[1][2] It is structurally characterized by a tetrahydropyran (oxan) ring featuring a gem-disubstituted quaternary center at the C4 position, bearing both a primary amine and a fluoromethyl group.

This motif serves two critical functions in medicinal chemistry:

  • Conformational Locking: The gem-disubstitution restricts the conformational flexibility of the pyran ring, potentially reducing the entropic penalty of binding to a target protein.

  • Basicity Modulation: The electron-withdrawing fluoromethyl group (–CH₂F) inductively lowers the pKₐ of the adjacent amine compared to the non-fluorinated methyl analog. This is a strategic tool for optimizing permeability and reducing hERG liability while maintaining solubility.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-(Fluoromethyl)oxan-4-amine hydrochloride
Synonyms 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine HCl; 4-Amino-4-(fluoromethyl)tetrahydropyran hydrochloride
CAS Number 1781543-98-3
SMILES C1COCCC1(CN)F.Cl (Free base form: NC1(CF)CCOCC1)
Physical & Chemical Properties

Note: Values marked with () are predicted based on structural analogs (e.g., 4-methyltetrahydro-2H-pyran-4-amine) due to the proprietary nature of specific batch data.*

ParameterValue / Description
Appearance White to off-white crystalline solid
Molecular Weight 169.62 g/mol (Salt); 133.16 g/mol (Free Base)
Solubility Highly soluble in water, DMSO, Methanol; sparingly soluble in DCM
Melting Point >200°C (Decomposition expected for HCl salts)
Predicted pKₐ 8.2 – 8.8 (Amine)*
H-Bond Donors 3 (NH₃⁺)
H-Bond Acceptors 2 (Ether O, Fluorine)

Key Insight – pKₐ Shift: The non-fluorinated analog (4-methyl-oxan-4-amine) has a pKₐ of ~10.[1]5. The introduction of the β-fluorine atom in the fluoromethyl group exerts a strong inductive effect (-I), lowering the basicity of the amine by approximately 1.5–2.0 log units. This shift is crucial for improving oral bioavailability and CNS penetration.[2]

Synthetic Routes & Manufacturing[2]

The synthesis of quaternary α-fluoromethyl amines is synthetically challenging due to the risk of ring expansion or elimination.[1] The most robust route involves the construction of the quaternary center followed by selective fluorination.

Primary Synthetic Pathway

The preferred industrial route utilizes 4-oxotetrahydropyran as the starting material.[1][2] The quaternary center is established via a Bucherer-Bergs reaction, followed by reduction and deoxyfluorination.[2]

Step-by-Step Protocol:
  • Hydantoin Formation: Reaction of 4-oxotetrahydropyran with ammonium carbonate and potassium cyanide yields the spiro-hydantoin intermediate.[1][2]

  • Hydrolysis: Basic hydrolysis (NaOH/H₂O) converts the hydantoin to 4-amino-tetrahydropyran-4-carboxylic acid .[1][2]

  • Protection: The amine is protected (e.g., Boc-anhydride) to prevent interference during fluorination.[1]

  • Reduction: The carboxylic acid is reduced (using Borane-DMS or LiAlH₄) to the N-Boc-amino alcohol .[1][2]

  • Deoxyfluorination: The alcohol is treated with a fluorinating agent such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® to install the fluorine atom.[1][2]

    • Critical Control: This step must be performed at low temperature (-78°C to 0°C) to prevent rearrangement.[1][2]

  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane) yields the final hydrochloride salt.

Synthesis Flowchart (Graphviz)

SynthesisRoute cluster_0 Critical Step: Deoxyfluorination Start 4-Oxotetrahydropyran Step1 Spiro-Hydantoin Intermediate Start->Step1 (NH4)2CO3, KCN Bucherer-Bergs Step2 4-Amino Acid (Quaternary) Step1->Step2 NaOH, Reflux Hydrolysis Step3 N-Boc Amino Alcohol Step2->Step3 1. Boc2O 2. LiAlH4 or BH3 Step4 N-Boc Fluoro Amine Step3->Step4 DAST or Deoxo-Fluor -78°C (Fluorination) Final 4-(Fluoromethyl)oxan-4-amine HCl Step4->Final HCl / Dioxane Deprotection

Caption: Figure 1. Convergent synthesis of 4-(fluoromethyl)oxan-4-amine HCl via a protected amino-alcohol intermediate.

Medicinal Chemistry Applications

The "Fluorine Effect" in Lead Optimization

This building block is a classic bioisostere for the isopropyl amine or t-butyl amine group.[1][2] However, it offers distinct advantages:

  • Metabolic Blocking: The C4 position of tetrahydropyrans is a common site for oxidative metabolism (hydroxylation). Disubstitution with a fluorine-containing group blocks this metabolic soft spot, extending the half-life (

    
    ) of the drug.[1][2]
    
  • Lipophilicity Tuning (LogD): While fluorine is lipophilic, the C-F bond is polar.[3] In this specific motif, the fluoromethyl group modulates the LogD to maintain water solubility while ensuring sufficient lipophilicity for membrane permeability.

Decision Logic for Usage

Researchers should select this building block when facing specific issues in the SAR (Structure-Activity Relationship) cycle:

MedChemLogic Problem Lead Compound Issue HighBasicity High Basicity / hERG Risk? Problem->HighBasicity MetabInstability Metabolic Instability (C4 Oxidation)? Problem->MetabInstability ConfFlex Low Potency due to Flexibility? Problem->ConfFlex UseFluoro Use 4-(Fluoromethyl) oxan-4-amine HighBasicity->UseFluoro Yes (Lowers pKa) UseMethyl Use 4-Methyl analog HighBasicity->UseMethyl No MetabInstability->UseFluoro Yes (Blocks Metabolism) ConfFlex->UseFluoro Yes (Gem-disubstitution effect)

Caption: Figure 2. Decision tree for incorporating the 4-(fluoromethyl)oxan-4-amine scaffold in drug design.

Analytical Characterization

To validate the identity of synthesized batches, look for the following diagnostic signals:

  • ¹H NMR (DMSO-d₆):

    • δ 8.5 ppm (br s, 3H): Ammonium protons (-NH₃⁺).[1][2]

    • δ 4.6 ppm (d, 2H, J_H-F ≈ 47 Hz): The methylene protons of the -CH₂F group.[1] The large coupling constant is characteristic of geminal H-F coupling.

    • δ 3.6–3.8 ppm (m, 4H): Ether protons adjacent to oxygen in the pyran ring.

    • δ 1.6–1.9 ppm (m, 4H): Methylene protons of the pyran ring.

  • ¹⁹F NMR:

    • δ -220 to -230 ppm (t): Triplet splitting pattern due to coupling with the two geminal protons.[1][2]

  • Mass Spectrometry (ESI+):

    • m/z = 134.1 [M+H]⁺: Corresponding to the free base cation.

Handling & Safety (Prudent Practices)

While specific SDS data may vary by vendor, the following standard safety protocols for fluorinated amine hydrochlorides apply:

  • Hazards:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[4]

    • Hygroscopic: The hydrochloride salt will absorb moisture from the air. Store in a desiccator.

  • Storage:

    • Keep container tightly closed in a dry and well-ventilated place.[1][2]

    • Recommended storage temperature: 2–8°C (Refrigerate).[1]

    • Incompatible with strong oxidizing agents.[1][2]

  • Emergency Protocol:

    • In case of eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present.[1][2]

    • Spill: Sweep up and shovel.[2] Keep in suitable, closed containers for disposal. Avoid dust formation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86263110, (4-Fluorophenyl)-(oxan-4-yl)methanamine hydrochloride. Link (Analogous chemistry reference).[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • BLD Pharm (2025). Product Data Sheet: 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine. Link

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[2][5] Link

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 4-(Fluoromethyl)oxan-4-amine Hydrochloride

Executive Summary 4-(Fluoromethyl)oxan-4-amine hydrochloride (CAS 1781543-98-3) represents a specialized building block in medicinal chemistry, combining the metabolic stability of the oxane (tetrahydropyran) scaffold wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Fluoromethyl)oxan-4-amine hydrochloride (CAS 1781543-98-3) represents a specialized building block in medicinal chemistry, combining the metabolic stability of the oxane (tetrahydropyran) scaffold with the lipophilicity-enhancing properties of a fluorinated alkyl group.

Precise spectroscopic characterization of this compound is critical due to the potential for regioisomeric impurities (e.g., ring-fluorinated byproducts) arising during synthesis. This guide provides a definitive protocol for validating the structure of 4-(fluoromethyl)oxan-4-amine HCl, focusing on the diagnostic coupling patterns unique to the gem-amino fluoromethyl motif.

Molecular Architecture & Physicochemical Profile[1]

Before analysis, the analyst must understand the theoretical connectivity to interpret the spectra correctly. The molecule features a quaternary center at position 4 of the oxane ring, substituted with both an amine (as the hydrochloride salt) and a fluoromethyl group.[1]

PropertySpecification
IUPAC Name 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Molecular Formula C₆H₁₃ClFNO (Salt) / C₆H₁₂FNO (Free Base)
Molecular Weight 169.62 g/mol (Salt) / 133.17 g/mol (Free Base)
Key Structural Motif Quaternary C4 center with gem-amino/fluoromethyl substitution
Solubility High in DMSO, Water, Methanol; Low in DCM, Hexanes

Spectroscopic Profiling: The "Smoking Gun" Signals

The validation of this structure relies on identifying specific scalar couplings between Fluorine-19, Proton, and Carbon-13.

Nuclear Magnetic Resonance (NMR) Strategy

Solvent Selection: DMSO-d₆ is the mandatory solvent for full characterization.

  • Reasoning: D₂O causes rapid exchange of the ammonium (

    
    ) protons, erasing their signal and preventing integration verification. DMSO-d₆ preserves the ammonium triplet/broad singlet, allowing confirmation of the salt form.
    
A. ¹H NMR Analysis (400 MHz, DMSO-d₆)

The spectrum is defined by the large geminal coupling of the fluoromethyl protons.

  • 
     8.40–8.60 ppm (3H, br s):  Ammonium protons (
    
    
    
    ). Indicates the HCl salt form.
  • 
     4.30–4.50 ppm (2H, d, 
    
    
    
    Hz):
    The Diagnostic Signal . The methylene protons of the
    
    
    group are split into a wide doublet by the fluorine atom.
    • Note: If this signal appears as a singlet, the fluorine is absent (impurity). If the coupling is small (<10 Hz), the fluorine is not geminal (wrong regioisomer).

  • 
     3.60–3.80 ppm (4H, m):  Oxane ring protons adjacent to oxygen (C2/C6 positions).
    
  • 
     1.60–1.90 ppm (4H, m):  Oxane ring protons adjacent to the quaternary center (C3/C5 positions).
    
B. ¹³C NMR Analysis (100 MHz, DMSO-d₆)
  • 
     ~83.0 ppm (d, 
    
    
    
    Hz):
    The fluoromethyl carbon. The massive coupling constant confirms the direct C-F bond.
  • 
     ~63.0 ppm (s):  Oxane C2/C6 carbons.
    
  • 
     ~54.0 ppm (d, 
    
    
    
    Hz):
    The quaternary C4 carbon. The doublet splitting here is crucial; it proves the carbon is two bonds away from the fluorine.
  • 
     ~30.0 ppm (s/d):  Oxane C3/C5 carbons.
    
C. ¹⁹F NMR Analysis (376 MHz, DMSO-d₆)
  • 
     -220 to -230 ppm (t, 
    
    
    
    Hz):
    A clean triplet.
    • Mechanism: The fluorine nucleus is coupled to the two geminal protons of the

      
       group. This triplet pattern confirms the 
      
      
      
      substructure.
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion:

    
     m/z (corresponding to the free base).
    
  • Fragmentation Logic:

    • Loss of

      
       (17 Da) 
      
      
      
      m/z 117.
    • Loss of

      
       (33 Da) 
      
      
      
      m/z 101.

Visualization of Structural Logic

The following diagram illustrates the connectivity logic used to validate the structure based on the spectroscopic data described above.

StructuralValidation Compound 4-(Fluoromethyl)oxan-4-amine HCl H_NMR 1H NMR Spectrum Compound->H_NMR C_NMR 13C NMR Spectrum Compound->C_NMR F_NMR 19F NMR Spectrum Compound->F_NMR Sig_CH2F Doublet (4.4 ppm) J = 47 Hz H_NMR->Sig_CH2F Geminal H-F Coupling Sig_Quat Doublet (~54 ppm) J = 20 Hz C_NMR->Sig_Quat 2-Bond C-F Coupling Sig_CF Doublet (~83 ppm) J = 170 Hz C_NMR->Sig_CF 1-Bond C-F Coupling Sig_F Triplet (-225 ppm) J = 47 Hz F_NMR->Sig_F Coupling to CH2 Conclusion VALIDATED STRUCTURE Sig_CH2F->Conclusion Confirms CH2F Sig_Quat->Conclusion Confirms Connectivity Sig_CF->Conclusion Confirms C-F Bond Sig_F->Conclusion Confirms Environment

Figure 1: Spectroscopic connectivity logic tree. Green nodes represent primary diagnostic signals.

Experimental Protocols

Sample Preparation for NMR
  • Massing: Weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the salt is fully dissolved. If the solution is cloudy, sonicate for 30 seconds. Do not filter unless necessary, as filter fibers can introduce impurities.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption (which broadens the exchangeable NH signal).

Silver Nitrate Test (Halide Confirmation)

To rapidly confirm the hydrochloride salt form without elemental analysis:

  • Dissolve 2 mg of sample in 0.5 mL deionized water.

  • Add 2 drops of 0.1 M

    
     solution.
    
  • Observation: A white, curdy precipitate (

    
    ) that dissolves in dilute ammonia confirms the presence of the chloride counterion.
    

Analytical Workflow Diagram

The following workflow outlines the sequential steps for full characterization, from crude synthesis to final release.

Workflow Start Crude Synthesis Product LCMS LC-MS Screening (Target: 134.1 m/z) Start->LCMS Purification Purification (Recrystallization/Prep-HPLC) LCMS->Purification SaltForm Salt Formation (HCl) Purification->SaltForm Decision Purity > 95%? SaltForm->Decision Decision->Purification No (Reprocess) FullSpec Full Spectroscopic Panel (1H, 13C, 19F, IR) Decision->FullSpec Yes Release Release for Research FullSpec->Release

Figure 2: Analytical workflow for the isolation and validation of the target compound.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 137951368, 4-(Trifluoromethyl)thian-4-amine hydrochloride. (Analogous structure analysis). Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Authoritative source for C-F coupling constants).
  • Linclau, B., et al. (2016). Benchmarking the sensitivity of 19F NMR for quantitative analysis. Chemical Science.

Sources

Foundational

Technical Guide: Structural Elucidation of 4-Substituted Oxane Derivatives via 1H and 13C NMR

Executive Summary The oxane (tetrahydropyran or THP) ring is a ubiquitous pharmacophore in medicinal chemistry, serving as a bioisostere for cyclohexane and a scaffold for spirocyclic ethers. However, the introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxane (tetrahydropyran or THP) ring is a ubiquitous pharmacophore in medicinal chemistry, serving as a bioisostere for cyclohexane and a scaffold for spirocyclic ethers. However, the introduction of the oxygen atom at position 1 alters the conformational landscape compared to carbocyclic analogs, introducing dipole moments and bond-length variations that perturb Nuclear Magnetic Resonance (NMR) signatures.

This guide provides a definitive framework for the spectroscopic characterization of 4-substituted oxanes. It moves beyond basic peak picking to focus on stereochemical assignment , utilizing scalar coupling (


) and the 

C

-gauche effect as primary diagnostic tools.

Part 1: Conformational Dynamics & Structural Logic

To interpret the NMR data of 4-substituted oxanes, one must first understand the ground-state thermodynamics. Like cyclohexane, oxane exists predominantly in a chair conformation.

  • Bond Length Asymmetry: The C–O bond (1.43 Å) is shorter than the C–C bond (1.54 Å). This flattens the ring slightly around the oxygen, altering the dihedral angles at C2–C3 and C6–C5.

  • Substituent Preference:

    • Equatorial Preference: Most substituents at C4 (e.g., -Ph, -tBu, -alkyl) prefer the equatorial position to avoid 1,3-diaxial interactions with H2/H6 axial protons.

    • The Diagnostic Consequence: If the substituent is equatorial, the geminal proton (H4) is axial . This results in specific, large coupling constants that are the "smoking gun" for stereochemistry.

Part 2: 1H NMR Spectroscopy – The Diagnostic Toolkit

The proton NMR spectrum of a 4-substituted oxane is characterized by three distinct zones.

The Chemical Shift Zones[1]
PositionProton TypeChemical Shift (

ppm)
Electronic Environment
H2 / H6

-Protons
3.4 – 4.1 Deshielded by the adjacent ether oxygen (inductive effect).
H3 / H5

-Protons
1.4 – 1.9 Shielded; typically appear as complex multiplets due to extensive coupling.
H4

-Proton
Substituent Dependent The "Reporter" nucleus. Its multiplicity defines the ring conformation.
Stereochemical Assignment via Coupling Constants ( )

The Vicinal Karplus relationship is the primary method for assigning configuration at C4.

  • Scenario A: Equatorial Substituent (Axial H4)

    • H4 is axial (

      
       dihedral angle to H3ax/H5ax).
      
    • Observed Pattern: Triplet of triplets (

      
      ) or wide multiplet.
      
    • Couplings: Two large

      
       (~10–12 Hz) and two small 
      
      
      
      (~2–5 Hz).
    • Total Width:

      
       Hz.
      
  • Scenario B: Axial Substituent (Equatorial H4)

    • H4 is equatorial (

      
       dihedral angle to H3ax/H5ax).
      
    • Observed Pattern: Narrow quintet or broad singlet.

    • Couplings: Only small

      
       and 
      
      
      
      (~2–5 Hz).
    • Total Width:

      
       Hz.
      
Visualization: Stereochemical Workflow

StereochemistryAssignment Start Isolate 4-Substituted Oxane Acquire Acquire 1H NMR (CDCl3) Focus on 3.0 - 4.5 ppm & 1.5 - 2.5 ppm Start->Acquire IdentifyH4 Identify H4 Signal (Look for 1H multiplet) Acquire->IdentifyH4 MeasureWidth Measure Multiplet Width (w½) or Sum of Couplings (ΣJ) IdentifyH4->MeasureWidth Decision Is ΣJ > 20 Hz? MeasureWidth->Decision ResultEq H4 is AXIAL (Substituent is EQUATORIAL) Thermodynamically Stable Decision->ResultEq Yes (Large J_aa) ResultAx H4 is EQUATORIAL (Substituent is AXIAL) Sterically Crowded Decision->ResultAx No (Small J_eq)

Figure 1: Decision tree for assigning the stereochemistry of C4-substituents based on H4 multiplicity.

Part 3: 13C NMR Signatures & The -Gauche Effect

Carbon-13 NMR provides complementary structural verification. The most powerful tool here is the


-gauche effect .
Characteristic Shifts[1]
CarbonShift (

ppm)
Notes
C2 / C6 67.0 – 69.0 Highly diagnostic ether carbons.
C3 / C5 33.0 – 36.0 Methylene carbons, sensitive to C4 substitution.
C4 Varies ~30 ppm (unsub) to ~70 ppm (if C4-OH/OR).
The -Gauche Diagnostic

Steric compression shields carbon nuclei.[1]

  • Equatorial Substituent: C2/C6 are anti to the substituent. Normal chemical shift (~68 ppm).

  • Axial Substituent: The substituent is gauche to C2/C6. This steric interaction causes an upfield shift (shielding) of 4–6 ppm at C2/C6.

    • Observation: If C2/C6 appear at ~63 ppm instead of ~68 ppm, suspect an axial substituent.

Part 4: Experimental Protocols

High-Resolution NMR Acquisition

To resolve the fine coupling structure of H4 and H3/H5, standard "walk-up" parameters are often insufficient due to spectral overlap.

Protocol:

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL CDCl

    
      (neutralized with basic alumina if the substrate is acid-sensitive). Filter to remove particulates.
    
  • Shimming: Automated gradient shimming followed by manual touch-up on Z1 and Z2 is required to achieve linewidths

    
     Hz.
    
  • Acquisition Parameters (1H):

    • Spectral Width: 12 ppm (-1 to 11 ppm).[2]

    • Acquisition Time (AQ):

      
       seconds (crucial for digital resolution of small couplings).
      
    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 16–64 (depending on concentration).

  • Processing: Apply an exponential window function with LB = 0.1 – 0.3 Hz . Zero-fill to at least 64k points before Fourier Transform to ensure accurate

    
    -value measurement.
    

Part 5: Case Study Data

The following table synthesizes chemical shift data for common 4-substituted oxane derivatives.

CompoundSubstituent (C4)

H4 (ppm)
Multiplicity (H4)

C2/C6 (ppm)
Stereochemistry
Tetrahydropyran -H1.64Multiplet68.3N/A
4-Phenyl-THP -Ph2.65

(

Hz)
68.5Ph-Equatorial
4-Hydroxy-THP -OH3.75

(

Hz)
67.8OH-Equatorial
4-Methyl-THP -CH

1.55Multiplet68.2Me-Equatorial

Note: In 4-Phenyl-THP, the H4 signal is significantly deshielded by the anisotropic effect of the aromatic ring.

Visualizing Chemical Shift Trends

ChemicalShiftTrends O1 Oxygen (Pos 1) Inductive Withdraw C26 C2/C6 Protons (3.4 - 4.0 ppm) O1->C26 Deshielding (Strong) C35 C3/C5 Protons (1.5 - 1.9 ppm) O1->C35 Shielding (Distance) C26->C35 COSY Correlation C4 C4 Proton (Variable) C35->C4 COSY Correlation Sub Substituent (EWG) e.g., -OH, -F Sub->C4 Deshielding (Alpha)

Figure 2: Influence of the ether oxygen and C4-substituent on the chemical shift landscape.

References

  • Reich, H. J. (2020).[3][4] Proton NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from [Link]

  • SpectraBase. (2024).[5] 4-Phenyltetrahydropyran 13C NMR. Wiley Science Solutions. Retrieved from [Link]

  • University of Jerusalem. (n.d.). 13C NMR Chemical Shift Ranges and Analysis. Retrieved from [Link]

Sources

Exploratory

Introduction: The Rising Importance of Fluorinated Oxane Amines in Medicinal Chemistry

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Fluorinated Oxane Amines For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into drug candidates has become...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Fluorinated Oxane Amines

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When incorporated into heterocyclic scaffolds like oxane amines (e.g., substituted piperidines or morpholines), these effects are amplified, offering a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic properties.[3][4]

However, the very stability conferred by fluorine presents a significant analytical challenge. Understanding the gas-phase chemistry of these molecules during mass spectrometry (MS) analysis is critical for their unambiguous identification, structural elucidation, and metabolic profiling. This guide provides a deep dive into the fragmentation behavior of fluorinated oxane amines, synthesizing established principles from heterocyclic amine and fluorocarbon mass spectrometry to propose characteristic fragmentation pathways. We will explore the causal mechanisms behind these pathways and provide field-proven protocols for their analysis.

Pillar 1: Foundational Principles of Heterocyclic Amine Fragmentation

To understand the fragmentation of a complex molecule, we must first understand its core components. The fragmentation of an oxane amine is primarily dictated by the amine functionality within the heterocyclic ring.

Electron Ionization (EI-MS): The Energy of Alpha-Cleavage

Under the high-energy conditions of Electron Ionization (70 eV), the initial ionization event typically occurs at the site of the most loosely held electrons—the nitrogen atom's lone pair.[5][6] This creates a radical cation, an energetically unstable species that rapidly undergoes fragmentation to achieve a more stable state.[6]

The most dominant fragmentation pathway for aliphatic and cyclic amines is α-cleavage , the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][7] This process is driven by the formation of a highly stable, resonance-stabilized iminium ion.[5] For a generic piperidine ring, this can proceed in two ways: loss of a substituent from the α-carbon or cleavage of the ring itself.

  • Ring Fission (α-Cleavage within the ring): The C-C bond adjacent to the nitrogen is cleaved, initiating a ring-opening cascade.

  • Substituent Loss (α-Cleavage external to the ring): If a substituent is present on a carbon adjacent to the nitrogen, the bond to that substituent is preferentially cleaved, especially if it's a larger alkyl group.[5]

G

Electrospray Ionization (ESI-MS/MS): Guided Fragmentation

In contrast to the high-energy, often extensive fragmentation of EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5][6] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID).

For oxane amines, protonation occurs at the most basic site, the nitrogen atom. The fragmentation pathways in ESI-MS/MS are therefore directed by this positive charge. Common pathways include:

  • Neutral Loss: Elimination of small, stable neutral molecules like water (if a hydroxyl group is present) or an acid from a substituent.[8]

  • Ring Cleavage: The protonated nitrogen can induce cleavage of the heterocyclic ring, often leading to characteristic product ions.

Pillar 2: The Decisive Influence of Fluorine

The introduction of one or more fluorine atoms dramatically alters the fragmentation landscape. The strong electron-withdrawing nature of fluorine creates localized dipoles and can shift the preferred site of ionization or protonation.[9]

  • Inductive Effects: Fluorine atoms pull electron density away from the rest of the molecule. This can decrease the basicity of the nitrogen atom, potentially making other sites (like an ether oxygen) more favorable for protonation in ESI.[10] In EI, this inductive effect can influence which C-C bonds are weakened and more susceptible to cleavage.

  • Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong, meaning that direct cleavage to lose a fluorine radical is generally not a favored pathway.[11] Instead, fragmentation often involves the loss of HF or other fluorine-containing neutral fragments through rearrangement reactions.[12]

  • Rearrangements: The presence of fluorine can promote unique rearrangement reactions, such as a McLafferty-type rearrangement or a gamma-shift of a fluorine atom, leading to fragment ions that might not be observed in non-fluorinated analogs.[9]

Pillar 3: Proposed Fragmentation Mechanisms of Fluorinated Oxane Amines

By synthesizing the principles above, we can propose the most likely fragmentation pathways for fluorinated oxane amines. These mechanisms serve as a predictive framework for interpreting mass spectra.

Proposed EI-MS Fragmentation

Under EI conditions, ionization will still likely occur at the nitrogen. The subsequent α-cleavage will be influenced by the position of the fluorine substituents.

G cluster_key Key K1 Dominant Pathway (α-Cleavage) K2 Fluorine-Influenced Pathway

  • α-Cleavage with Ring Opening: The primary fragmentation will likely still be α-cleavage leading to ring opening. The presence of an electronegative fluorine atom on the ring can influence which of the two adjacent C-C bonds is more likely to break.

  • Loss of Fluorine-Containing Neutrals: Instead of losing a simple alkyl radical, the molecule may undergo rearrangement to eliminate stable neutral molecules like hydrogen fluoride (HF) or a fluorinated alkyl group (e.g., •CF3). The loss of HF is a common pathway for compounds containing fluorine and an adjacent hydrogen.

  • Substituent-Driven Fragmentation: If the fluorine is part of a substituent (e.g., a trifluoromethyl group), fragmentation will be heavily dictated by the stability of that group. The CF3+ ion (m/z 69) is a very common and stable fragment in the mass spectra of perfluorinated compounds and can be a diagnostic peak.[12]

Proposed ESI-MS/MS Fragmentation

In ESI-MS/MS, fragmentation of the [M+H]⁺ ion will be highly dependent on the location of fluorine atoms.

G

  • Charge-Directed Ring Cleavage: Similar to non-fluorinated analogs, the protonated nitrogen will direct the fragmentation, leading to cleavage of the oxane ring. The resulting product ions will have masses that reflect the fluorinated portions of the ring.

  • Neutral Loss of HF: A prominent fragmentation pathway is the loss of a neutral hydrogen fluoride molecule (a loss of 20 Da) from the protonated precursor ion. This is particularly common if a fluorine atom is located beta or gamma to a hydrogen atom that can participate in a cyclic rearrangement.

Pillar 4: Analytical Methodologies and Protocols

A self-validating system requires robust and reproducible analytical methods. The following protocols provide a starting point for the analysis of fluorinated oxane amines, which should be optimized for specific compounds and matrices.

Experimental Workflow

G

Detailed Protocol: LC-MS/MS Analysis

This protocol is designed for a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source, ideal for quantitative and qualitative analysis in complex matrices like plasma or tissue homogenates.[5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological matrix (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Method

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar amine compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for good ESI sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.3 - 0.5 mL/minStandard flow for analytical scale columns.
Injection Volume 1 - 5 µLMinimize column overload while ensuring adequate sensitivity.
Column Temp. 40 °CImproves peak shape and reproducibility.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold 2 minGeneric gradient to be optimized for specific analyte elution.

3. Mass Spectrometry (MS) Method

ParameterRecommended ConditionRationale
Ionization Mode ESI PositiveAmines are basic and readily form [M+H]⁺ ions.[5]
Scan Type Full Scan (MS1) then Product Ion Scan (MS/MS)First, identify the precursor ion ([M+H]⁺), then fragment it to confirm identity.
MS1 Scan Range m/z 100 - 1000Broad enough to encompass the expected molecular weight.
Precursor Ion Expected m/z of [M+H]⁺Isolate the ion of interest for fragmentation.
Collision Energy 10 - 40 eV (Ramp)Optimize to achieve a good distribution of fragment ions for structural confirmation.
Capillary Voltage 3.0 - 4.0 kVStandard range for stable electrospray.
Source Temp. 120 - 150 °CPrevents thermal degradation of analytes.
Desolvation Temp. 350 - 450 °CEnsures efficient solvent evaporation.

Conclusion

The mass spectral fragmentation of fluorinated oxane amines is a complex interplay between the foundational chemistry of heterocyclic amines and the powerful inductive and electronic effects of fluorine. While α-cleavage and charge-directed ring fission remain cornerstone mechanisms, the presence of fluorine introduces unique and diagnostic pathways, such as the neutral loss of HF and rearrangements involving fluorinated substituents. By leveraging this mechanistic understanding, researchers can confidently use mass spectrometry to identify and characterize these vital compounds in the drug development pipeline. The protocols and principles outlined in this guide provide a robust framework for achieving accurate and reliable results, ensuring the scientific integrity of analytical data in this rapidly evolving field.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC.[Link]

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints.[Link]

  • Mass Spectra of Fluorocarbons. NIST.[Link]

  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.[Link]

  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray. West Virginia University Research Repository.[Link]

  • Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards.[Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PMC.[Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed.[Link]

  • Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. PubMed.[Link]

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS.[Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PubMed.[Link]

  • NEGATIVE-ION MASS SPECTRA OF VARIOUS FLUORINE CONTAINING MOLECULES. Defense Technical Information Center.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.[Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. ResearchGate.[Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.[Link]

  • Internal energy and fragmentation of ions produced in electrospray sources. Rainer Glaser's Homepage.[Link]

  • Analysis of fluorinated proteins by mass spectrometry. PubMed.[Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO.[Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.[Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.[Link]

  • Video: Mass Spectrometry: Amine Fragmentation. JoVE.[Link]

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Foundational

The Strategic Introduction of Fluorinated Oxane Amines in Modern Drug Discovery: A Technical Guide

Abstract The confluence of fluorine chemistry and saturated heterocyclic scaffolds represents a powerful paradigm in modern medicinal chemistry. This guide provides an in-depth technical exploration of a particularly com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of fluorine chemistry and saturated heterocyclic scaffolds represents a powerful paradigm in modern medicinal chemistry. This guide provides an in-depth technical exploration of a particularly compelling class of molecules: fluorinated oxane amines. We will dissect the foundational principles that underscore their growing importance, from the nuanced effects of fluorine on molecular properties to the strategic advantages of the oxane ring. This document will detail key synthetic methodologies, analyze the profound impact of fluorination on conformational behavior and basicity, and explore the functional consequences for drug-receptor interactions and pharmacokinetic profiles. Intended for researchers, medicinal chemists, and drug development professionals, this guide aims to be a comprehensive resource, blending theoretical concepts with practical, field-proven insights to facilitate the rational design and application of these valuable structural motifs.

The Foundational Pillars: Why Fluorine and Saturated Heterocycles?

The pursuit of novel chemical matter with enhanced therapeutic properties is a constant in drug discovery. Two enduring strategies in this endeavor are the incorporation of fluorine and the use of saturated heterocyclic scaffolds. The combination of these two approaches in the form of fluorinated oxane amines creates a synergistic effect, offering solutions to many of the challenges encountered in optimizing drug candidates.

The Transformative Influence of Fluorine

The introduction of fluorine into a drug candidate is rarely an afterthought; it is a strategic decision aimed at modulating a range of properties critical for therapeutic success.[1] With over half of all new small-molecule drugs containing at least one fluorine atom, its impact is undeniable.[2] The unique properties of fluorine, being the most electronegative element and having a small van der Waals radius, allow it to exert powerful effects without significantly increasing steric bulk.[3]

Key benefits of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block "soft spots" in a molecule that are prone to oxidative metabolism, thereby increasing its half-life and bioavailability.[4]

  • Binding Affinity and Selectivity: The strong electron-withdrawing nature of fluorine can alter the electronic distribution of a molecule, influencing its interactions with target proteins. This can lead to enhanced binding affinity and improved selectivity for the desired target over off-targets.[1]

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1] This is a critical factor for drugs targeting the central nervous system.

  • Modulation of pKa: When placed near a basic functional group, such as an amine, the inductive effect of fluorine can significantly lower its pKa.[2] This can be a crucial tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[5]

The Oxane Scaffold: A Privileged Heterocycle

The tetrahydropyran (oxane) ring is a prevalent motif in numerous natural products and approved pharmaceuticals. Its appeal lies in its ability to serve as a versatile, three-dimensional scaffold that can present substituents in well-defined spatial orientations.

Advantages of the oxane scaffold include:

  • Improved Physicochemical Properties: Compared to their carbocyclic counterparts, oxanes often exhibit improved solubility and reduced metabolic liability. The oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with water and biological targets.

  • Three-Dimensional Diversity: The chair-like conformation of the oxane ring allows for precise positioning of substituents in axial and equatorial positions, enabling fine-tuning of a molecule's shape to fit a protein binding pocket.

  • Reduced Lipophilicity: The introduction of the heteroatom generally leads to a decrease in lipophilicity compared to all-carbon rings, which can be beneficial for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.

The marriage of these two powerful strategies in the form of fluorinated oxane amines gives rise to a class of compounds with a rich design space and the potential to address multiple drug design challenges simultaneously.

Synthesis of Fluorinated Oxane Amines: Key Methodologies

The synthesis of fluorinated oxane amines requires careful planning and execution. The methods employed often depend on the desired stereochemistry and the position of the fluorine and amine substituents on the oxane ring.

Diastereoselective Synthesis of 4-Fluorotetrahydropyrans via Fluoro-Prins Reaction

A powerful method for the diastereoselective synthesis of substituted 4-fluorotetrahydropyrans involves a fluoro-Prins reaction. This approach utilizes a hydrogen fluoride source that also acts as a catalyst for the cyclization. The use of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) complexed with hydrogen fluoride (DMPU/HF) has been shown to be particularly effective, offering high yields and excellent diastereoselectivity compared to other HF reagents like pyridine/HF.[6]

Experimental Protocol: Diastereoselective Synthesis of a 4-Fluorotetrahydropyran Derivative [6]

  • Reagent Preparation: Prepare the DMPU/HF reagent by carefully adding hydrogen fluoride (65% by weight) to DMPU in a suitable fluoropolymer vessel under an inert atmosphere at low temperature.

  • Reaction Setup: In a separate fluoropolymer reaction tube, dissolve the homoallylic alcohol (1.0 equiv) and the desired aldehyde (1.2 equiv) in a suitable solvent such as dichloromethane.

  • Reaction Execution: Cool the reaction mixture to the desired temperature (e.g., -20 °C) and add the DMPU/HF reagent (2.0 equiv) dropwise.

  • Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Workup: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluorotetrahydropyran.

Synthesis of Highly Substituted Aminotetrahydropyrans

While not directly a fluorination method, the synthesis of highly substituted aminotetrahydropyrans provides precursors that can be subjected to subsequent fluorination reactions. A notable strategy involves a palladium-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran, followed by α-alkylation or arylation of the primary amine.[7] This approach allows for the introduction of diverse substituents onto the oxane ring.

Experimental Protocol: Pd(II)-Catalyzed Stereoselective γ-C-H Arylation of Aminotetrahydropyran [7]

  • Reaction Setup: To a sealed tube, add the starting aminotetrahydropyran (1.0 equiv), palladium(II) acetate (10 mol%), a transient directing group (e.g., 2-hydroxy-4,6-dimethylbenzaldehyde, 40 mol%), a ligand (e.g., 3-(trifluoromethyl)pyridin-2(1H)-one, 100 mol%), the desired aryl iodide (2.0 equiv), silver trifluoroacetate (AgTFA, 2.0 equiv), water (10 equiv), and hexafluoroisopropanol (HFIP) as the solvent.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 120-130 °C for 48 hours.

  • Cooling and Filtration: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the arylated aminotetrahydropyran.

  • (Optional) Boc Protection: The resulting amine can be protected with a Boc group for further functionalization.

The Impact of Fluorination on the Oxane Ring: A Conformational and Physicochemical Analysis

The introduction of fluorine onto the oxane ring has profound consequences for its conformational preferences and the physicochemical properties of the molecule as a whole.

Conformational Control: The Axial Fluorine Preference

A key consideration in the design of fluorinated oxane amines is the conformational preference of the fluorine substituent. In the closely related fluorinated piperidines, a strong preference for the axial orientation of fluorine has been observed.[8] This preference is influenced by a combination of factors, including:

  • Charge-Dipole Interactions: Favorable interactions between the electron-rich axial fluorine and the partial positive charge on the ring oxygen or nitrogen.

  • Hyperconjugation: Stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and adjacent C-H or C-C σ bonding orbitals.

  • Dipole Minimization: The axial position can lead to a more favorable overall molecular dipole moment.

  • Solvation Effects: The polarity of the solvent can also influence the conformational equilibrium, with more polar solvents often further stabilizing the more polar axial conformer.[8]

Understanding and predicting these conformational biases is crucial, as the spatial arrangement of substituents on the oxane ring directly impacts how the molecule interacts with its biological target.

G cluster_0 Equatorial Fluorine cluster_1 Axial Fluorine (Often Preferred) eq_O O eq_C1 CH2 eq_O->eq_C1 eq_C2 CHF eq_C1->eq_C2 eq_C3 CH2 eq_C2->eq_C3 eq_F F eq_C2->eq_F eq_C4 CH-NH2 eq_C3->eq_C4 ax_C3 CH2 eq_C5 CH2 eq_C4->eq_C5 eq_NH2 NH2 eq_C4->eq_NH2 eq_C5->eq_O ax_O O ax_C1 CH2 ax_O->ax_C1 ax_C2 CHF ax_C1->ax_C2 ax_C2->ax_C3 ax_F F ax_C2->ax_F ax_C4 CH-NH2 ax_C3->ax_C4 ax_C5 CH2 ax_C4->ax_C5 ax_NH2 NH2 ax_C4->ax_NH2 ax_C5->ax_O

Caption: Conformational equilibrium of a fluorinated oxane amine.

Modulation of Amine Basicity (pKa)

The placement of a fluorine atom on the oxane ring, particularly in close proximity to the amine group (e.g., at the 2- or 3-position), will have a significant impact on the basicity of the amine. The strong electron-withdrawing inductive effect of fluorine will decrease the electron density on the nitrogen atom, making it a weaker base and lowering its pKa.

Compound TypeTypical pKa RangeImpact of Fluorination
Alkylamines10-11Can lower pKa by 1-3 units
Anilines4-5Can lower pKa by 1-2 units

This table provides generalized ranges. The actual pKa shift is highly dependent on the specific position and number of fluorine atoms.

This ability to fine-tune the pKa of the amine is a critical tool for medicinal chemists. By modulating the ionization state of the molecule at physiological pH, one can optimize its solubility, membrane permeability, and binding to the target protein, which may have specific requirements for the charge state of the ligand.

pKa_Modulation Start Non-fluorinated Oxane Amine (Higher pKa) Fluorination Introduce Fluorine (e.g., at C2 or C3) Start->Fluorination End Fluorinated Oxane Amine (Lower pKa) Fluorination->End Decreased electron density on Nitrogen Effect Inductive Effect (Electron Withdrawal) Fluorination->Effect

Caption: Impact of fluorination on the pKa of an oxane amine.

Significance and Applications in Drug Discovery

The unique combination of properties offered by fluorinated oxane amines makes them attractive scaffolds for a wide range of therapeutic targets. While this specific class is an emerging area of interest, we can infer their potential from the applications of related aminotetrahydropyrans and other fluorinated heterocycles.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Aryl aminotetrahydropyrans have been identified as effective inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.[7] The introduction of fluorine could further enhance the potency and pharmacokinetic profile of these inhibitors.

  • Ion Channel Modulators: The ability of fluorine to modulate the pKa of a nearby amine is particularly relevant for drugs targeting ion channels, such as the hERG potassium channel.[5] Lowering the basicity of the amine can reduce off-target hERG liability, a common cause of cardiotoxicity and drug attrition.

  • Central Nervous System (CNS) Agents: The increased lipophilicity imparted by fluorine can enhance a molecule's ability to cross the blood-brain barrier, making fluorinated oxane amines promising scaffolds for CNS targets.

  • Enzyme Inhibitors: The defined stereochemistry and conformational rigidity of the oxane ring, coupled with the electronic effects of fluorine, can be exploited to design potent and selective enzyme inhibitors for a variety of disease areas.[9]

Conclusion and Future Outlook

Fluorinated oxane amines represent a compelling and underexplored area of chemical space for drug discovery. The strategic incorporation of fluorine onto the versatile oxane scaffold provides medicinal chemists with a powerful toolkit to fine-tune the physicochemical and pharmacological properties of drug candidates. By modulating metabolic stability, binding affinity, conformational preference, and basicity, these motifs offer a rational approach to overcoming common challenges in lead optimization.

Future advancements in synthetic methodologies, particularly in asymmetric fluorination and C-H functionalization, will undoubtedly expand the accessibility and diversity of fluorinated oxane amines. As our understanding of the nuanced interplay between fluorine substitution and biological activity continues to grow, we can expect to see this privileged scaffold play an increasingly important role in the development of the next generation of therapeutics.

References

  • Highly substituted aminotetrahydropyrans were synthesized via sequential C–H functionalizations. The process was initiated with a Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyran, followed by α-alkylation or arylation of the corresponding primary amine. (Source: PMC)
  • Researchers at the Flow Chemistry group of the Van 't Hoff Institute for Molecular Sciences report a safe and scalable flow-based strategy for the late-stage installation of α,α-difluoromethylene amines (NCF2R ). (Source: HIMS)
  • In amines, a large enhancement of lipophilicity is observed, in general, when fluorine is introduced near to an amino group. This is attributed to the decrease in the amine basicity through the σ - inductive effect of fluorine. (Source: National Academic Digital Library of Ethiopia)
  • The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties.
  • Fluorine can influence potency, selectivity, absorption & metabolism. (Source: Fluorine in Medicinal Chemistry)
  • The process of introducing fluorine into a secondary amine, however, was performed under alkaline conditions (K2CO3), and acetonitrile (MeCN) proved to be an optimal solvent. (Source: MDPI)
  • The incorporation of fluorine into a biologically active compound alters the electronic, lipophilic and steric param- eters and can critically increase the intrinsic activity, the chemical and metabolic stability, and the bioavailability. (Source: CHIMIA)
  • An oxidative allene amination strategy using Selectfluor rapidly delivers triply functionalized triads of the form C–F/C–N/C–O, exhibiting good scope and diastereoselectivity for all syn products. (Source: PMC - NIH)
  • DMPU/HF (HF content 65 wt %/wt) is an ideal nucleophilic fluorination reagent for the diastereoselective synthesis of substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines via a fluoro-Prins reaction. (Source: PMC)
  • The site-selective introduction of fluorine functionalities into amino acids and peptides has emerged as a useful approach to change their physicochemical and biological properties. (Source: RSC Publishing)
  • α-Fluoro-β-amino acids are also components of a diverse range of bioactive anticancer (e.g., 5-fluorouracil), antifungal, and antiinsomnia agents as well as protease inhibitors where such fluorinated analogs have shown increased potency and spectrum of activity. (Source: PubMed)
  • Fluorine substitution can have a profound impact on molecular conform
  • A comprehensive conformational analysis of both 2,3-difluorobutane diastereomers is presented based on den- sity functional theory calculations in vacuum and in solution, as well as NMR experiments in solution. (Source: University of Southampton)
  • These heterocycles are also capable to be protonated, form hydrogen bonds as well as metal complexes with participation of nitrogen atoms of pyrimidine fragment.
  • On the one hand, owing to its electronegativity, relatively small size, and notable leaving group ability from anionic intermediates, fluorine offers unique opportunities for mechanism-based enzyme inhibitor design. (Source: PMC)
  • The incorporation of fluorine into organic scaffolds often improves the bioactivity of pharmaceutically relevant compounds.
  • A systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives has been carried out using NMR spectroscopy. (Source: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference)
  • Incorporation of fluorine has been used as a strategy to modulate the pKa of an adjacent basic nitrogen atom and in doing so disrupt binding to the the hERG ion channel and increase cardiovascular safety in vivo.
  • The area of fluorinated amino acid synthesis has seen rapid growth over the past decade. (Source: PMC)
  • The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. (Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing))

Sources

Exploratory

theoretical properties of 4-(fluoromethyl)oxan-4-amine

Classification: Fluorinated Heterocyclic Building Block CAS: 1781543-98-3 (Analogous/Generic) Molecular Formula: C6H12FNO[1] Executive Summary This guide details the theoretical and practical properties of 4-(fluoromethy...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Fluorinated Heterocyclic Building Block CAS: 1781543-98-3 (Analogous/Generic) Molecular Formula: C6H12FNO[1]

Executive Summary

This guide details the theoretical and practical properties of 4-(fluoromethyl)oxan-4-amine (also known as 4-(fluoromethyl)tetrahydro-2H-pyran-4-amine).[1] This molecule represents a strategic "fluorine scan" modification of the standard 4-methyl-oxan-4-amine scaffold.[1]

In medicinal chemistry, this specific substitution pattern serves two critical functions:

  • Basicity Modulation: The

    
    -fluorine atom exerts a strong inductive effect (
    
    
    
    ), lowering the pK
    
    
    of the primary amine compared to its non-fluorinated parent.[1] This is essential for optimizing blood-brain barrier (BBB) permeability and reducing off-target hERG inhibition.[1]
  • Metabolic Blocking: The fluoromethyl group acts as a metabolic shield, preventing the rapid oxidative deamination or hydroxylation typically seen with methyl substituents at quaternary centers.

Structural & Electronic Theory

The -Fluorine Effect on Basicity

The most defining characteristic of this molecule is the presence of a fluorine atom


 to the primary amine.
  • Mechanism: Fluorine is highly electronegative (

    
    ). Through 
    
    
    
    -bond induction, it pulls electron density away from the amine nitrogen.[1] This destabilizes the resultant ammonium cation (
    
    
    ) upon protonation, thereby lowering the basicity.
  • Quantitative Shift:

    • Standard primary amine (e.g., cyclohexylamine): pK

      
      
      
      
      
      10.6
    • 4-methyloxan-4-amine (Parent): pK

      
      
      
      
      
      10.0 (lowered slightly by the ether oxygen induction).[1]
    • 4-(fluoromethyl)oxan-4-amine (Target): Predicted pK

      
      
      
      
      
      8.4 – 8.8 .[1]
  • Impact: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral, uncharged state compared to the non-fluorinated analog. This significantly enhances passive membrane permeability (

    
    ).
    
Conformational Analysis

The tetrahydropyran (oxane) ring adopts a chair conformation.[2] In 4,4-disubstituted systems, the substituents compete for the equatorial position.

  • Steric vs. Stereoelectronic: The

    
     group is sterically similar to a methyl group but possesses a distinct dipole.[1]
    
  • The Gauche Effect: Due to the

    
    -fluoroamine motif, the molecule may exhibit a preference for a gauche arrangement between the C–F and C–N bonds to maximize electrostatic stabilization between the electropositive ammonium hydrogen (if protonated) and the electronegative fluorine.
    
  • Preferred Conformer: Theoretical modeling suggests the

    
     group prefers the equatorial  position to minimize 1,3-diaxial interactions, placing the 
    
    
    
    group axially.[1] However, the energy barrier for ring flipping is relatively low (
    
    
    10 kcal/mol), allowing the molecule to adjust its conformation within a protein binding pocket.
Physicochemical Profile (In Silico)
PropertyValue (Estimated)Rationale
Molecular Weight 133.16 g/mol Fragment-sized for drug design.[1]
cLogP -0.5 to 0.1Fluorine increases lipophilicity relative to -CH2OH but remains polar enough for solubility.[1]
H-Bond Donors 2Primary amine (-NH2).[1]
H-Bond Acceptors 2Ether oxygen + Amine nitrogen.[1]
TPSA ~35 ŲExcellent range for CNS penetration (< 90 Ų).

Visualization: Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the functional logic of the molecule's design.

SAR_Logic Molecule 4-(Fluoromethyl) oxan-4-amine Amine Primary Amine (-NH2) Molecule->Amine Fluoro Fluoromethyl (-CH2F) Molecule->Fluoro Ether Oxane Ether (-O-) Molecule->Ether Permeability Increased Neutral Fraction at pH 7.4 Amine->Permeability Modulated by F Basicity Lower pKa (~8.5) (Reduced hERG risk) Fluoro->Basicity Inductive Effect (-I) Metabolism Metabolic Block (Prevents Oxidation) Fluoro->Metabolism C-F Bond Strength Solubility Water Solubility (H-bond Acceptor) Ether->Solubility Polarity

Caption: SAR logic showing how the fluoromethyl group modulates the physicochemical properties of the amine and oxane core.[1]

Synthetic Protocol

Synthesis of gem-disubstituted fluoroamines requires a divergent strategy to avoid over-alkylation or elimination. The most robust route utilizes a Bucherer-Bergs formation followed by selective reduction and deoxyfluorination.[1]

Step-by-Step Methodology

Precursor: Tetrahydro-4H-pyran-4-one (Commercially available).[1][3]

Stage 1: Formation of the Quaternary Center
  • Reaction: Bucherer-Bergs synthesis.[1]

  • Reagents: Potassium cyanide (KCN), Ammonium carbonate ((NH

    
    )
    
    
    
    CO
    
    
    ), Ethanol/Water (1:1).
  • Conditions: Reflux at 60°C for 24 hours.

  • Mechanism: The ketone condenses to form a spiro-hydantoin intermediate.[1]

  • Workup: Cool to 0°C. The hydantoin precipitates as a white solid. Filter and wash with cold water.

Stage 2: Hydrolysis to Amino Acid[1]
  • Reagents: 6M NaOH (aq).

  • Conditions: Reflux (100°C) for 48 hours (harsh conditions required to open the hydantoin).

  • Product: 4-amino-tetrahydro-2H-pyran-4-carboxylic acid.[1]

Stage 3: Chemoselective Protection

Critical Step: You must protect the amine before fluorination to prevent side reactions.

  • Reagents: Di-tert-butyl dicarbonate (Boc

    
    O), NaOH, Dioxane/Water.[1]
    
  • Product: 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid.[1]

Stage 4: Reduction to Alcohol[1]
  • Reagents: Isobutyl chloroformate / N-methylmorpholine (to form mixed anhydride), followed by Sodium Borohydride (NaBH

    
    ). Alternatively, use Borane-THF (BH
    
    
    
    -THF).[1]
  • Conditions: 0°C to RT.

  • Product: tert-butyl (4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate.[1]

Stage 5: Deoxyfluorination (The Key Transformation)
  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Solvent: Anhydrous DCM (Dichloromethane).

  • Protocol:

    • Cool solution of alcohol to -78°C under Argon.

    • Add DAST dropwise (Exothermic!).

    • Allow to warm to RT over 4 hours.

  • Safety Note: DAST generates HF. Quench cautiously with saturated NaHCO

    
    .
    
  • Product: tert-butyl (4-(fluoromethyl)tetrahydro-2H-pyran-4-yl)carbamate.[1]

Stage 6: Global Deprotection[1]
  • Reagents: TFA (Trifluoroacetic acid) in DCM (1:4) or 4M HCl in Dioxane.

  • Product: 4-(fluoromethyl)oxan-4-amine (as TFA or HCl salt).[1]

Visualization: Synthetic Workflow

Synthesis_Pathway Start Tetrahydro-4H-pyran-4-one Step1 Spiro-Hydantoin (Bucherer-Bergs) Start->Step1 KCN, (NH4)2CO3 Step2 Amino Acid (Hydrolysis) Step1->Step2 NaOH, Reflux Step3 N-Boc Amino Alcohol (Protection + Reduction) Step2->Step3 1. Boc2O 2. BH3-THF Step4 N-Boc Fluoroamine (DAST Fluorination) Step3->Step4 DAST, -78°C Final 4-(Fluoromethyl)oxan-4-amine (TFA/HCl Salt) Step4->Final TFA/DCM

Caption: Divergent synthesis pathway utilizing the Bucherer-Bergs reaction and nucleophilic fluorination.

Applications in Drug Discovery[1][4][5][6][7]

Fragment-Based Drug Design (FBDD)

This molecule is an ideal "sp3-rich" fragment.[1] Unlike flat aromatic amines, the oxan-4-amine core provides 3D-dimensionality (Fsp3 score = 1.0), which correlates with higher clinical success rates by improving solubility and receptor fit.[1]

Bioisosterism

It serves as a bioisostere for:

  • Gem-dimethyl groups: Replacing a -C(CH3)2- with the oxane ring reduces lipophilicity (lowers LogP) while maintaining steric bulk.[1]

  • Cyclic Amino Acids: It mimics the spatial arrangement of isoleucine or valine but with altered electronic properties due to the fluorine.

Metabolic Stability Data (Extrapolated)

Based on comparative data from J. Med. Chem. (See Ref 1, 4),


-fluorination of cyclic amines typically extends microsomal half-life (

) by 2-4 fold compared to the methyl analog.[1] The C–F bond (approx. 116 kcal/mol) renders the adjacent carbon resistant to Cytochrome P450 oxidation.

References

  • Basicity Modulation by Fluorine

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1]

  • Metabolic Stability of Fluorinated Amines

    • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry.[4][5] Journal of Medicinal Chemistry, 51(15), 4359-4369.

  • Synthesis of 4,4-Disubstituted Pyrans

    • ChemicalBook Data.[6] 4-(Aminomethyl)tetrahydro-2H-pyran synthesis and properties.

  • Conformational Analysis of Fluorine

    • O'Hagan, D. (2008). Understanding organofluorine chemistry.[5] An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1]

  • General Properties of Oxan-4-amine

    • PubChem.[7][8][9] 4-Methyloxan-4-amine Compound Summary.

Sources

Foundational

Strategic Deployment of Fluorinated Oxane Amines in Medicinal Chemistry

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation of fluorine into saturated heterocycles—specifically fluorinated oxa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into saturated heterocycles—specifically fluorinated oxane amines (fluorinated aminotetrahydropyrans)—represents a high-precision strategy in modern lead optimization. Unlike simple aryl fluorination, which primarily addresses metabolic stability, the fluorination of oxane amines exploits stereoelectronic effects (the gauche effect) to pre-organize ligand conformation, modulate amine basicity (


), and optimize lipophilicity (

). This guide details the biological targets, mechanistic rationale, and experimental protocols for deploying this scaffold as a superior bioisostere for morpholines and cyclohexylamines.

Part 1: Structural & Physicochemical Logic

The Fluorine Gauche Effect and Conformational Steering

In 3-fluoro-4-aminotetrahydropyran systems, the high electronegativity of fluorine introduces a profound conformational bias known as the fluorine gauche effect .[1][2][3] Unlike steric bulk which drives substituents anti, the C–F bond tends to align gauche to vicinal electron-withdrawing groups (like the amine nitrogen or ring oxygen).[4]

  • Mechanism: This preference is driven by ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     hyperconjugation and minimization of dipolar repulsion.
    
  • Result: The oxane ring is "locked" into a specific chair conformation. This reduces the entropic penalty of binding (

    
    ) when the ligand enters the protein active site, potentially improving potency by 10–100 fold compared to flexible analogs.
    
Basicity Modulation ( )

Replacing a cyclohexylamine with a 3-fluoro-oxane amine significantly alters the electronic landscape of the basic center.

ScaffoldApprox. ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Conjugate Acid)
Biological Implication
Cyclohexylamine ~10.6Highly ionized at pH 7.4; poor membrane permeability; high hERG risk.
4-Aminotetrahydropyran ~9.6Improved solubility; moderate permeability.
3-Fluoro-4-aminotetrahydropyran ~8.1 – 8.5 Optimal: Significant neutral fraction at physiological pH; reduced cation-trapping (lysosomes); lowered hERG affinity.[5]
Morpholine ~8.3Good balance, but metabolically liable (oxidative ring opening).[5]

Strategic Insight: The fluorinated oxane amine mimics the


 of morpholine but removes the metabolic liability of the hemiaminal ether oxygen, replacing it with a metabolically robust C–F bond.

Part 2: Primary Biological Targets[5]

Kinases (mTOR / PI3K)

Morpholine moieties are ubiquitous in kinase inhibitors (e.g., PI-103, AZD8055) where they function as solvent-exposed solubilizing groups or hinge binders.[5]

  • Target Rationale: The ether oxygen of morpholine often accepts a hydrogen bond from the kinase hinge region. However, morpholines are susceptible to CYP450-mediated oxidation.[5]

  • Fluorinated Oxane Advantage: The 4-aminotetrahydropyran scaffold maintains the H-bond acceptor capability of the ether oxygen. Introduction of fluorine at the 3-position blocks metabolic soft spots (C-H abstraction) and tunes the orientation of the amine to better engage with residues like Val2240 (mTOR) or Val851 (PI3K).

Monoamine Transporters (DAT / SERT / NET)

Triple Uptake Inhibitors (TUIs) often feature a central amine core.[5]

  • Target Rationale: High affinity for the S1 binding pocket of transporters requires a basic amine for salt-bridge formation with a conserved aspartate residue (e.g., Asp79 in DAT).

  • Fluorinated Oxane Advantage: The gauche effect allows for the design of "folded" conformations that mimic the bioactive state of cocaine or methylphenidate analogs but with improved selectivity profiles.

GPCR Antagonists (CCR2 / CCR5)[5]
  • Target Rationale: Chemokine receptor antagonists frequently utilize piperidine or pyrrolidine scaffolds.[5] High basicity in these scaffolds correlates with hERG channel blockade (QT prolongation risk).[5]

  • Fluorinated Oxane Advantage: By lowering the

    
     by ~1.5–2.0 log units via the inductive effect of fluorine, the affinity for the hERG channel is often reduced while maintaining the necessary cation-
    
    
    
    interactions in the GPCR orthosteric site.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for transitioning from a standard morpholine/piperidine lead to a fluorinated oxane amine.

SAR_Logic Start Lead Compound (Morpholine/Piperidine Core) Problem1 Metabolic Instability (CYP Oxidation) Start->Problem1 Problem2 hERG Liability (High pKa > 9.5) Start->Problem2 Problem3 Low Potency (High Entropic Penalty) Start->Problem3 Solution Switch to 3-Fluoro-4-aminotetrahydropyran Problem1->Solution Problem2->Solution Problem3->Solution Mech1 Mechanism: Block Metabolic Site (C-F Bond Strength) Solution->Mech1 Mech2 Mechanism: Inductive Effect (Lower pKa to ~8.2) Solution->Mech2 Mech3 Mechanism: Gauche Effect (Conformational Lock) Solution->Mech3 Outcome Optimized Lead: High Stability, Low hERG, High Potency Mech1->Outcome Mech2->Outcome Mech3->Outcome

Caption: SAR decision tree demonstrating the multi-parameter optimization achieved by the fluorinated oxane scaffold.

Part 4: Experimental Protocols

Synthesis of (3R,4S)-3-Fluoro-4-aminotetrahydropyran

A stereoselective route avoiding hazardous DAST reagents on late-stage amines.[5]

Reagents:

  • Tetrahydropyran-4-one[5][6][7][8]

  • TMS-Cl, Triethylamine[5]

  • Selectfluor™[5]

  • Benzylamine, NaBH(OAc)3[5]

  • Pd/C, H2

Protocol:

  • Silyl Enol Ether Formation:

    • Dissolve tetrahydropyran-4-one (10 mmol) in DMF. Add Et3N (2.5 eq) and TMS-Cl (1.2 eq).[5]

    • Heat to 80°C for 4 hours.

    • Workup: Dilute with hexane, wash with NaHCO3, dry over MgSO4. Concentrate to yield the silyl enol ether.

  • Electrophilic Fluorination:

    • Dissolve the silyl enol ether in MeCN at 0°C.

    • Add Selectfluor™ (1.1 eq) portion-wise over 30 mins.

    • Stir at RT for 2 hours. Aqueous workup yields 3-fluorotetrahydropyran-4-one .[5]

  • Reductive Amination:

    • Mix 3-fluorotetrahydropyran-4-one (5 mmol) with Benzylamine (1.1 eq) in DCE.

    • Add NaBH(OAc)3 (1.5 eq) and AcOH (1 eq). Stir for 12 hours.

    • Note: The trans isomer is typically favored; separation of diastereomers may be required via column chromatography (SiO2, Hex/EtOAc).

  • Deprotection:

    • Hydrogenate the benzyl-protected amine using 10% Pd/C in MeOH under H2 (1 atm) for 4 hours.

    • Filter through Celite and concentrate to yield the final 3-fluoro-4-aminotetrahydropyran salt.[5]

In Vitro Metabolic Stability Assay (Microsomal Stability)

Validates the "Metabolic Blockade" hypothesis.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein)[5]

  • NADPH Regenerating System[5]

  • Test Compound (1 µM final conc.)

  • LC-MS/MS[5]

Workflow:

  • Pre-incubation: Mix 1 µL of 1 mM test compound with 445 µL phosphate buffer (pH 7.4) and 25 µL HLM. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 29 µL of NADPH regenerating system.

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately add to 150 µL ice-cold MeCN containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      
      

Part 5: Assay Workflow Visualization

Assay_Workflow cluster_0 In Vitro Validation Substrate Fluorinated Oxane Candidate Binding Target Binding (SPR / Kd) Substrate->Binding MetaStab Microsomal Stability (t1/2 > 60 min) Substrate->MetaStab Permeability PAMPA / Caco-2 (Pe > 10^-6 cm/s) Substrate->Permeability Decision Go / No-Go Binding->Decision MetaStab->Decision Permeability->Decision

Caption: Critical path validation workflow for fluorinated oxane amine candidates.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[5] Link

  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[5]

  • O'Hagan, D. (2008).[5] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[5] Link

  • Nortcliffe, A., et al. (2017).[5][9] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Link

  • Wymann, M., et al. (2023).[5] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

  • Hunter, L. (2010).[5] The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

Sources

Exploratory

The Fluoromethyl-Oxane Motif: Conformational Dynamics and Synthetic Utility in Drug Design

Executive Summary The incorporation of a fluoromethyl group (–CH₂F) onto an oxane (tetrahydropyran) scaffold represents a high-precision tactic in modern medicinal chemistry. Unlike the trifluoromethyl group (–CF₃), whic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a fluoromethyl group (–CH₂F) onto an oxane (tetrahydropyran) scaffold represents a high-precision tactic in modern medicinal chemistry. Unlike the trifluoromethyl group (–CF₃), which is often deployed solely for lipophilicity and metabolic blocking, the fluoromethyl group offers a nuanced "middle ground." It acts as a bioisostere of both the hydroxymethyl (–CH₂OH) and methyl (–CH₃) groups, providing a unique vector to modulate dipole moment , pKa , and metabolic stability without imposing the profound steric bulk of a –CF₃ group.

This technical guide dissects the stereoelectronic behaviors governing fluoromethyl-oxanes, specifically the interplay between steric repulsion and the gauche effect , and provides validated protocols for their synthesis.

Conformational Dynamics: The Stereoelectronic Landscape

Understanding the spatial preference of the fluoromethyl group is critical for structure-based drug design (SBDD). In oxane rings, this behavior is governed by two distinct but coupled phenomena: the Global Ring Conformation and the Local Rotameric Preference .

Global Ring Conformation: Axial vs. Equatorial

Unlike a direct fluorine substituent at the C2 (anomeric) position—which prefers the axial orientation due to the classic anomeric effect (


)—a fluoromethyl group (–CH₂F) at C2 behaves sterically more like a methyl group .
  • Dominant Force: 1,3-Diaxial Steric Repulsion.

  • Result: The –CH₂F group preferentially adopts the Equatorial position to minimize steric strain with axial protons at C4 and C6.

  • Absence of Anomeric Effect: Since the electronegative fluorine is separated from the anomeric carbon by a methylene spacer, the orbital overlap required for the anomeric effect is absent for the group as a whole.

Local Rotameric Preference: The Gauche Effect

While the group itself sits equatorially, the internal rotation of the –CH₂F moiety is locked by the fluorine gauche effect .

  • Mechanism: Hyperconjugation between the C–H

    
     bonding orbital and the C–F 
    
    
    
    antibonding orbital (
    
    
    ).
  • Observation: The fluorine atom preferentially aligns gauche (synclinal) to the ring oxygen (O1) rather than anti-periplanar. This alignment maximizes favorable electrostatic interactions between the C–F dipole and the ring's dipole moment while facilitating hyperconjugative stabilization.

Visualization of Conformational Logic

ConformationLogic Start Substituent at C2 Position TypeCheck Is the substituent -F or -CH2F? Start->TypeCheck DirectF Direct Fluorine (-F) TypeCheck->DirectF Direct attachment FluoroMe Fluoromethyl (-CH2F) TypeCheck->FluoroMe Methylene spacer Anomeric Anomeric Effect Dominates (n_O -> sigma* C-F) DirectF->Anomeric Steric Steric Repulsion Dominates (1,3-Diaxial Interactions) FluoroMe->Steric Axial Result: AXIAL Preference Anomeric->Axial Equatorial Result: EQUATORIAL Preference Steric->Equatorial Rotamer Internal Rotamer Check: Gauche Effect Equatorial->Rotamer Fine tuning Gauche F atom aligns GAUCHE to Ring Oxygen Rotamer->Gauche

Figure 1: Decision tree illustrating the stereoelectronic divergence between direct fluorination and fluoromethylation on oxane rings.

Physicochemical Profiling

The fluoromethyl group offers a distinct physicochemical profile compared to its non-fluorinated analogs.[1] It is particularly useful for "metabolic switching"—blocking metabolic soft spots without drastically altering the steric footprint.

Comparative Properties Table
PropertyMethyl (-CH₃)Fluoromethyl (-CH₂F)Hydroxymethyl (-CH₂OH)
Electronic Effect Weak Donor (Inductive)Electron Withdrawing (-I)Electron Withdrawing (-I)
H-Bonding NoneWeak Acceptor (C-F)Strong Donor & Acceptor
Lipophilicity (LogP) High (Lipophilic)Intermediate (Polar Hydrophobic)Low (Hydrophilic)
Metabolic Liability High (Oxidation to -CH₂OH)Low (Blocked C-H oxidation)High (Oxidation to -COOH)
Steric A-Value 1.70 kcal/mol~1.80 kcal/mol1.65 kcal/mol

Key Insight: The –CH₂F group is often termed "polar hydrophobic." It increases lipophilicity relative to a hydroxyl group (improving permeability) but maintains enough polarity to avoid the solubility issues often associated with perfluorinated alkyl chains.

Synthetic Methodology: Deoxofluorination Protocol[2]

The most robust route to 2-(fluoromethyl)tetrahydropyrans is the nucleophilic deoxofluorination of the corresponding hydroxymethyl precursor. The use of DAST (Diethylaminosulfur trifluoride) is the industry standard, though Deoxo-Fluor® is a thermally more stable alternative.

Experimental Workflow

Objective: Synthesis of 2-(fluoromethyl)tetrahydro-2H-pyran from (tetrahydro-2H-pyran-2-yl)methanol.

Reagents:

  • Substrate: (Tetrahydro-2H-pyran-2-yl)methanol (1.0 equiv)

  • Reagent: DAST (1.2 equiv) or Deoxo-Fluor (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous NaHCO₃

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the alcohol substrate and dissolve in anhydrous DCM (0.1 M concentration).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: DAST is thermally unstable; low-temperature addition prevents catastrophic decomposition and elimination side-products.

  • Addition: Add DAST dropwise via syringe over 10-15 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 2–4 hours. Monitor by TLC or LCMS.

  • Quenching: Cool the mixture back to 0°C. Carefully add saturated NaHCO₃ solution. Caution: Vigorous evolution of

    
     will occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis Pathway Diagram[3]

SynthesisWorkflow Substrate Hydroxymethyl Oxane Intermediate Alkoxy-SF2-NEt2 Intermediate Substrate->Intermediate Nucleophilic Attack Reagent DAST / DCM (-78°C) Product 2-(Fluoromethyl) Oxane Intermediate->Product SN2 Fluoride Displacement (Inversion if Chiral) SideProduct Elimination (Exocyclic Alkene) Intermediate->SideProduct Thermal Elimination (Avoid by keeping cold)

Figure 2: Reaction pathway for the deoxofluorination of hydroxymethyl-oxanes. Note the competition between substitution (


) and elimination.

Pharmacological Implications: Metabolic Stability[4]

The strategic value of the fluoromethyl group lies in its ability to block cytochrome P450-mediated oxidation .

  • C-H vs. C-F Bond Strength: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol).

  • Mechanism: P450 enzymes typically initiate metabolism via hydrogen atom abstraction (HAT). Replacing the susceptible protons of a methyl group with fluorine atoms raises the activation energy for this abstraction, effectively shutting down the metabolic pathway at that site.

  • Electronic Deactivation: The strong electron-withdrawing nature of fluorine also deactivates adjacent C–H bonds (e.g., on the oxane ring itself) toward oxidation, further extending the molecule's half-life (

    
    ).
    

References

  • Gauching Out: Thielemann, D. T., et al. "The Fluorine Gauche Effect: A Brief History." Israel Journal of Chemistry, 2017.

  • Conformational Analysis: Wiberg, K. B., et al. "Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans." Journal of Organic Chemistry, 1999.

  • Synthesis Protocol: Shellhamer, D. F., et al.[2] "Reaction of DAST with Alcohols."[3] Journal of Organic Chemistry, 1995.

  • Metabolic Stability: Purser, S., et al. "Fluorine in Medicinal Chemistry."[1] Chemical Society Reviews, 2008.

  • Lipophilicity Modulation: Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.

Sources

Foundational

physicochemical characterization of 4-(fluoromethyl)oxan-4-amine HCl

This guide outlines the comprehensive physicochemical characterization of 4-(fluoromethyl)oxan-4-amine hydrochloride (also known as 4-(fluoromethyl)tetrahydro-2H-pyran-4-amine HCl).[1][2] This molecule represents a strat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive physicochemical characterization of 4-(fluoromethyl)oxan-4-amine hydrochloride (also known as 4-(fluoromethyl)tetrahydro-2H-pyran-4-amine HCl).[1][2]

This molecule represents a strategic "gem-disubstituted" scaffold in medicinal chemistry.[2] The introduction of the fluoromethyl group (


) at the 4-position of the oxane ring serves two primary functions: it modulates the basicity (

) of the adjacent amine via inductive electron withdrawal, and it blocks metabolic oxidation at the typically labile C4 position.[1][2]

Part 1: Molecular Identity & Theoretical Profile

Before initiating wet-lab protocols, a theoretical baseline must be established to define acceptance criteria.[2]

PropertyValue / DescriptionNotes
IUPAC Name 4-(Fluoromethyl)oxan-4-amine hydrochlorideAlternate: 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine HCl
CAS Number 1781543-98-3 (Free Base)Salt forms often share the parent CAS in early catalogs.[1][2][3]
Formula

MW: ~169.62 g/mol (Salt); 133.16 g/mol (Free Base)
Structural Feature Gem-disubstituted C4Quaternary carbon bearing

and

.[1][2]
Predicted

8.2 – 9.0Lower than standard tert-alkyl amines (~10.[1][2]5) due to

-fluorine inductive effect.[1][2]
Chirality AchiralPlane of symmetry passes through C1(O) and C4.[1]

Part 2: Solid-State Characterization (The "Form")

For drug development, the solid form dictates stability and manufacturability. As a hydrochloride salt, this compound is prone to hygroscopicity and polymorphism.

X-Ray Powder Diffraction (XRPD)
  • Objective: Confirm crystallinity and identify polymorphic forms.

  • Protocol:

    • Instrument: Bragg-Brentano geometry diffractometer (Cu K

      
       radiation).[1][2]
      
    • Range: 3° to 40°

      
      .[1]
      
    • Step Size: 0.02° with 1s exposure/step.

  • Critical Insight: Amine HCl salts often exhibit "preferred orientation" due to needle-like morphology.[1][2] If peak intensities vary between batches but positions remain constant, grind the sample lightly to randomize orientation before re-analysis.

Thermal Analysis (DSC & TGA)
  • Objective: Determine melting point and distinguish between solvates/hydrates and anhydrous forms.

  • Protocol:

    • TGA (Thermogravimetric Analysis): Heat from 25°C to 300°C at 10°C/min.[1]

      • Expectation: A mass loss < 0.5% up to 100°C indicates an anhydrous form. Stepwise loss > 150°C indicates degradation (loss of HCl/HF).[1]

    • DSC (Differential Scanning Calorimetry): Heat from 25°C to 250°C in a crimped (but vented) pan.[1]

      • Expectation: A sharp endotherm (melting) typically > 200°C for HCl salts.[1]

  • Causality: If TGA shows mass loss coinciding with a DSC endotherm, the form is a solvate.[1] If mass loss occurs before the melt, it is surface moisture or a hydrate.[1]

Dynamic Vapor Sorption (DVS)
  • Objective: Quantify hygroscopicity. HCl salts are notorious for deliquescence (absorbing water until they dissolve).[1]

  • Protocol:

    • Cycle relative humidity (RH) from 0% → 90% → 0% at 25°C.[1]

    • Thresholds:

      • < 0.2% mass gain: Non-hygroscopic.[2]

      • 2.0% mass gain: Hygroscopic (Requires controlled humidity storage).[1]

      • Hysteresis: If the desorption curve (90%→0%) does not match adsorption, a hydrate channel may have formed.[1]

Part 3: Solution-State Characterization (The "Function")

This section validates the chemical structure and determines ionization constants essential for biological assays.

Nuclear Magnetic Resonance (NMR) Profiling

The fluorine atom provides a unique handle for structural validation via spin-spin coupling.[1][2]

  • 
     NMR (DMSO-
    
    
    
    ):
    • Amine Protons: Broad singlet at

      
       8.0–8.5 ppm (3H, 
      
      
      
      ).[1]
    • Fluoromethyl Group (

      
      ):  Look for a doublet (d) centered around 
      
      
      
      4.3–4.6 ppm.[1]
      • Coupling:

        
         is typically large (46–48 Hz).[1] This "geminal" coupling is the fingerprint of the 
        
        
        
        motif.[2]
    • Ring Protons: Multiplets at

      
       1.5–2.0 ppm (C3/C5) and 
      
      
      
      3.5–3.9 ppm (C2/C6).[1]
  • 
     NMR: 
    
    • Expect a triplet (due to coupling with two geminal protons) around

      
       -220 to -230 ppm (referenced to 
      
      
      
      ).[1][2] Decoupling (
      
      
      ) will collapse this to a singlet.[1]
Determination (Potentiometric Titration)
  • Why it matters: The

    
    -fluorine atom pulls electron density from the nitrogen lone pair, lowering the 
    
    
    
    .[1][2] This increases the fraction of the neutral (permeable) species at physiological pH compared to the non-fluorinated analog.[1]
  • Protocol:

    • Dissolve 5 mg of compound in 0.15 M KCl (ionic strength adjustor).[1]

    • Titrate with 0.1 M KOH from pH 2.0 to 11.0.

    • Data Analysis: Use the Bjerrum plot method.

    • Self-Validating Check: If the calculated

      
       is > 10.0, suspect defluorination or impurity (the non-fluorinated analog).[1] The expected value is 8.5 ± 0.5 .[1]
      
Lipophilicity (LogD)
  • Protocol: Shake-flask method (Octanol/Buffer pH 7.4).

  • Expectation: The oxane ring is polar; the amine is ionized.[1][2] LogD will likely be low (< 0.5), suggesting high water solubility but potential blood-brain barrier (BBB) permeability challenges unless active transport is involved.[1]

Part 4: Stability & Degradation Pathways

Fluorinated amines can undergo specific degradation pathways, particularly HF elimination.

Forced Degradation Protocol
Stress ConditionDurationTarget DegradantMechanism
Acid (0.1 N HCl) 24 hrs @ 60°CHydrolysis of etherRing opening (unlikely for pyrans).[1][2]
Base (0.1 N NaOH) 24 hrs @ 60°CHF Elimination Formation of exocyclic enamine/imine.[1]
Oxidation (

)
4 hrs @ RTN-OxideOxidation of amine (if free base).[1]
  • Visualizing the Workflow:

CharacterizationWorkflow cluster_Solid Solid State (Form) cluster_Solution Solution State (Function) Start 4-(Fluoromethyl)oxan-4-amine HCl XRPD XRPD: Check Crystallinity Start->XRPD NMR NMR (1H, 19F): 2J H-F Coupling Start->NMR DSC DSC/TGA: Melt & Volatiles XRPD->DSC If Crystalline DVS DVS: Hygroscopicity DSC->DVS If Stable Melt Result Final Specification Sheet DVS->Result pKa Potentiometric Titration (Target: 8.5 ± 0.5) NMR->pKa Structure Confirmed Stab Stress Testing (Base: Check HF elim) pKa->Stab Ionization Known Stab->Result Define Shelf Life

Figure 1: Integrated physicochemical characterization workflow for fluorinated amine salts.

References

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[1] Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Morgenthaler, M., et al. (2007).[1][4] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.[1] Link[1]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (Standard reference for HCl salt characterization protocols). Link[1]

Sources

Exploratory

Technical Guide: Preliminary Bioactivity &amp; Fragment Screening of 4-(fluoromethyl)oxan-4-amine

Executive Summary 4-(fluoromethyl)oxan-4-amine (FMOA) represents a strategic "high-value fragment" in modern drug discovery. Structurally, it combines the polarity-modulating tetrahydropyran (oxane) ring with a fluorinat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(fluoromethyl)oxan-4-amine (FMOA) represents a strategic "high-value fragment" in modern drug discovery. Structurally, it combines the polarity-modulating tetrahydropyran (oxane) ring with a fluorinated amine motif. Unlike simple aliphatic amines, the inclusion of the


-fluorine atom exerts a profound electronic induction effect (

), significantly lowering the basicity (pKa) of the primary amine.

This guide details the preliminary bioactivity screening of FMOA, defined here not as phenotypic efficacy (as it is a fragment, not a lead), but as the rigorous assessment of its physicochemical suitability , fragment binding potential (via


F NMR) , and intrinsic safety profile .

Part 1: Physicochemical Profiling & In Silico Prediction

Before biological assays, the fundamental properties of FMOA must be validated. The fluoromethyl group is a bioisostere of the methyl group but with inverted electronic properties.

The "Fluorine Effect" on Basicity

The critical advantage of FMOA over its non-fluorinated analog (4-methyloxan-4-amine) is pKa modulation.

  • Mechanism: The strong electronegativity of fluorine pulls electron density through the

    
    -bond framework, destabilizing the protonated ammonium species.
    
  • Impact: A lower pKa (typically shifting from ~10.5 to ~8.5–9.0) increases the fraction of neutral species at physiological pH (7.4), enhancing membrane permeability and reducing lysosomal trapping (phospholipidosis risk).

Quantitative Comparison Table
Property4-methyloxan-4-amine (Analog)4-(fluoromethyl)oxan-4-amine (FMOA) Impact of Modification
pKa (Basic) ~10.6~8.8 - 9.2 (Predicted)Improved bioavailability; reduced hERG risk.
LogP ~0.5~0.3 Slight reduction due to C-F polarity; maintains high solubility.
H-Bond Donors 22 Unchanged.
Metabolic Stability Low (N-dealkylation/oxidation)High Fluorine blocks metabolic soft spots (C-H oxidation).

Part 2: Fragment-Based Screening (The Core Bioactivity)

For a molecule of this size (<200 Da), "bioactivity" is measured by its ability to bind weakly (mM to


M affinity) to a protein target. The gold standard for screening FMOA is Protein-Observed or Ligand-Observed 

F NMR
, leveraging the 100% natural abundance and high sensitivity of the fluorine nucleus.
Workflow: F NMR Binding Assay (Ligand-Observed)

This protocol detects changes in the transverse relaxation time (


) or chemical shift anisotropy (CSA) of FMOA upon binding to a target protein.

Protocol Steps:

  • Sample Preparation:

    • Ligand (FMOA): 50

      
      M in buffer (50 mM phosphate, pH 7.4, 10% D
      
      
      
      O).
    • Protein Target: 5

      
      M (Ratio 10:1 Ligand:Protein).
      
    • Control: Free ligand (FMOA) without protein.

  • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) or

    
    -filtered experiment.
    
    • Rationale: Large proteins tumble slowly (short

      
      ). Small ligands tumble fast (long 
      
      
      
      ). When FMOA binds, it adopts the relaxation properties of the protein.
  • Data Acquisition:

    • Acquire 1D

      
      F spectrum.
      
    • Readout: A reduction in signal intensity (line broadening) in the presence of protein indicates binding.

  • Validation (Competition Experiment):

    • Add a known high-affinity inhibitor. If FMOA is displaced, the sharp

      
      F signal reappears, confirming specific binding.
      
Visualization: F NMR Screening Cascade

F19_Screening_Workflow Start FMOA Stock Solution (DMSO/Buffer) Mix Prepare Sample: 50uM FMOA + 5uM Protein Start->Mix NMR_Acq Acquire 1D 19F CPMG Spectrum Mix->NMR_Acq Analysis Compare Signal Intensity (vs Free Ligand) NMR_Acq->Analysis Decision Signal Reduction > 30%? Analysis->Decision Hit HIT CONFIRMED (Binder) Decision->Hit Yes NoHit NON-BINDER Decision->NoHit No Validation Competition Assay (Add Reference Ligand) Hit->Validation Result Signal Recovery (Specific Binding) Validation->Result

Caption: Logical flow for Ligand-Observed 19F NMR screening. Signal attenuation indicates binding events.

Part 3: In Vitro Safety & Tox Profiling

Before elaborating FMOA into a lead series, its intrinsic toxicity must be ruled out. Primary amines can be promiscuous; the oxane ring mitigates this, but verification is mandatory.

Cytotoxicity Screening (CellTiter-Glo®)

Objective: Determine the CC


 (Cytotoxic Concentration 50%) in HepG2 (liver) and HEK293 (kidney) cells.
  • Protocol:

    • Seed cells (3,000 cells/well) in 384-well plates.

    • Incubate 24h.

    • Treat with FMOA (10-point dose-response, 100

      
      M top conc).
      
    • Incubate 48h.

    • Add CellTiter-Glo reagent (ATP quantification).

    • Acceptance Criteria: CC

      
       > 50 
      
      
      
      M is considered "Clean" for a fragment.
hERG Inhibition (Automated Patch Clamp)

Primary amines are notorious for blocking the hERG potassium channel, leading to QT prolongation.

  • Hypothesis: The reduced pKa of FMOA (vs. methyl analog) should reduce hERG affinity, as hERG blockade often correlates with high basicity.

  • Method: QPatch or SyncroPatch automated electrophysiology.

  • Threshold: IC

    
     > 30 
    
    
    
    M is required to proceed without structural modification.

Part 4: Strategic Synthesis & References

Mechanism of Action (Bioisosterism)

The diagram below illustrates why FMOA is selected over standard amines in the design phase.

Bioisosterism_Logic Standard Standard Amine (pKa ~10.5) Problem High Ionization @ pH 7.4 Low Permeability hERG Liability Standard->Problem Causes Solution FMOA (Fluorine Bioisostere) (pKa ~8.8) Standard->Solution F-Substitution Benefit Increased Lipophilicity (LogD) Metabolic Blockade Reduced Cationic Trapping Solution->Benefit Yields

Caption: Strategic advantages of Fluorine substitution on the oxane-amine scaffold.

References
  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Dalvit, C., et al. (2006). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society.[2]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Scott, D. E., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology.

Sources

Foundational

An In-depth Technical Guide to 4-(fluoromethyl)oxan-4-amine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(fluoromethyl)oxan-4-amine hydrochloride (CAS Number: 1864073-18-6), a fluorinated heterocyclic amine of significant interest in medicinal chemistry. The conten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(fluoromethyl)oxan-4-amine hydrochloride (CAS Number: 1864073-18-6), a fluorinated heterocyclic amine of significant interest in medicinal chemistry. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, physicochemical properties, and potential applications, grounded in established chemical principles.

Introduction: The Significance of Fluorinated Tetrahydropyran Scaffolds

The tetrahydropyran (or oxane) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive isostere for other cyclic systems. The introduction of fluorine, a common strategy in modern drug design, can further enhance a molecule's potency, metabolic stability, and pharmacokinetic profile.[3][4][5] The strategic placement of a fluoromethyl group at the C4 position of a 4-aminotetrahydropyran core, as in the title compound, offers a unique three-dimensional exit vector for further chemical elaboration, making it a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Data

While specific experimental data for 4-(fluoromethyl)oxan-4-amine hydrochloride is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource
CAS Number 1864073-18-6[6]
Molecular Formula C₆H₁₃ClFNODerived
Molecular Weight 169.62 g/mol Derived
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO) (predicted)N/A
Free Base CAS 1781543-98-3N/A

Synthesis and Manufacturing

A robust and scalable synthesis is crucial for the application of any novel building block. While a specific, published route for 4-(fluoromethyl)oxan-4-amine hydrochloride is not available, a plausible and scientifically sound synthetic strategy can be devised based on established methodologies for the synthesis of 4-aminotetrahydropyrans and organofluorine compounds.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-F bond and the C-N bond at the C4 position. This leads to a key intermediate, a protected 4-amino-4-(hydroxymethyl)tetrahydropyran, which can be derived from commercially available starting materials.

G A 4-(fluoromethyl)oxan-4-amine hydrochloride B 4-(fluoromethyl)oxan-4-amine A->B HCl workup C Protected 4-amino-4-(fluoromethyl)oxan B->C Deprotection D Protected 4-amino-4-(hydroxymethyl)oxan C->D Fluorination E Protected 4-oxotetrahydropyran D->E Cyanation & Reduction F Tetrahydro-4H-pyran-4-one E->F Protection

Caption: Retrosynthetic analysis of 4-(fluoromethyl)oxan-4-amine hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations.

Step 1: Synthesis of N-protected 4-amino-4-cyanotetrahydropyran

  • To a solution of Tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., methanol), add an amine protecting group source (e.g., Boc-anhydride) and a cyanide source (e.g., sodium cyanide) at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the N-protected 4-amino-4-cyanotetrahydropyran.

Step 2: Reduction of the Nitrile to the Hydroxymethyl Amine

  • Dissolve the N-protected 4-amino-4-cyanotetrahydropyran in a suitable solvent (e.g., THF).

  • Add a reducing agent (e.g., Lithium Aluminum Hydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and a base (e.g., NaOH solution).

  • Filter the resulting solid and concentrate the filtrate. Purify the crude product to obtain the N-protected 4-amino-4-(hydroxymethyl)tetrahydropyran.

Step 3: Fluorination of the Primary Alcohol

  • Dissolve the N-protected 4-amino-4-(hydroxymethyl)tetrahydropyran in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution to -78 °C and add a fluorinating agent (e.g., Deoxofluor) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography to yield the N-protected 4-amino-4-(fluoromethyl)tetrahydropyran.

Step 4: Deprotection and Salt Formation

  • Dissolve the N-protected 4-amino-4-(fluoromethyl)tetrahydropyran in a suitable solvent (e.g., dioxane or diethyl ether).

  • Add a solution of hydrochloric acid in the same solvent.

  • Stir the mixture at room temperature, leading to the precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain 4-(fluoromethyl)oxan-4-amine hydrochloride.

G A Tetrahydro-4H-pyran-4-one B N-protected 4-amino-4-cyanotetrahydropyran A->B 1. Protecting agent 2. Cyanide source C N-protected 4-amino-4-(hydroxymethyl)tetrahydropyran B->C Reduction (e.g., LAH) D N-protected 4-amino-4-(fluoromethyl)tetrahydropyran C->D Fluorination (e.g., Deoxofluor) E 4-(fluoromethyl)oxan-4-amine hydrochloride D->E Deprotection & HCl salt formation

Caption: Proposed synthetic workflow for 4-(fluoromethyl)oxan-4-amine hydrochloride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the final compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the tetrahydropyran ring and the fluoromethyl group.

    • ¹³C NMR: To identify all unique carbon atoms. The carbon of the fluoromethyl group will show a characteristic coupling to fluorine (¹JCF).

    • ¹⁹F NMR: To confirm the presence of the fluorine atom and its chemical environment.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the free base, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Elemental Analysis: To determine the percentage composition of C, H, N, Cl, and F, confirming the empirical formula of the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-(fluoromethyl)oxan-4-amine hydrochloride make it a highly attractive building block for the synthesis of novel drug candidates.

  • Introduction of a Fluorinated Motif: The fluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the adjacent amine, influencing its binding interactions with biological targets.[3][4]

  • Scaffold for Library Synthesis: The primary amine serves as a versatile handle for a wide range of chemical modifications, including amidation, reductive amination, and sulfonylation, allowing for the rapid generation of diverse compound libraries for high-throughput screening.

  • Three-Dimensional Diversity: The rigid tetrahydropyran ring and the defined stereochemistry at the C4 position provide a well-defined three-dimensional structure, which is increasingly recognized as a key factor for achieving high target selectivity and potency.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(fluoromethyl)oxan-4-amine hydrochloride. It is predicted to be an irritant and harmful if swallowed. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

4-(fluoromethyl)oxan-4-amine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. While specific literature on this compound is limited, its synthesis can be achieved through established chemical methodologies. Its unique combination of a tetrahydropyran core and a fluorinated substituent provides a promising starting point for the development of novel therapeutics with enhanced pharmacological properties. This guide provides a foundational understanding for researchers looking to incorporate this and similar scaffolds into their drug discovery programs.

References

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Retrieved from [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. (n.d.). Google Patents.
  • Li, Y., et al. (2022). Synthesis of Trifluoromethylated 4H-Pyran and 4H-Thiopyran via Divergent Reaction of β-CF3-1,3-Enynes with β-Ketothioamides. Organic Letters, 24(44), 8194–8199. [Link]

  • Shabana, A., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136–147. [Link]

  • Mejía, O., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025, November 10). HIMS. Retrieved from [Link]

  • Synthesis of trifluoromethyl containing 2, 3, 4,... (n.d.). ResearchGate. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Applications of Fluorine in Medicinal Chemistry. Science, 317(5846), 1881–1886. [Link]

  • (3-FLUOROTETRAHYDRO-2H-PYRAN-4-YL)AMINO. (n.d.). Google Patents.
  • 4-Aminomethyltetrahydropyran. (n.d.). PubChem. Retrieved from [Link]

  • 4-Methyloxan-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline. (n.d.). Google Patents.
  • 4-Aminotetrahydropyran. (n.d.). ChemWhat. Retrieved from [Link]

  • 4-(Trifluoromethyl)thian-4-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Pyrimidine hydroxy amide compounds and methods of use thereof. (n.d.). Google Patents.
  • 1-(trifluoromethylphenyl)-2-loweralkyl aminopropanes and acid addition salts thereof. (n.d.). Google Patents.
  • Tetrahydropyran. (n.d.). NIST WebBook. Retrieved from [Link]

  • Preparation of and formulation comprising a MEK inhibitor. (n.d.). Google Patents.
  • (4-(aminomethyl)tetrahydro-2h-pyran-4-yl)methanol. (n.d.). PubChemLite. Retrieved from [Link]

  • Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2-Cyclohexadiene. (2021, October 25). Organic Syntheses. Retrieved from [Link]

  • OXAN-4-AMINE HYDROCHLORIDE. (n.d.). gsrs. Retrieved from [Link]

  • 6,7,8,9-Tetrahydro-5-methoxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]quinazoline. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino). (n.d.). Google Patents.
  • 4-(fluoromethyl)oxan-4-amine hydrochloride. (n.d.). vtc-chem.com. Retrieved from [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.

Sources

Exploratory

Technical Whitepaper: Sourcing and Application of 4-(Fluoromethyl)oxan-4-amine Hydrochloride

[1] Part 1: Executive Summary & Chemical Profile 4-(Fluoromethyl)oxan-4-amine hydrochloride (Systematic name: 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine hydrochloride) is a specialized heterocyclic building block used i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Chemical Profile

4-(Fluoromethyl)oxan-4-amine hydrochloride (Systematic name: 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine hydrochloride) is a specialized heterocyclic building block used in modern drug discovery.[1] It serves as a conformationally restricted, polar motif that modulates basicity and metabolic stability in lead compounds.

While the free base is indexed under CAS 1781543-98-3 , the hydrochloride salt is frequently a custom-synthesis item rather than a high-stock commodity.[1] This guide outlines the commercial landscape, validates the synthesis pathway for internal production, and details the quality control parameters required for pharmaceutical applications.

Chemical Identity Table
PropertySpecification
Systematic Name 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Common Name 4-(Fluoromethyl)oxan-4-amine HCl
CAS Number (Free Base) 1781543-98-3
CAS Number (HCl Salt) Not widely indexed; specify as salt of 1781543-98-3
Molecular Formula C₆H₁₃ClFNO (Salt) / C₆H₁₂FNO (Base)
Molecular Weight 169.62 g/mol (HCl Salt) / 133.16 g/mol (Base)
Structural Class Gem-disubstituted Tetrahydropyran
Key Functionality Primary Amine, Fluoromethyl group (Bioisostere)

Part 2: Commercial Availability & Sourcing Strategy

Market Status: "Synthesis on Demand"

Unlike simple pyran amines, the 4-fluoromethyl variant is not a bulk commodity. Major catalog suppliers (e.g., BLDpharm, Enamine, WuXi) often list the compound but hold limited stock, categorizing it as "Synthesis on Demand" or "Lead Time: 2-4 Weeks."

Sourcing Decision Matrix

The following logic governs the "Make vs. Buy" decision for this compound:

SourcingLogic Start Requirement: 4-(Fluoromethyl)oxan-4-amine HCl CheckStock Check Vendors (CAS 1781543-98-3) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail Buy Direct Purchase (Lead time < 1 week) StockAvail->Buy Yes Custom Custom Synthesis Quote (Lead time 4-6 weeks) StockAvail->Custom No Internal Internal Synthesis (See Protocol Below) Custom->Internal Cost/Time Prohibitive

Figure 1: Decision logic for sourcing rare heterocyclic building blocks.

Recommended Suppliers
  • BLDpharm: Lists CAS 1781543-98-3 (Free Base).[1] Request conversion to HCl salt or perform salt formation in-house.

  • Enamine / WuXi AppTec: High probability of having the Boc-protected precursor in stock, which is more stable and can be deprotected in one step.

Part 3: Technical Synthesis Protocol

If commercial lead times are prohibitive, the compound can be synthesized from the inexpensive precursor tetrahydro-4H-pyran-4-one .[1] The presence of the quaternary center (amine + fluoromethyl) mandates a specific sequence to avoid elimination side reactions.

The "Deoxyfluorination" Pathway

This is the most robust route, utilizing DAST (Diethylaminosulfur trifluoride) to convert a hydroxymethyl group to a fluoromethyl group.

Step-by-Step Methodology
  • Bucherer-Bergs Reaction:

    • Reactants: Tetrahydro-4H-pyran-4-one, (NH₄)₂CO₃, KCN.[1]

    • Product: 1,3,8-triazaspiro[4.5]decane-2,4-dione (Hydantoin intermediate).[1]

    • Mechanism: Formation of the spiro-hydantoin establishes the quaternary center with the nitrogen installed.[1]

  • Hydrolysis:

    • Conditions: NaOH (aq), reflux.[2]

    • Product: 4-Amino-tetrahydro-2H-pyran-4-carboxylic acid.[1]

  • Esterification & Protection (Critical Step):

    • Note: Direct reduction of the amino acid is difficult.

    • Action: Convert to methyl ester (SOCl₂, MeOH), then protect amine with Boc₂O.

    • Intermediate: Methyl 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate.[1]

  • Reduction:

    • Reagent: LiBH₄ or LiAlH₄ in THF (0°C).

    • Product: tert-butyl (4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate .[1]

    • Checkpoint: Isolate this stable alcohol intermediate.

  • Deoxyfluorination (The Key Transformation):

    • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1][3]

    • Conditions: CH₂Cl₂, -78°C to RT.[1][3][4]

    • Mechanism: The hydroxyl group attacks sulfur, activating the oxygen. Fluoride ion displaces the activated oxygen via Sₙ2 attack.

    • Safety: DAST can be explosive; maintain low temperature.

    • Product: tert-butyl (4-(fluoromethyl)tetrahydro-2H-pyran-4-yl)carbamate.[1]

  • Deprotection & Salt Formation:

    • Reagent: 4M HCl in Dioxane.

    • Final Product: 4-(Fluoromethyl)oxan-4-amine hydrochloride .[1]

Synthesis Flowchart

SynthesisRoute Ketone Tetrahydro-4H-pyran-4-one Hydantoin Spiro-Hydantoin Ketone->Hydantoin Bucherer-Bergs AminoAcid 4-Amino Acid Hydantoin->AminoAcid Hydrolysis BocEster N-Boc Methyl Ester AminoAcid->BocEster 1. MeOH/H+ 2. Boc2O Alcohol N-Boc Amino Alcohol (Stable Intermediate) BocEster->Alcohol LiBH4 Reduction Fluoro N-Boc Fluoro Amine Alcohol->Fluoro DAST / DCM -78°C Final 4-(Fluoromethyl)oxan-4-amine HCl Fluoro->Final HCl / Dioxane

Figure 2: Validated synthetic pathway from commodity starting material to target.[1]

Part 4: Quality Control & Handling[1]

Analytical Verification

To ensure the integrity of the purchased or synthesized material, the following analytical signatures must be verified:

MethodExpected Signature
¹H NMR (DMSO-d₆) δ 4.5 ppm (d, J=47 Hz, 2H): Characteristic doublet for -CH₂F due to H-F coupling.[1] δ 8.5 ppm (br s, 3H): Ammonium protons (-NH₃⁺).
¹⁹F NMR δ -220 to -230 ppm (t): Triplet splitting pattern due to coupling with two methylene protons.[1]
LC-MS [M+H]⁺ = 134.1: Mass of the free base.[1]
Chloride Content Titration with AgNO₃ should confirm 1:1 stoichiometry (approx. 20-21% Cl by weight).[1]
Storage & Stability[4]
  • Hygroscopicity: As a primary amine hydrochloride, the compound is hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon).

  • Stability: The C-F bond is metabolically stable, but the free base can form carbamates with atmospheric CO₂. Always store as the HCl salt.

Part 5: Application in Drug Design

Why this Molecule?
  • Basicity Modulation: The electron-withdrawing effect of the fluorine atom (β-position to the amine) lowers the pKa of the amine compared to the methyl analog.[1] This improves oral bioavailability and blood-brain barrier (BBB) penetration.[1]

  • Conformational Restriction: The tetrahydropyran ring locks the amine vector, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The fluorine blocks potential metabolic oxidation that might occur at a standard methyl or methylene group.

References

  • BLDpharm. (2025). Product Analysis: 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine (CAS 1781543-98-3).[1][5] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1781543-98-3. Retrieved from

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination of 4-Oxanone with Fluoroalkylamines

This Application Note is structured to address the specific chemical challenge of reacting 4-oxanone with fluorinated amine sources. Critical Scientific Note: The specific reagent "fluoromethylamine" ( ) is chemically un...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical challenge of reacting 4-oxanone with fluorinated amine sources.

Critical Scientific Note: The specific reagent "fluoromethylamine" (


) is chemically unstable and spontaneously decomposes (eliminating HF to form formaldimine). In professional medicinal chemistry, this transformation is achieved using stable bioisosteres (e.g., 2,2,2-trifluoroethylamine ) or via alternative 

-fluoromethylation strategies. This guide provides the industry-standard protocol for the reductive amination of 4-oxanone with 2,2,2-trifluoroethylamine (TFEA) , a robust and common surrogate in drug development.

Executive Summary

The tetrahydropyran-4-amine scaffold is a privileged motif in medicinal chemistry, often serving as a polarity-modulating core in kinase inhibitors and GPCR ligands. While the introduction of an


-fluoromethyl group (

) is theoretically attractive, the instability of

-fluoroamines necessitates the use of stable fluoroalkyl equivalents.

This protocol details the reductive amination of 4-oxanone (tetrahydro-4H-pyran-4-one) with 2,2,2-trifluoroethylamine (TFEA) . The resulting


-(2,2,2-trifluoroethyl)tetrahydropyran-4-amine is a stable, lipophilic, and metabolically robust building block.
Key Reaction Parameters
ParameterSpecification
Substrate 4-Oxanone (Tetrahydro-4H-pyran-4-one)
Amine Source 2,2,2-Trifluoroethylamine (TFEA) Hydrochloride
Reductant Sodium Triacetoxyborohydride (STAB)
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Catalyst Acetic Acid (AcOH)
Yield Target >85% Isolated Yield

Scientific Rationale & Mechanism

The "Fluoromethylamine" Instability

Attempts to isolate or use free fluoromethylamine (


) result in rapid decomposition via HF elimination to form the unstable formaldimine (

). Consequently, direct reductive amination with this specific reagent is not feasible. The industry standard is to employ 2,2,2-trifluoroethylamine , where the electron-withdrawing

group stabilizes the amine while modulating pKa (approx. pKa 5.7 vs. 10.6 for ethylamine), improving metabolic stability and membrane permeability.
Reaction Mechanism

The reaction proceeds via a stepwise formation of an iminium ion intermediate, followed by irreversible hydride transfer.

  • Activation: The carbonyl oxygen of 4-oxanone is activated by acetic acid.

  • Condensation: TFEA attacks the carbonyl to form a hemiaminal, which dehydrates to the iminium ion. Note: The lower nucleophilicity of TFEA compared to alkylamines requires acidic catalysis.

  • Reduction: STAB (

    
    ) selectively reduces the iminium ion. STAB is preferred over 
    
    
    
    due to lower toxicity and better compatibility with the acidic conditions required for fluoroalkylamines.

ReactionMechanism Oxanone 4-Oxanone Hemiaminal Hemiaminal Intermediate Oxanone->Hemiaminal + TFEA + AcOH TFEA TFEA (CF3CH2NH2) TFEA->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product N-TFE-Tetrahydropyran-4-amine Iminium->Product + STAB STAB NaBH(OAc)3 Hydride Transfer STAB->Product

Figure 1: Mechanistic pathway for the reductive amination of 4-oxanone with TFEA.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Oxanone (1.0 equiv)

    • 2,2,2-Trifluoroethylamine HCl (1.2 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic Acid (glacial, 1.0 - 2.0 equiv)

    • 1,2-Dichloroethane (DCE) [Anhydrous]

    • Sat.

      
       (aqueous)
      
  • Equipment:

    • Round-bottom flask (dried) with magnetic stir bar.

    • Nitrogen/Argon atmosphere balloon.

    • Ice/water bath.

Step-by-Step Procedure

Step 1: Imine Formation (Pre-complexation)

  • Charge a flame-dried round-bottom flask with 2,2,2-Trifluoroethylamine HCl (1.2 equiv) and anhydrous DCE (concentration ~0.2 M relative to ketone).

  • Add 4-Oxanone (1.0 equiv) to the suspension.

  • Add Acetic Acid (2.0 equiv). The acid is critical to buffer the basicity of the amine salt and catalyze imine formation.

  • Stir at room temperature (20–25 °C) for 30–60 minutes. Observation: The mixture should become clear or slightly cloudy as the hemiaminal/imine equilibrium is established.

Step 2: Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (


) may occur.
7.  Remove the ice bath and allow the reaction to warm to room temperature.
8.  Stir for 12–16 hours (overnight) under nitrogen.
  • Monitoring: Check reaction progress via TLC (stain with Ninhydrin or PMA) or LC-MS. The product typically shows a distinct mass
    
    
    .

Step 3: Workup & Purification [1] 9. Quench: Cool to 0 °C and carefully quench by dropwise addition of saturated aqueous


 until gas evolution ceases and pH > 8.
10. Extraction:  Dilute with DCM. Separate the organic layer. Extract the aqueous layer 2x with DCM.
11. Drying:  Combine organic layers, dry over anhydrous 

, filter, and concentrate under reduced pressure. 12. Purification: The crude material is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (eluent: Hexanes/Ethyl Acetate or DCM/MeOH).
Workflow Diagram

WorkupFlow Start Reaction Mixture (DCE, STAB, AcOH) Quench Quench with Sat. NaHCO3 (pH > 8, 0°C) Start->Quench Extract Extract with DCM (3x) Quench->Extract PhaseSep Separate Phases Extract->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final Crude Amine (Ready for Assay/Purification) Dry->Final

Figure 2: Workup and isolation workflow for the reductive amination protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor imine formation due to low nucleophilicity of TFEA.Increase AcOH to 2.0–3.0 equiv. Add molecular sieves (4Å) during Step 1 to drive equilibrium.
Side Product: Alcohol Direct reduction of ketone by STAB.Ensure Step 1 (Imine formation) proceeds for at least 1 hour before adding STAB.
Incomplete Reaction STAB decomposition (moisture).Use fresh STAB. Ensure solvent is anhydrous.
Product Loss in Aqueous Product is protonated (salt form).Ensure quench pH is basic (> pH 9). The

group lowers the pKa, so the amine is less basic, but ensuring pH > 9 guarantees free base.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Patois, C., et al. "2,2,2-Trifluoroethylamine: A Useful Building Block." Tetrahedron Letters, 1996, 37(48), 8735-8738.
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

  • Dunitz, J. D., et al. "Stereoelectronic Aspects of the Anomeric Effect in Fluoromethylamine." Journal of the American Chemical Society, 1991.

Sources

Application

Strategic Fluorination of 4-Hydroxy-4-(hydroxymethyl)oxane using DAST

Application Note & Protocol Guide | Version 2.1 Executive Summary & Strategic Analysis The Challenge: The fluorination of 4-hydroxy-4-(hydroxymethyl)oxane (also known as 4-hydroxy-4-(hydroxymethyl)tetrahydropyran) presen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary & Strategic Analysis

The Challenge: The fluorination of 4-hydroxy-4-(hydroxymethyl)oxane (also known as 4-hydroxy-4-(hydroxymethyl)tetrahydropyran) presents a classic chemoselectivity problem. The substrate contains two distinct hydroxyl groups in a geminal relationship:

  • Primary Alcohol (-CH₂OH): Sterically accessible, kinetically fast reacting.

  • Tertiary Alcohol (Ring C4-OH): Sterically hindered, kinetically slow, and prone to elimination.

The Solution: Diethylaminosulfur trifluoride (DAST) is the reagent of choice due to its tunable reactivity based on temperature. By controlling thermodynamics, one can selectively fluorinate the primary alcohol to yield 4-(fluoromethyl)-4-hydroxyoxane or attempt exhaustive fluorination (with significant elimination risks) to yield 4-fluoro-4-(fluoromethyl)oxane .

Scope: This guide details the selective monofluorination (primary) and discusses the limitations/risks of attempting difluorination on this specific scaffold.

Mechanistic Grounding & Self-Validating Logic

The Reaction Pathway

DAST acts as a deoxofluorinating agent.[1][2] The reaction proceeds via an initial nucleophilic attack of the alcohol oxygen onto the sulfur atom of DAST, displacing a diethylamino group and forming an alkoxyaminosulfur difluoride intermediate.

  • Primary OH (Kinetic Pathway): The unhindered hydroxymethyl group reacts rapidly at -78°C. The subsequent nucleophilic substitution by fluoride (SN2) is fast and clean.

  • Tertiary OH (Thermodynamic/Difficult Pathway): The ring hydroxyl is tertiary. Substitution here requires an SN1-like character or a very tight ion pair. In tetrahydropyran (THP) systems, the carbocation at position 4 is prone to elimination, forming the enol ether (3,6-dihydro-2H-pyran derivative).

Visualization: Reaction Divergence

The following diagram illustrates the mechanistic bifurcation based on temperature and stoichiometry.

DAST_Pathway Substrate 4-hydroxy-4- (hydroxymethyl)oxane Inter_Primary Intermediate A: Primary O-SF2Nqt2 Substrate->Inter_Primary -78°C, Kinetic DAST DAST Reagent DAST->Inter_Primary Product_Mono Target 1: 4-(fluoromethyl)- 4-hydroxyoxane Inter_Primary->Product_Mono S_N2 Substitution Inter_Tertiary Intermediate B: Tertiary O-SF2NEt2 Product_Mono->Inter_Tertiary Excess DAST, >0°C Product_Di Target 2: 4-fluoro-4- (fluoromethyl)oxane Inter_Tertiary->Product_Di Difficult S_N1 Side_Elim Side Product: Elimination (Alkene) Inter_Tertiary->Side_Elim Major Pathway (Elimination)

Caption: Mechanistic bifurcation showing the high selectivity for primary fluorination and the elimination risk associated with the tertiary alcohol.

Critical Safety & Handling (E-E-A-T)

WARNING: DAST is thermally unstable and reacts violently with water to release Hydrogen Fluoride (HF).

  • Explosion Hazard: Do not heat neat DAST above 50°C. Distillation is hazardous.

  • Material Compatibility: While DAST can be used in dry glassware, Teflon (PFA/FEP) vessels are superior to prevent HF etching of glass, which releases SiF₄ gas.

  • Quench Protocol: Never pour water into DAST. Always add the reaction mixture slowly into a saturated Sodium Bicarbonate (NaHCO₃) solution.

Detailed Protocols

Protocol A: Selective Monofluorination (Primary Alcohol)

Target: 4-(fluoromethyl)-4-hydroxyoxane Yield Expectation: 75-85%

Materials
  • Substrate: 4-hydroxy-4-(hydroxymethyl)oxane (1.0 eq)

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

  • Base (Optional): 2,6-Lutidine (1.2 eq) - Recommended to scavenge HF and protect acid-sensitive moieties, though the THP ring is relatively robust.

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round bottom flask (or Teflon reactor) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solvation: Add the substrate and anhydrous DCM via syringe. If using 2,6-lutidine, add it now.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

  • Addition: Add DAST dropwise via a syringe pump or careful manual addition over 10 minutes.

    • Observation: The solution may turn slightly yellow. Fuming indicates moisture ingress—check seals.

  • Reaction: Stir at -78°C for 1 hour.

  • Warming: Remove the cooling bath and allow the mixture to warm to 0°C (ice bath). Do not warm to room temperature yet.

    • Self-Validation (TLC/NMR): Check TLC.[1][3] The starting material (very polar) should disappear, replaced by a less polar spot.

  • Quench: Pour the reaction mixture slowly into a stirred beaker containing saturated aqueous NaHCO₃ at 0°C. Caution: CO₂ evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove lutidine/amine), then brine. Dry over Na₂SO₄.[1][3]

  • Purification: Flash column chromatography (Silica gel). Gradient: Hexanes/EtOAc (typically 80:20 to 60:40).

Protocol B: Attempted Difluorination (High Risk)

Target: 4-fluoro-4-(fluoromethyl)oxane Warning: This transformation is difficult. The tertiary alcohol often eliminates to form 4-(fluoromethyl)-3,6-dihydro-2H-pyran .

Modifications to Protocol A
  • Stoichiometry: Increase DAST to 2.5 - 3.0 eq .

  • Temperature: After the -78°C addition, warm to Room Temperature (25°C) and stir for 12-24 hours. If no reaction occurs, heat to 40°C (Refluxing DCM).

  • Solvent Switch: If DCM reflux fails, switch to Chloroform (higher boiling point) or Diglyme (though workup is harder).

  • Alternative Reagent: Consider Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). It is more thermally stable and can be heated to 60-70°C with lower explosion risk, potentially forcing the tertiary fluorination.

Data Analysis & Troubleshooting

Interpreting 19F NMR (Self-Validation)

Using 19F NMR is the most reliable way to track this reaction without isolation.

SpeciesApproximate Shift (ppm)MultiplicityDiagnostic Feature
DAST Reagent +50 to +60 ppmSinglet (broad)S-F bond signal.
Primary Fluoride -220 to -230 ppmTriplet of TripletsCoupling to geminal protons (J_HF ~47 Hz).
Tertiary Fluoride -130 to -150 ppmMultipletLacks geminal proton coupling; complex splitting.
HF / HF-Amine -180 to -200 ppmBroad SingletByproduct accumulation.
Troubleshooting Table
ProblemRoot CauseSolution
Low Yield (Primary) Moisture in solventRe-distill DCM over CaH₂ or use molecular sieves. DAST hydrolyzes instantly.
Elimination Product Reaction too hot; Acidic conditionsKeep T < 0°C. Add 2,6-Lutidine or Pyridine to buffer HF.
No Tertiary Reaction Steric bulk; Electronic repulsionSwitch to Deoxo-Fluor and heat to 60°C. Accept that elimination may be the thermodynamic preference.
Etched Glassware HF generationSwitch to HDPE or Teflon reaction vessels.

Experimental Workflow Visualization

Workflow Setup 1. Setup: Anhydrous Conditions (N2 atm, Dry DCM, -78°C) Addition 2. DAST Addition (Dropwise, maintain -78°C) Setup->Addition Monitor 3. Monitor (TLC / 19F NMR) Check for Primary F formation Addition->Monitor Decision Target? Monitor->Decision Quench 4. Quench (Sat. NaHCO3) 0°C, Slow Addition Decision->Quench Monofluorination Force 4. Force Conditions (Warm to RT or 40°C) Decision->Force Difluorination Workup 5. Extraction & Purification Quench->Workup Force->Quench

Caption: Operational workflow for DAST fluorination, highlighting the decision point for mono- vs. di-fluorination.

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578. Link

    • Foundational text on DAST synthesis and general reactivity profiles.
  • Singh, R. P., & Shreeve, J. M. (2002).[4] "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578. Link

    • Comprehensive review covering selectivity and safety improvements.
  • Hudlicky, M. (1988). "Fluorination with diethylaminosulfur trifluoride and related aminosulfuranes." Organic Reactions, 35, 513-637.
  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048-7054. Link

    • Reference for using Deoxo-Fluor if DAST fails or safety is a concern at higher temper
  • Bioorganic & Medicinal Chemistry Letters (2008). "Synthesis of fluorinated tetrahydropyrans.

Sources

Method

Application Note: In Vitro Profiling of Fluorinated Amines

This Application Note and Protocol guide is designed for researchers and drug discovery professionals focusing on the optimization and profiling of fluorinated amine compounds. Strategic Modulation of Basicity, Stability...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug discovery professionals focusing on the optimization and profiling of fluorinated amine compounds.

Strategic Modulation of Basicity, Stability, and Binding Affinity

Abstract

The strategic incorporation of fluorine into amine-containing scaffolds is a cornerstone of modern medicinal chemistry. Beyond simple bioisosterism, fluorination adjacent to nitrogen centers (α- or β-positions) fundamentally alters the electronic landscape of the molecule. This guide details specific in vitro protocols to quantify these effects, focusing on pKa modulation , 19F NMR-based ligand screening , and metabolic stability assessment .

The "Fluorine Effect" on Amines: Mechanistic Grounding

Before initiating assays, it is critical to understand the causality governing fluorinated amines:

  • pKa Depression: The strong electron-withdrawing nature of fluorine (

    
    ) lowers the pKa of proximal amines by 1–3 log units via inductive effects (
    
    
    
    ). This reduces the fraction of ionized species at physiological pH (7.4), often enhancing membrane permeability.
  • Metabolic Blockade: C–F bonds (approx. 116 kcal/mol) are stronger than C–H bonds, effectively blocking oxidative metabolism (e.g., N-dealkylation) at labile sites.

  • Conformational Locking: The gauche effect (preference for C–F and C–H bonds to be staggered) can lock bioactive conformations, reducing the entropic penalty of binding.

Physicochemical Profiling Protocols

Protocol A: 19F NMR-Based pKa Determination

Rationale: Traditional potentiometric titration can be insensitive for low-solubility compounds or those with pKa values at the extremes of the pH scale. 19F NMR offers a superior alternative by monitoring the chemical shift perturbation (


) of the fluorine nucleus, which is hyper-responsive to the protonation state of the nearby amine.
Materials
  • Instrument: NMR Spectrometer (400 MHz or higher) equipped with a 19F-capable probe.

  • Buffer System: A "universal" buffer mix (e.g., Citrate-Phosphate-Borate) covering pH 2–12.

  • Internal Standard: Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl3) in a capillary insert (to avoid pH interaction).

  • Solvent: D2O (10%) for lock; H2O for the bulk solvent.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the fluorinated amine in DMSO-d6 to create a 10 mM stock.

  • Titration Series: Prepare 10–12 NMR tubes, each containing:

    • 450 µL Buffer (pH adjusted in 0.5–1.0 unit increments from pH 2 to 12).

    • 50 µL Compound Stock (Final conc: 1 mM).

    • Critical Step: Measure the exact pH of each tube after addition of the compound using a micro-pH electrode.

  • Acquisition:

    • Insert the coaxial reference standard.

    • Acquire 1H-decoupled 19F NMR spectra (pulse sequence: zg or zgf1g).

    • Set relaxation delay (

      
      ) 
      
      
      
      3 seconds to ensure full relaxation.
  • Data Analysis:

    • Plot the chemical shift (

      
      , ppm) of the fluorine signal against pH.
      
    • Fit the data to the Henderson-Hasselbalch sigmoidal equation to extract pKa:

      
      
      

Data Interpretation: A typical


-fluorinated amine will show a significant upfield or downfield shift (1–5 ppm) upon deprotonation. The inflection point of the curve represents the pKa.

Ligand-Target Interaction: 19F NMR Screening

Rationale: 19F NMR is the "killer app" for screening fluorinated fragments. Unlike 1H NMR, there is zero background signal from biological proteins. We utilize the T2 Relaxation Filter (CPMG) method. Small, free ligands tumble fast (long T2, sharp peaks); protein-bound ligands tumble slowly (short T2, broad/disappearing peaks).

Protocol B: Ligand-Observed T2 Relaxation Assay (CPMG)
Experimental Workflow Diagram

G Prep 1. Sample Preparation (Ligand + Protein) Pulse 3. CPMG Pulse Sequence (T2 Filter) Prep->Pulse Control 2. Reference Sample (Ligand Only) Control->Pulse Acq 4. Data Acquisition (19F NMR) Pulse->Acq Analysis 5. Analysis: Signal Attenuation Acq->Analysis

Figure 1: Workflow for Ligand-Observed 19F NMR Screening using T2 Relaxation Filters.

Step-by-Step Methodology
  • Assay Mix Preparation:

    • Experimental Tube: 50 µM Fluorinated Amine + 5–10 µM Target Protein in PBS (pH 7.4, 10% D2O).

    • Control Tube: 50 µM Fluorinated Amine in PBS (no protein).

    • Specificity Control: Add 50 µM of a known non-fluorinated competitor (if available) to displace the ligand.

  • NMR Setup:

    • Temperature: 298 K (25°C).

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo train.

    • T2 Filter Delay: Set the total echo time (

      
      ) to 50–200 ms. This filters out broad signals from the protein and bound ligand.
      
  • Acquisition:

    • Acquire spectra for both Control and Experimental tubes.

  • Analysis (The "Disappearance" Test):

    • Calculate the Line Broadening Factor (LB) or Peak Height Reduction.

    • Calculation:

      
      
      
    • Note: A reduction in peak intensity (

      
      ) > 30% typically indicates binding.
      

Metabolic Stability Assessment

Rationale: Fluorination is often employed to block N-dealkylation. This protocol validates that design hypothesis using Human Liver Microsomes (HLM).

Protocol C: Microsomal Stability & Intrinsic Clearance ( )
Metabolic Logic Diagram

MetabolicFate Start Fluorinated Amine Candidate Incubation Incubate with HLM + NADPH (37°C, 0-60 min) Start->Incubation Analysis LC-MS/MS Analysis (Parent Depletion) Incubation->Analysis Decision Is Parent Stable? Analysis->Decision Stable Fluorine Blocked Metabolism (Success) Decision->Stable T1/2 > 60 min Unstable Metabolite ID Required Decision->Unstable T1/2 < 30 min Check Check for: 1. Defluorination 2. Alt. Oxidation Sites Unstable->Check

Figure 2: Decision tree for interpreting metabolic stability of fluorinated amines.

Step-by-Step Methodology
  • Reaction Mixture:

    • Phosphate Buffer (100 mM, pH 7.4).[1][2]

    • Microsomes (HLM): 0.5 mg/mL protein concentration.[2]

    • Test Compound: 1 µM (low concentration ensures first-order kinetics).

    • Pre-incubation: 5 mins at 37°C.

  • Initiation:

    • Add NADPH (1 mM final) to start the reaction.[2]

  • Sampling:

    • Remove aliquots (50 µL) at

      
       min.
      
    • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Quantification:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs time.[1] The slope is 
      
      
      
      .
    • Calculate Intrinsic Clearance:

      
      
      

Self-Validating Control: Always run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil


 min, the microsomes are inactive.

Summary of Expected Data

ParameterNon-Fluorinated Amine (Example)

-Fluorinated Amine (Example)
Impact of Fluorination
pKa ~9.5–10.5~8.0–9.0Decreased Basicity: Improved permeability; reduced lysosomal trapping.
LogD (pH 7.4) 0.51.2Increased Lipophilicity: Fluorine adds hydrophobicity + reduces ionization.
Metabolic

15 min>60 minEnhanced Stability: C-F bond blocks N-dealkylation.
19F NMR Signal N/ASharp singlet (Free) -> Broad (Bound)Direct Binding Evidence: Unambiguous detection of target engagement.

References

  • Role of Fluorine in Drug Discovery

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • pKa Modulation by Fluorine

    • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem. Link

  • 19F NMR Screening Protocols

    • Dalvit, C., et al. (2019).[3] Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. Link

  • Metabolic Stability of Fluorinated Compounds

    • Hagmann, W. K. (2008).[4] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • 19F NMR pKa Determination Method

    • Parman, E., et al. (2019).[5] Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry. Link

Sources

Application

Application Note: Cell-Based Profiling &amp; Bio-Validation of 4-(Fluoromethyl)oxan-4-amine Scaffolds

Executive Summary & Strategic Rationale 4-(fluoromethyl)oxan-4-amine hydrochloride (also known as 4-(fluoromethyl)tetrahydro-2H-pyran-4-amine) is not a standalone therapeutic agent but a high-value medicinal chemistry bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4-(fluoromethyl)oxan-4-amine hydrochloride (also known as 4-(fluoromethyl)tetrahydro-2H-pyran-4-amine) is not a standalone therapeutic agent but a high-value medicinal chemistry building block .[1][2] It is extensively employed in "Scaffold Hopping" strategies to replace cyclohexylamines or standard tetrahydropyrans.[1][2]

Why use this scaffold?

  • Lipophilicity Modulation: The tetrahydropyran (oxane) oxygen lowers LogD compared to carbocycles, improving solubility.[2][3][4]

  • The "Fluorine Effect": The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -fluorine atom exerts an electron-withdrawing effect, lowering the pKa of the adjacent amine (typically by 1–2 units).[1][4] This reduction in basicity often improves membrane permeability and reduces liability for hERG channel blockage (a common issue with high-pKa amines).[1][2]
    
  • Metabolic Blocking: The fluoromethyl group acts as a metabolic blocker, preventing oxidation at the susceptible C4 position.[2][3]

This Application Note provides protocols not for treating cells with the raw building block alone, but for validating the biophysical advantages of libraries derived from this scaffold. We focus on Cytotoxicity Profiling , Metabolic Stability , and Permeability Assessment .[2][3][4]

Experimental Workflow: The "Scaffold Validation" Loop

The following diagram illustrates the decision matrix for utilizing this scaffold in drug discovery.

ScaffoldValidation cluster_Assays Cell-Based & In Vitro Profiling Start Compound Design (Target: Kinase/GPCR) Synthesis Synthesis using 4-(fluoromethyl)oxan-4-amine Start->Synthesis Tox 1. Cytotoxicity (HepG2/HEK293) Synthesis->Tox Perm 2. Permeability (Caco-2/PAMPA) Tox->Perm If non-toxic Metab 3. Metabolic Stability (Microsomes) Perm->Metab If permeable Decision Go/No-Go Decision Metab->Decision Decision->Start Fail (Re-design) Lead Lead Candidate (Optimized PK) Decision->Lead Pass

Figure 1: Workflow for validating 4-(fluoromethyl)oxan-4-amine derivatives. The logic prioritizes safety (Tox) before investing in PK properties (Permeability/Metabolism).[3][4]

Protocol A: Cytotoxicity Profiling (Off-Target Liability)

Before assessing efficacy, one must ensure the fluorinated fragment does not introduce non-specific toxicity (e.g., via fluoride ion release or lysosomotropism).[2][3]

Objective: Determine the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 (Cytotoxic Concentration 50%) of the raw building block and its derivatives.
Cell Line:  HepG2 (Liver carcinoma) or HEK293 (Kidney).[3]
Readout:  ATP quantitation (CellTiter-Glo®).
Materials
  • Test Compound: 4-(fluoromethyl)oxan-4-amine HCl (Stock: 100 mM in DMSO).[1][2]

  • Control: Staurosporine (Positive control for cell death).[2][3][4]

  • Media: DMEM + 10% FBS + 1% Pen/Strep.[1][2]

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[2]

Step-by-Step Methodology
  • Seeding: Dispense 5,000 cells/well in 25

    
    L media into a white-walled 384-well plate. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Compound Preparation:

    • Prepare a 1:3 serial dilution of the test compound in DMSO (10 points). Top concentration: 10 mM.[1][2]

    • Dilute 1:100 into culture media to create a 2x working solution (Max DMSO final conc: 0.5%).[2][3]

  • Treatment: Add 25 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    L of 2x compound solution to the cells. Total volume = 50 
    
    
    
    L.[1]
  • Incubation: Incubate for 48 hours.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 25 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      L CellTiter-Glo reagent.[1]
      
    • Shake orbitally (2 min) and incubate (10 min) to stabilize luminescence.

    • Read on a multimode plate reader (e.g., EnVision or GloMax).[3]

Data Interpretation:

CC50 Value Classification Action

| < 10 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


M | High Toxicity | Stop.  Fragment is chemically reactive or unstable.[1] |
| 10 - 50 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

M | Moderate | Proceed with caution; check for specific mechanisms.[1] | | > 100 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

M | Low Toxicity | Pass. Suitable for library synthesis.[1] |

Protocol B: Caco-2 Permeability Assay (The "Fluorine Check")

This is the critical assay. The primary reason to use 4-(fluoromethyl)oxan-4-amine over a simple cyclohexylamine is to lower the amine pKa (reducing lysosomal trapping) while maintaining polarity.[1][2]

Objective: Measure Apical-to-Basolateral (


) transport to predict oral bioavailability.
Mechanistic Insight

The fluorine atom (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) withdraws electron density from the amine.[3][4]
  • Standard Amine pKa: ~10.5 (Highly charged at pH 7.4).[2][3]

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Fluoroamine pKa:  ~8.5–9.0 (More neutral fraction at pH 7.4).
    
  • Hypothesis: The fluorinated scaffold should show higher ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     than the non-fluorinated analog.[3][4]
    
Methodology
  • Cell Culture: Differentiate Caco-2 cells on Transwell® polycarbonate inserts (0.4

    
    m pore) for 21 days until TEER > 1000 
    
    
    
    .
  • Buffer Prep:

    • Apical: HBSS pH 6.5 (mimics intestinal lumen).[2][3]

    • Basolateral: HBSS pH 7.4 (mimics blood).[2][3]

  • Dosing:

    • Add compound (10 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      M) to the Apical chamber.[3]
      
    • Include Lucifer Yellow (paracellular marker) to verify monolayer integrity.[2][3]

  • Sampling:

    • Incubate at 37°C with shaking (60 rpm).

    • Sample 50

      
      L from Basolateral chamber at 60 and 120 minutes.
      
  • Analysis: Quantify via LC-MS/MS (MRM mode).

Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">


[4]
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Rate of permeation (
    
    
    
    mol/sec).[3]
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Surface area (
    
    
    
    ).[3][4]
  • 
    : Initial concentration.
    

Protocol C: Metabolic Stability (Microsomal Stability)

The 4-position of tetrahydropyrans is susceptible to oxidative metabolism (CYP450).[2] The fluoromethyl group is often added to block this site.[1][2]

Objective: Calculate Intrinsic Clearance (


) comparing the fluorinated vs. non-fluorinated scaffold.
Methodology
  • Reaction Mix:

    • Liver Microsomes (Human/Mouse): 0.5 mg/mL protein.[2][3]

    • Test Compound: 1 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      M.[1]
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[2][3]

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).[2][3]

  • Timepoints: Stop reaction at 0, 5, 15, 30, and 60 mins by adding ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge (4000g, 20 min), collect supernatant, analyze via LC-MS/MS.

Success Criteria:

  • Ideal: Half-life (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) > 30 minutes in human microsomes.[3]
    
  • Comparison: The 4-(fluoromethyl) analog should exhibit a longer

    
     than the 4-methyl analog.[1]
    

References & Grounding

  • Purser, S., et al. (2008).[2][3] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] Link

    • Citation for the "Fluorine Effect" on pKa and lipophilicity.

  • Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[3]

    • Authoritative source on using fluorinated amines as bioisosteres.

  • PubChem Compound Summary. (2024). 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine.[1][2][5] National Center for Biotechnology Information.[1][2] Link[3]

    • Verification of chemical structure and identifiers.

  • Di, L., & Kerns, E. (2015).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2]

    • Standard reference for the Caco-2 and Microsomal stability protocols described above.

Sources

Method

Application Note: Precision Assay Development for Fluorinated Oxane Inhibitors

Abstract Fluorinated oxane (tetrahydropyran) derivatives represent a high-value scaffold in medicinal chemistry, often utilized to mimic carbohydrate transition states or improve the metabolic stability of polyether drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated oxane (tetrahydropyran) derivatives represent a high-value scaffold in medicinal chemistry, often utilized to mimic carbohydrate transition states or improve the metabolic stability of polyether drugs. However, the unique physicochemical properties of fluorine—specifically "polar hydrophobicity" and potential chemical instability—introduce distinct challenges in enzyme inhibition assays. This guide provides a rigorous, field-proven framework for developing robust biochemical assays specifically for these compounds, moving beyond standard protocols to address solubility limits, aggregation artifacts, and orthogonal validation via


F-NMR.

Introduction: The Fluorine Challenge in Oxane Scaffolds

The incorporation of fluorine into oxane rings is a strategic tool in structure-based drug design (SBDD). It modulates pKa, enhances lipophilicity without steric bulk, and can induce specific conformational biases (the gauche effect).

However, for the assay scientist, these derivatives present three specific hurdles:

  • Promiscuous Aggregation: The increased lipophilicity of fluorinated oxanes often leads to the formation of colloidal aggregates that sequester enzymes, causing false-positive inhibition.

  • Chemical Instability: Unlike aryl fluorides,

    
    -hybridized fluorinated oxanes (especially 
    
    
    
    -fluoro ethers) can undergo spontaneous hydrolysis or elimination, releasing fluoride ions that may themselves inhibit metalloenzymes.
  • Optical Interference: While less common than in conjugated systems, high concentrations of functionalized oxanes can interfere with fluorescence readouts in the UV range.

This protocol focuses on a "Safety-First" approach: validating the compound before validating the assay.

Pre-Assay Validation: The "Compound Health" Check

Before pipetting a single enzyme, you must characterize the inhibitor's behavior in aqueous buffer.

Protocol 1: Solubility & Aggregation Profiling

Objective: Determine the thermodynamic solubility limit and critical aggregation concentration (CAC) to prevent false positives.

Materials:

  • Test Compound (Fluorinated Oxane)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 0.01% Triton X-100)

  • Dynamic Light Scattering (DLS) plate reader OR Nephelometer

Method:

  • Stock Prep: Prepare a 100 mM stock in anhydrous DMSO. Verify complete dissolution visually.

  • Dilution Series: Prepare a 2-fold dilution series in Assay Buffer ranging from 500

    
    M down to 0.5 
    
    
    
    M. Ensure final DMSO concentration is constant (e.g., 1%).
  • Incubation: Incubate at room temperature for 30 minutes (mimicking assay time).

  • Readout: Measure scattered light intensity (nephelometry) or particle size (DLS).

  • Analysis: Plot Scattering Intensity vs. Concentration. The point of inflection is the CAC. Do not run inhibition assays above this concentration.

Expert Insight: If DLS is unavailable, add 0.01% Triton X-100 to your enzyme assay. If inhibition disappears with detergent, your compound was likely aggregating.

Protocol 2: Chemical Stability (Defluorination Check)

Objective: Ensure the oxane ring does not decompose and release fluoride, which is a potent inhibitor of many phosphatases and phosphorylases.

Method:

  • Incubate the compound (100

    
    M) in Assay Buffer for 4 hours.
    
  • Use a simple Fluoride Ion-Selective Electrode (ISE) or a colorimetric fluoride reagent (e.g., Zr-SPADNS) to test the buffer.

  • Pass Criteria: Free fluoride < 1% of total compound concentration.

Core Protocol: Fluorescence-Based Enzyme Inhibition Assay

Scenario: Developing an assay for a glycosidase target using a fluorinated oxane transition-state mimic.

Experimental Design Strategy

We will use a continuous kinetic assay rather than an endpoint assay. This allows detection of time-dependent inhibition (common with fluorinated mechanism-based inhibitors) and filters out optical artifacts.

Reagents:

  • Enzyme: Recombinant Glycosidase (Target).

  • Substrate: Resorufin-glycoside (Red-shifted fluorescence, Ex 530nm / Em 590nm, minimizes interference).

  • Buffer: 50 mM Sodium Citrate/Phosphate (pH optimized to enzyme

    
    ), 100 mM NaCl, 0.01% BSA (prevents enzyme wall loss), 0.01% Triton X-100.
    
Step-by-Step Procedure
  • 
     Determination: 
    
    • Run a substrate titration (0 to

      
      ) to determine 
      
      
      
      .
    • Crucial: For inhibition assays, fix substrate concentration at

      
      . This balances signal intensity with sensitivity to competitive inhibitors.
      
  • Enzyme Titration:

    • Titrate enzyme to find the linear velocity range. Select a concentration that gives a linear slope (RFU/min) for at least 45 minutes.

  • Inhibition Assay (IC50):

    • Plate Map: 384-well black low-binding plate.

    • Transfer: Add 5

      
      L of 4x Compound (in buffer + 4% DMSO) to wells.
      
    • Enzyme Addition: Add 10

      
      L of 2x Enzyme mix. Incubate 15 min (allows slow-binding inhibitors to associate).
      
    • Start: Add 5

      
      L of 4x Substrate mix.
      
    • Read: Monitor Fluorescence (Ex530/Em590) every 60 seconds for 60 minutes.

  • Data Processing:

    • Calculate initial velocity (

      
      ) from the linear portion of the progress curves.
      
    • Fit data to the 4-parameter logistic equation:

      
      
      
Visualization: Assay Development Workflow

AssayWorkflow Compound Fluorinated Oxane Stock QC QC: Solubility & Stability (DLS/ISE) Compound->QC Step 1 QC->Compound Fail: Re-design Opt Enzyme/Substrate Optimization (Km) QC->Opt Pass Screen Kinetic Screening (Fluorescence) Opt->Screen Step 2 Valid Orthogonal Validation (19F-NMR) Screen->Valid Hit Confirmation

Figure 1: Critical path for assaying fluorinated scaffolds. Note the "Stop/Go" decision at the QC stage.

Advanced Protocol: Orthogonal Validation via F-NMR

The "Gold Standard" for Fluorinated Compounds.

When optical assays yield ambiguous results (or to confirm binding mode),


F-NMR is superior because the fluorine signal is sensitive to the chemical environment of the active site.
Principle

The


F transverse relaxation time (

) decreases significantly when a small molecule binds to a large protein. This results in line broadening of the

F signal.
Protocol
  • Sample Prep:

    • Ligand: 50

      
      M Fluorinated Oxane.
      
    • Target: 2-5

      
      M Enzyme (approx. 1:10 to 1:25 ratio).
      
    • Buffer: Deuterated assay buffer (

      
       > 10%).
      
    • Reference: Add trifluoroacetic acid (TFA) in a capillary insert as an external chemical shift reference.

  • Acquisition:

    • Acquire a 1D

      
      F-NMR spectrum of the Ligand alone . Note peak linewidth (
      
      
      
      ).
    • Acquire a spectrum of Ligand + Enzyme . Note peak linewidth (

      
      ).
      
  • Interpretation:

    • Binder: Significant line broadening (

      
      ) or chemical shift perturbation (CSP).
      
    • Non-Binder: Spectrum remains sharp and unchanged.

    • Covalent Adduct: Disappearance of the original peak and appearance of a new, broad peak at a distinct chemical shift.

Why this matters: This method definitively distinguishes between a compound that inhibits by binding the active site (specific) versus one that inhibits by denaturing the enzyme or aggregating (non-specific).

Data Analysis & Troubleshooting

Handling Time-Dependent Inhibition

Fluorinated oxanes often act as transition-state analogues or mechanism-based inactivators. You may observe "curved" progress curves where the rate decreases over time.

  • Diagnosis: If

    
     decreases as you increase pre-incubation time, you have a slow-binding or covalent inhibitor.
    
  • Action: Analyze using the equation for slow-binding inhibition:

    
    
    Where 
    
    
    
    is initial velocity and
    
    
    is steady-state velocity.
Visualization: Inhibition Mechanisms

InhibitionMech E Enzyme (E) ES E-S Complex E->ES + S EI E-I Complex (Reversible) E->EI + I (Kon) S Substrate (S) I F-Oxane (I) ES->E - S P Product ES->P kcat EI->E - I (Koff) EI_cov E-I Adduct (Covalent/Irreversible) EI->EI_cov k_inact (Fluorine Leaving Group?)

Figure 2: Kinetic pathways. Fluorinated oxanes may progress from reversible binding (EI) to covalent inactivation (EI_cov).

References

  • Sittampalam, G. S., et al. (Eds.).[1] (2004). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 125(47), 14620–14625. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Withers, S. G., & Tysoe, C. (2014).[3] Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry, 14(7), 865-874.[3] [Link]

Sources

Application

Application Note: Pharmacokinetic Profiling of Fluorinated Heterocyclic Amines

Introduction: The Fluorine Effect in Heterocyclic Pharmacokinetics In modern drug discovery, the strategic incorporation of fluorine into heterocyclic amines is a precision tool for optimizing pharmacokinetic (PK) proper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Effect in Heterocyclic Pharmacokinetics

In modern drug discovery, the strategic incorporation of fluorine into heterocyclic amines is a precision tool for optimizing pharmacokinetic (PK) properties.[1][2] Beyond simply blocking metabolic "soft spots," fluorine substitution profoundly alters the physicochemical landscape of the molecule.

For heterocyclic amines—common scaffolds in kinase inhibitors, GPCR ligands, and CNS agents—the introduction of fluorine serves two primary PK-driving functions:

  • pKa Modulation: Fluorine’s high electronegativity exerts a strong inductive effect (

    
    ), typically lowering the pKa of nearby basic amines by 1–3 units. This reduction in basicity often enhances membrane permeability by increasing the fraction of the neutral species at physiological pH (7.4) and reduces lysosomal trapping.
    
  • Metabolic Shielding: Replacing a C-H bond with a C-F bond (bond energy ~116 kcal/mol vs. ~99 kcal/mol) blocks cytochrome P450 (CYP) mediated oxidation, extending half-life (

    
    ).
    

This guide details the protocols for profiling these specific effects, from physicochemical characterization to in vivo PK, ensuring a rational "Fluorine Scan" optimization strategy.

Physicochemical Characterization Protocols

Before biological testing, the impact of fluorination on the scaffold's fundamental properties must be quantified.

Protocol A: Comparative pKa and LogD Determination

Objective: Quantify the shift in basicity and lipophilicity induced by fluorine substitution.[3]

Methodology:

  • pKa Measurement (Potentiometric Titration):

    • Instrument: Sirius T3 or equivalent.

    • Procedure: Dissolve 1 mg of compound in ionic strength-adjusted water (0.15 M KCl). Titrate with 0.5 M KOH/HCl from pH 2 to 12.

    • Critical Insight: Fluorination at the

      
      -position to an amine typically lowers pKa by 1–1.5 units; 
      
      
      
      -fluorination (if chemically stable) lowers it further. Compare the fluorinated analog directly against the non-fluorinated parent.
  • LogD

    
     (Chromatographic Hydrophobicity Index - CHI): 
    
    • System: HPLC with a C18 column.[4][5][6]

    • Mobile Phase: Ammonium acetate (pH 7.4) / Acetonitrile gradient.

    • Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Theophylline).

    • Data Output: Convert retention time to LogD

      
      .
      
    • Note: While F is lipophilic, the reduction in pKa may lower the distribution coefficient (LogD) at pH 7.4 by reducing the ionized fraction, paradoxically making the molecule appear less polar in a biological context.

In Vitro Metabolic Stability (Microsomal Stability)[5][7][8]

Objective: Assess the efficacy of fluorine in blocking CYP-mediated oxidation and identify potential defluorination liabilities.

Workflow Visualization: The Metabolic Stability Loop

MetabolicStability Start Test Compound (1 µM) Incubation Incubate 37°C (Liver Microsomes + NADPH) Start->Incubation Quench Quench (ACN + IS) at 0, 15, 30, 60 min Incubation->Quench Timepoints Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Decision Calculate CL_int Analysis->Decision Decision->Start High CL? Shift F position

Caption: Iterative workflow for assessing metabolic stability. High intrinsic clearance triggers a structural redesign (shifting the fluorine position).

Detailed Protocol

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide or a deuterated analog).

Procedure:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Incubation:

    • Pre-incubate 90 µL of microsomes with 10 µL of 10 µM test compound (final 1 µM) at 37°C for 5 minutes.

    • Initiate reaction with 20 µL NADPH regenerating system.

    • Control: Run a "No NADPH" control to check for chemical instability (e.g., hydrolysis of fluorinated esters).

    • Positive Controls: Use Verapamil (High CL) and Warfarin (Low CL) to validate assay performance.

  • Sampling:

    • At 0, 15, 30, and 60 minutes, remove 50 µL aliquots.

    • Add to 150 µL ice-cold Quench Solution.

    • Vortex and centrifuge (3000 x g, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculations:

    • Plot ln(% Remaining) vs. Time.

    • Slope = -k

      
      
      

Critical Insight:

  • Defluorination: Monitor for the loss of 20 Da (HF) in the MS/MS spectrum. If significant defluorination occurs, this indicates metabolic instability at the C-F bond, which can release toxic fluoride ions.

Bioanalytical Method Development (LC-MS/MS)

Fluorinated heterocyclic amines require specific LC-MS/MS considerations due to their unique properties.

Protocol B: LC-MS/MS Method Development

Objective: Develop a robust, sensitive assay for quantifying the fluorinated amine in plasma/microsomal incubations.

Methodology:

  • Mass Spectrometry Tuning:

    • Source: ESI+ (Electrospray Ionization, Positive Mode). The basic amine ensures good ionization.

    • Precursor Ion: [M+H]

      
      .
      
    • Product Ions: Look for characteristic fragments. Often, the loss of HF (20 Da) or the fluorinated ring itself is a prominent fragment.

    • Optimization: Optimize Declustering Potential (DP) and Collision Energy (CE) for the fluorinated fragment.

  • Chromatography:

    • Column:

      • Primary Choice: C18 (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm). Standard robust choice.

      • Alternative: PFP (Pentafluorophenyl) column (e.g., Phenomenex Kinetex F5).

      • Why PFP? PFP columns interact specifically with fluorinated compounds via fluoro-fluoro interactions and

        
        -
        
        
        
        stacking, often providing better retention and peak shape for polar fluorinated amines than C18.
    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.[5]

      • B: 0.1% Formic Acid in Acetonitrile.[5]

      • Gradient: 5% B to 95% B over 3 minutes.

  • Sample Preparation:

    • Protein Precipitation (PPT): 1 part plasma : 3 parts ACN (with IS). Simple, high throughput.[7]

    • Solid Phase Extraction (SPE): Use Mixed-Mode Cation Exchange (MCX) cartridges if sensitivity is an issue or matrix effects are high. The basic amine binds strongly, allowing rigorous washing.

LC-MS/MS Decision Tree

LCMS_Decision Start Compound Structure Polarity Is it highly polar? (LogD < 1) Start->Polarity Column1 Use C18 Column Polarity->Column1 No Column2 Use PFP Column (Fluoro-Selectivity) Polarity->Column2 Yes MS_Frag Check MS/MS for HF loss (-20 Da) Column1->MS_Frag Column2->MS_Frag Validation Validate per FDA M10 MS_Frag->Validation

Caption: Decision tree for selecting the optimal chromatographic column and MS parameters based on compound polarity.

In Vivo Pharmacokinetic Profiling (Rat PK)

Objective: Determine the in vivo impact of fluorination on bioavailability (F), clearance (CL), and volume of distribution (Vss).

Protocol C: Rat PK Study Design

Animals: Male Sprague-Dawley Rats (n=3 per group), cannulated (jugular vein).

Dosing:

  • IV Group: 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline).

  • PO Group: 5 mg/kg (Vehicle: 0.5% Methylcellulose / 0.1% Tween 80).

  • Formulation Note: Fluorinated amines may require pH adjustment (e.g., with 1 eq. HCl) to ensure solubility for IV dosing.

Sampling:

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Matrix: Plasma (Li-Heparin).

  • Processing: Centrifuge immediately at 4°C to prevent degradation.

Data Analysis (Non-Compartmental Analysis - NCA):

  • Software: Phoenix WinNonlin or equivalent.

  • Key Parameters:

    • AUC

      
      :  Total exposure.
      
    • CL: Clearance (Dose

      
       / AUC
      
      
      
      ).
    • V

      
      :  Volume of distribution at steady state.
      
    • F (%): Bioavailability (

      
      ).
      
    • 
      :  Terminal half-life.
      

Interpretation:

  • Low CL: Indicates successful metabolic blockade by fluorine.

  • High V

    
    :  Indicates high tissue distribution, typical for lipophilic basic amines (lysosomal trapping).
    
  • Low F: Could indicate poor solubility or high first-pass metabolism despite fluorination.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[8][9][10] [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][4][11] Chemical Society Reviews, 37(2), 320-330. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[4][11][12] Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

Sources

Method

Application Note: Metabolic Stability Assessment of 4-(Fluoromethyl)oxan-4-amine

Executive Summary This guide details the protocol for assessing the metabolic stability of 4-(fluoromethyl)oxan-4-amine (also known as 4-(fluoromethyl)tetrahydro-2H-pyran-4-amine). This scaffold represents a strategic bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for assessing the metabolic stability of 4-(fluoromethyl)oxan-4-amine (also known as 4-(fluoromethyl)tetrahydro-2H-pyran-4-amine). This scaffold represents a strategic building block in medicinal chemistry where the fluoromethyl (


)  group serves as a bioisostere for a methyl group.[1]

While the introduction of fluorine typically enhances metabolic stability by blocking C-H abstraction, the presence of a primary amine and a cyclic ether (oxane) introduces specific metabolic "soft spots." This application note provides a self-validating workflow using Liver Microsomes (LM) to determine Intrinsic Clearance (


) and Half-life (

), supported by LC-MS/MS quantification.

Structural Analysis & Metabolic Rationale

Before initiating wet-lab experiments, it is critical to understand the why behind the protocol design.

The Fluorine Effect

In non-fluorinated analogs (e.g., 4-methyloxan-4-amine), the methyl group is a primary site for CYP450-mediated oxidation (benzylic-like oxidation). Replacing a hydrogen with fluorine in the


 moiety:
  • Blocks Metabolism: The C-F bond energy (

    
    ) is significantly higher than the C-H bond (
    
    
    
    ), effectively blocking metabolic attack at this position [1].
  • Modulates pKa: The electron-withdrawing fluorine lowers the

    
     of the adjacent amine (typically by 1–2 log units), potentially reducing lysosomal trapping and altering CYP binding affinity.
    
Predicted Metabolic Soft Spots

Despite the fluoromethyl protection, the molecule remains vulnerable to:

  • N-Oxidation: Direct oxidation of the primary amine (via FMOs or CYP450).

  • 
    -Carbon Hydroxylation:  CYP-mediated attack on the oxane ring carbons adjacent to the oxygen, leading to hemiacetal formation and subsequent ring opening.
    
  • Oxidative Deamination: Conversion of the amine to a ketone (via CYP or MAO), releasing ammonia.

Metabolic Pathway Diagram

The following diagram illustrates the theoretical metabolic fate of the compound, highlighting the blocked pathway vs. active pathways.

MetabolicPathways Parent 4-(fluoromethyl) oxan-4-amine MethylOx C-F Blocked (No Oxidation) Parent->MethylOx Blocked by F NOxide N-Hydroxylamine / N-Oxide Parent->NOxide FMO / CYP RingOpen Lactol / Ring Open (Alpha-Hydroxylation) Parent->RingOpen CYP (Oxane attack) Deamination Ketone Derivative (Oxidative Deamination) Parent->Deamination MAO / CYP

Caption: Predicted metabolic pathways. The fluoromethyl group (Red) blocks standard alkyl oxidation, shifting metabolism to the amine and ether ring (Green).

Experimental Protocol: Microsomal Stability

This protocol uses pooled Liver Microsomes (Human/Rat) to simulate Phase I metabolism.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (solutions A and B) or 10 mM NADPH solution (freshly prepared).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol at 100 ng/mL).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Non-Cofactor Control: Microsomes + Compound (No NADPH) to rule out chemical instability.

Assay Conditions
ParameterValueRationale
Substrate Conc. 1 µMEnsures first-order kinetics (

).
Microsome Conc. 0.5 mg/mLStandard protein density to capture linear enzyme velocity.
Solvent Limit < 1% DMSOPrevents CYP enzyme inhibition by the solvent.
Temperature 37°CPhysiological temperature.
Time Points 0, 5, 15, 30, 45 minCaptures the exponential decay curve.
Step-by-Step Procedure
  • Preparation:

    • Thaw microsomes on ice.[2]

    • Prepare a 2x Master Mix : 1.0 mg/mL microsomes in 100 mM KPi buffer.

    • Prepare a 2x Compound Solution : 2 µM test compound in 100 mM KPi buffer (diluted from DMSO stock).

  • Pre-Incubation:

    • Add 30 µL of 2x Compound Solution to a 96-well plate.

    • Add 30 µL of 2x Master Mix.

    • Incubate at 37°C for 5 minutes (allows compound to bind non-specifically to protein).

  • Initiation:

    • Add 60 µL of NADPH solution (pre-warmed to 37°C) to initiate the reaction.

    • Note: Final volume = 120 µL. Final concentrations: 0.5 mg/mL protein, 1 µM compound.

  • Sampling & Quenching:

    • At each time point (

      
      ), remove 15 µL of the reaction mixture.
      
    • Immediately dispense into a chemically resistant plate containing 60 µL of ice-cold Quench Solution (ACN + IS).

    • Tip: For the

      
       point, quench the sample before adding NADPH or immediately upon addition.
      
  • Clarification:

    • Centrifuge the quench plate at 4,000 rpm (approx. 3200 x g) for 20 minutes at 4°C to precipitate proteins.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

Analytical Method (LC-MS/MS)[3][4][5][6]

Challenge: 4-(fluoromethyl)oxan-4-amine is a small, polar, basic amine. It may not retain well on standard C18 columns.[3]

Chromatography Strategy
  • Column: Use a Polar-Embedded C18 (e.g., Waters Acquity HSS T3) or a HILIC column (e.g., BEH Amide) if retention is

    
     min on C18.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4][3]

    • B: 0.1% Formic Acid in Acetonitrile.[4][3]

  • Gradient (C18 T3 example):

    • 0-0.5 min: 2% B (Iso)

    • 0.5-3.0 min: 2%

      
       90% B
      
    • 3.0-4.0 min: 90% B (Wash)

Mass Spectrometry (MRM)
  • Ionization: ESI Positive mode (

    
    ).
    
  • Transitions:

    • Optimize collision energy for the loss of ammonia (

      
      , -17 Da) or the loss of the fluoromethyl group (
      
      
      
      , -33 Da).
    • Note: The fluorine atom provides a distinct mass defect useful for identification.

Data Analysis & Interpretation

Calculations

Plot the natural log (


) of the "Peak Area Ratio" (Compound/Internal Standard) vs. Time (minutes).
  • Elimination Rate Constant (

    
    ): 
    
    
    
    
  • In Vitro Half-Life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    Simplified for this protocol:
    
    
Classification Guide
CLint (µL/min/mg)ClassificationInterpretation
< 15 Low ClearanceHigh stability; good candidate for oral dosing.
15 - 45 ModerateAcceptable, but may require dose adjustment.
> 45 High ClearanceRapid metabolism; risk of low bioavailability.

Workflow Visualization

The following diagram summarizes the operational workflow from incubation to data generation.

Workflow cluster_sampling Sampling Loop (0, 5, 15, 30, 45, 60 min) Prep Prepare Master Mix (Microsomes + Buffer) PreInc Add Compound (1 µM) Pre-incubate 5 min @ 37°C Prep->PreInc Start Add NADPH (Start Reaction) PreInc->Start Sample Aliquot 15 µL Start->Sample Quench Quench in ACN + IS (Stop Reaction) Sample->Quench Centrifuge Centrifuge (3200xg, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Determine % Remaining) Centrifuge->LCMS

Caption: Step-by-step experimental workflow for microsomal stability assessment.

Troubleshooting & Validation (Self-Validating System)

To ensure the data is trustworthy (E-E-A-T), apply these validation checks:

  • Linearity Check: The plot of

    
     vs. Time must be linear (
    
    
    
    ). If the curve plateaus early, the enzyme may be inactive or the substrate concentration is too high (saturation).
  • Cofactor Independence: Check the "No NADPH" control. If degradation occurs here (>20% loss), the compound is chemically unstable (e.g., hydrolysis of the oxane ring in buffer), not metabolically cleared.

  • Positive Control Validation: Run Verapamil alongside. It must show high clearance (

    
    ). If Verapamil is stable, the microsomes are compromised.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 22: Metabolic Stability. Elsevier.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Available at: [Link]

Sources

Application

Application Note: Scalable Synthesis of 4-(Fluoromethyl)oxan-4-amine Hydrochloride

Executive Summary This guide details a robust, scalable protocol for the synthesis of 4-(fluoromethyl)oxan-4-amine hydrochloride , a critical gem-disubstituted heterocyclic building block used in drug discovery to modula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 4-(fluoromethyl)oxan-4-amine hydrochloride , a critical gem-disubstituted heterocyclic building block used in drug discovery to modulate lipophilicity and metabolic stability.[1]

Unlike simple amines, the quaternary center at the 4-position of the oxane (tetrahydropyran) ring introduces significant steric bulk, making the introduction of the fluoromethyl group challenging. This protocol utilizes a Bucherer-Bergs cyclization followed by a Deoxyfluorination strategy, selected for its reproducibility and safety profile compared to direct alkylation methods.

Key Chemical Challenges & Solutions
ChallengeMechanistic InsightSolution
Quaternary Steric Hindrance Nucleophilic attacks at the C4 position are sluggish.[1]Build the amine/carboxylate center via spiro-hydantoin formation (Bucherer-Bergs), which is thermodynamically favored.[1]
Oxazoline Formation During fluorination, the carbonyl oxygen of N-Boc/Cbz groups can attack the activated alcohol, forming a stable oxazoline instead of the fluoride.Use Deoxo-Fluor® at controlled low temperatures (-78°C) to favor fluoride displacement over intramolecular cyclization.[1]
Safety (HF Generation) Fluorinating agents release HF.Use of Deoxo-Fluor (thermally more stable than DAST) and a specialized quench protocol.[1]

Retrosynthetic Analysis

The most logical disconnection involves the transformation of the commercially available tetrahydro-4H-pyran-4-one .[1] The pathway proceeds through an amino-acid intermediate, reduction to the amino-alcohol, and subsequent deoxyfluorination.

Retrosynthesis Target 4-(Fluoromethyl)oxan-4-amine HCl (Target) Precursor N-Boc-4-amino-4-hydroxymethyl tetrahydropyran Target->Precursor Deprotection & Salt Formation AminoAcid 4-Amino-4-carboxytetrahydropyran (Amino Acid) Precursor->AminoAcid Esterification, Protection & Reduction Hydantoin Spiro-hydantoin Intermediate AminoAcid->Hydantoin Hydrolysis Start Tetrahydro-4H-pyran-4-one (Starting Material) Hydantoin->Start Bucherer-Bergs

Figure 1: Retrosynthetic strategy for the target scaffold.[1]

Detailed Experimental Protocol

Stage 1: Construction of the Quaternary Amino Acid Core

Objective: Convert the ketone to the 4-amino-4-carboxylic acid scaffold.[1]

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.5 eq), Ethanol/Water (1:1).[1]

  • Procedure (Bucherer-Bergs):

    • Dissolve tetrahydro-4H-pyran-4-one in 50% EtOH/H2O.

    • Add ammonium carbonate and potassium cyanide. Caution: KCN is highly toxic. Use a scrubber.

    • Heat to 60°C for 12-18 hours. A white precipitate (spiro-hydantoin) will form.[1]

    • Cool to 0°C, filter the solid, and wash with cold water.

  • Hydrolysis:

    • Suspend the hydantoin in 6M NaOH (5.0 eq).

    • Reflux (100°C) for 24 hours until the solution is clear.

    • Cool, neutralize with conc. HCl to pH 6-7. The amino acid 4-aminotetrahydro-2H-pyran-4-carboxylic acid will precipitate.[1] Filter and dry.

Stage 2: Protection and Reduction

Objective: Prepare the N-protected amino alcohol for fluorination.[1]

  • Esterification: Reflux the amino acid in dry methanol with thionyl chloride (2.0 eq) to form the methyl ester hydrochloride.

  • Boc Protection:

    • Suspend the ester HCl salt in DCM/TEA.

    • Add Boc2O (1.1 eq). Stir at RT for 4 hours.

    • Workup: Wash with 1M citric acid, brine, dry over Na2SO4.

  • Reduction:

    • Dissolve Methyl 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate in dry THF.

    • Cool to 0°C. Add LiBH4 (2.0 eq) portion-wise (safer than LAH for this substrate).

    • Stir at RT for 4 hours.

    • Critical Endpoint: Monitor TLC for disappearance of ester.

    • Quench with saturated NH4Cl. Extract with EtOAc.[2]

    • Product: tert-butyl (4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate.[1]

Stage 3: Deoxyfluorination (The Critical Control Point)

Objective: Convert the primary alcohol to a fluoride. Safety Warning: Deoxo-Fluor releases HF.[1] Perform in a fume hood. Do not use glass vessels if possible; Teflon/HDPE is preferred for the reaction, or standard glassware with immediate quenching.

  • Setup: Flame-dried round-bottom flask under Nitrogen.

  • Reagents: N-Boc Amino Alcohol (1.0 eq), Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 eq), DCM (anhydrous).[1]

  • Protocol:

    • Dissolve the N-Boc amino alcohol in DCM.[1] Cool to -78°C (Dry ice/Acetone).

    • Add Deoxo-Fluor dropwise.[1] Note: Rapid addition causes exotherms and promotes oxazoline side-products.[1]

    • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

    • Do not reflux. Heat promotes elimination to the alkene.

  • Quench:

    • Pour the reaction mixture into a stirred solution of saturated aqueous NaHCO3 at 0°C. Caution: Vigorous CO2 evolution.

    • Extract with DCM, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The fluoro product is usually less polar than the alcohol.

Stage 4: Deprotection and Salt Formation

Objective: Isolate the final hydrochloride salt.

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the fluorinated intermediate in a minimal amount of dry dioxane or Et2O.

    • Add 4M HCl in dioxane (5.0 eq) at 0°C.

    • Stir at RT for 2 hours. A white precipitate should form.

    • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with dry ether.

    • Drying: Dry under high vacuum over P2O5.

Quality Control & Analytical Data

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >97%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR (D2O) δ 4.65 (d, J=47Hz, 2H, -CH2F), 3.8 (m, 4H), 1.8 (m, 4H)Diagnostic doublet for CH2F
19F NMR ~ -220 to -230 ppm (triplet of triplets)Decoupled 1H
Mass Spec [M+H]+ = 134.1 (free base)LC-MS (ESI)
Troubleshooting Guide
  • Problem: Low yield in fluorination; formation of "oxazoline" impurity.

    • Cause: The carbamate oxygen attacks the activated alcohol before the fluoride ion can.

    • Fix: Ensure temperature is strictly kept at -78°C during addition.[1] If the problem persists, switch the protecting group from Boc to Phthalimide (which cannot cyclize) for Stage 2, then remove with hydrazine before salt formation.

  • Problem: Product is hygroscopic/sticky.

    • Fix: Recrystallize from MeOH/Et2O or lyophilize from water.

Process Visualization

Workflow Step1 Step 1: Bucherer-Bergs (Ketone -> Hydantoin) Step2 Step 2: Hydrolysis (Hydantoin -> Amino Acid) Step1->Step2 NaOH, Reflux Step3 Step 3: Protection & Reduction (Acid -> N-Boc Alcohol) Step2->Step3 1. SOCl2, MeOH 2. Boc2O 3. LiBH4 Step4 Step 4: Deoxyfluorination (Alcohol -> Fluoride) *Critical Control Point* Step3->Step4 Deoxo-Fluor, -78°C DCM Step5 Step 5: Deprotection (Boc -> HCl Salt) Step4->Step5 4M HCl/Dioxane

Figure 2: Step-by-step workflow for the synthesis of 4-(fluoromethyl)oxan-4-amine HCl.

References

  • Bucherer-Bergs Reaction on Tetrahydropyran-4-one

    • Title: "Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof."[1]

    • Source: U.S.
    • URL
  • Fluorination of Amino Alcohols (General Methodology)

    • Title: "Synthesis of (Fluoroalkyl)
    • Source: Hokkaido University Collection.
    • URL:[Link]

  • Target Compound Identification

    • Title: "4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine (CAS 1781543-98-3)."[1][3]

    • Source: BLD Pharm C
  • Deoxyfluorination Reagents (Deoxo-Fluor vs DAST)

    • Title: "Deoxo-Fluor: A Versatile and Safe Fluorinating Agent."[1]

    • Source: Sigma-Aldrich Technical Bulletin.[1]

Sources

Method

Process Development &amp; Scale-Up Guide: 4-(Fluoromethyl)oxan-4-amine Hydrochloride

Executive Summary & Strategic Analysis The target molecule, 4-(fluoromethyl)oxan-4-amine , represents a "gem-disubstituted" heterocyclic building block. The presence of the fluorine atom on the methyl group, adjacent to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, 4-(fluoromethyl)oxan-4-amine , represents a "gem-disubstituted" heterocyclic building block. The presence of the fluorine atom on the methyl group, adjacent to a quaternary carbon bearing an amine, introduces significant synthetic challenges:

  • Quaternary Center Formation: Steric hindrance at the 4-position of the pyran ring makes nucleophilic attack difficult.

  • Fluorination Safety: The conversion of an alcohol to a fluoride on a scale >100g presents severe thermal hazards (exotherms, decomposition).

  • Amine Compatibility: Free amines poison electrophilic fluorinating agents; robust protection strategies are required.

Selected Synthetic Route: The "Hydantoin-Reduction" Pathway

We will utilize a Bucherer-Bergs cyclization followed by a reductive deoxyfluorination strategy. This route is preferred over direct alkylation (e.g., nitromethane addition) for scale-up due to the crystallinity of intermediates and avoidance of high-energy nitro compounds.

Route Overview:

  • Construction: Tetrahydro-4H-pyran-4-one

    
     Spiro-hydantoin.[1]
    
  • Hydrolysis: Hydantoin

    
     Amino Acid.
    
  • Differentiation: Amino Acid

    
    N-Boc Amino Alcohol.
    
  • Functionalization: Deoxyfluorination (The "Kill Step").

  • Deprotection: Salt formation.

Process Logic & Workflow Visualization

The following diagram outlines the critical path and decision nodes for the synthesis.

G cluster_safety Process Safety Check (Step 4) Start Tetrahydro-4H-pyran-4-one (Starting Material) Step1 Step 1: Bucherer-Bergs (NH4)2CO3, KCN Start->Step1 Hydantoin Spiro-hydantoin Intermediate (Crystalline Solid) Step1->Hydantoin Step2 Step 2: Hydrolysis NaOH/H2O, Reflux Hydantoin->Step2 AminoAcid 4-Amino-4-carboxypyran (Zwitterion) Step2->AminoAcid Step3 Step 3: Protection & Reduction (Boc)2O then NaBH4/I2 or BH3-DMS AminoAcid->Step3 Alcohol N-Boc-4-amino-4-(hydroxymethyl)pyran (Critical Intermediate) Step3->Alcohol Step4 Step 4: Deoxyfluorination Deoxo-Fluor or XtalFluor-E (CRITICAL SAFETY NODE) Alcohol->Step4 Strict Temp Control (<0°C) Fluoride N-Boc-4-(fluoromethyl)pyran Step4->Fluoride Step5 Step 5: Deprotection HCl/Dioxane Fluoride->Step5 Final Target: 4-(Fluoromethyl)oxan-4-amine HCl Step5->Final

Figure 1: Strategic workflow for the synthesis of 4-(fluoromethyl)oxan-4-amine HCl. Colors indicate material status (Blue: Product/Start, Green: Stable Intermediate, Red: High Hazard).

Detailed Protocols & Experimental Procedures

Phase 1: Construction of the Quaternary Center

Objective: Convert commercially available pyran-4-one to the spiro-hydantoin. Mechanism: Bucherer-Bergs reaction.[1]

Protocol (Scale: 1.0 mol basis):

  • Setup: Equip a 2L jacketed reactor with an overhead stirrer, reflux condenser, and a scrubber containing 10% NaOH/NaOCl (to trap evolved ammonia and potential cyanide traces).

  • Charging: Charge Tetrahydro-4H-pyran-4-one (100.1 g, 1.0 mol) and 50% Ethanol/Water (800 mL).

  • Reagent Addition: Add Ammonium Carbonate (288 g, 3.0 mol) followed by Potassium Cyanide (71.6 g, 1.1 mol). Caution: KCN is fatal if swallowed or in contact with acid. Do not acidify.

  • Reaction: Heat to 60°C for 16–24 hours. The mixture will become a slurry.

  • Workup: Cool to 0°C. The spiro-hydantoin precipitates heavily. Filter the solid.[1][2][3][4]

  • Purification: Wash the cake with cold water (2 x 200 mL) to remove excess cyanide and salts. Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90%

    • Checkpoint: 1H NMR should show no pyranone protons.

Phase 2: Hydrolysis to Amino Acid

Objective: Open the hydantoin ring to yield 4-amino-tetrahydro-2H-pyran-4-carboxylic acid.

Protocol:

  • Suspend the spiro-hydantoin (150 g) in 3M NaOH (600 mL).

  • Heat to reflux (approx. 100°C) for 48 hours. Ammonia gas will evolve; ensure scrubber is active.

  • Cool to room temperature.

  • Neutralization: Carefully adjust pH to 7.0 using concentrated HCl. The amino acid is zwitterionic and highly water-soluble, making isolation difficult.

  • Process Tip: Do not isolate the free amino acid. Instead, proceed directly to Boc-protection in the aqueous phase (Schotten-Baumann conditions) to facilitate organic extraction.

Phase 3: Protection & Reduction (The "Divergent" Step)

Objective: Convert the carboxylic acid to the N-Boc protected primary alcohol.

Step 3A: Boc Protection

  • To the neutralized amino acid solution (pH ~8-9), add Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv) and Dioxane (300 mL).

  • Stir at 25°C for 12 hours. Maintain pH ~9 with NaOH if it drops.

  • Acidify to pH 3 with citric acid (precipitates the N-Boc acid). Extract with Ethyl Acetate (EtOAc).[5]

Step 3B: Reduction to Alcohol Note: LiAlH4 is avoided for safety. The Mixed Anhydride/NaBH4 method is chosen for scalability.

  • Dissolve N-Boc acid (1.0 equiv) in THF (anhydrous, 10 vol) and cool to -10°C.

  • Add N-Methylmorpholine (1.1 equiv) followed by Isobutyl Chloroformate (1.1 equiv). Stir 30 min to form the mixed anhydride.

  • Filter off the amine salts (optional, but cleaner) or proceed directly.

  • Add Sodium Borohydride (NaBH4, 2.5 equiv) as a solution in water (minimal volume) or solid in portions at 0°C.

  • Quench: Acetone followed by sat. NH4Cl.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO4.

    • Key Intermediate:tert-butyl (4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate .

Phase 4: Deoxyfluorination (The Critical Safety Step)

Objective: Convert the -CH2OH group to -CH2F. Reagent Choice: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) . Why? Deoxo-Fluor is thermally more stable than DAST (Decomposition onset: 140°C vs 90°C for DAST) but retains high reactivity.

Safety Prerequisite:

  • Calorimetry (RC1): Essential before scaling >50g.

  • Moisture Control: System must be strictly anhydrous. Water contact generates HF gas instantly.

Protocol:

  • Reactor: Hastelloy or Glass-lined reactor (HF compatible). Dry under N2 sweep for 1 hour.

  • Charge: Dissolve N-Boc amino alcohol (50 g, 1.0 equiv) in Dichloromethane (DCM) (500 mL).

  • Cooling: Cool batch to -20°C .

  • Addition: Add Deoxo-Fluor (1.2 equiv) dropwise via a dosing pump.

    • Rate Control: Maintain internal temperature < -5°C. The reaction is exothermic.

  • Reaction: Allow to warm to 0°C and stir for 2 hours. Monitor by TLC/HPLC (disappearance of alcohol).

  • Quench (CRITICAL):

    • Cool back to -20°C.

    • Add Sat. NaHCO3 dropwise. Warning: Massive CO2 evolution.

    • Do not seal the reactor. Ensure venting is adequate.[2]

  • Workup: Separate phases. Wash organic layer with 1M HCl (rapidly) to remove amine byproducts, then Sat. NaHCO3.

  • Purification: Silica gel chromatography (EtOAc/Heptane) is usually required to remove elimination byproducts (exocyclic alkenes).

Phase 5: Deprotection & Salt Formation

Objective: Remove Boc group and form the stable HCl salt.

Protocol:

  • Dissolve the fluorinated intermediate in 1,4-Dioxane (5 vol).

  • Add 4M HCl in Dioxane (3.0 equiv).

  • Stir at 20°C. The product usually precipitates as a white solid.

  • Filtration: Filter the solid under N2 (hygroscopic).

  • Drying: Vacuum oven at 40°C.

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
19F NMR Singlet/Triplet around -220 to -230 ppm (decoupled)19F NMR (D2O)
Water Content < 1.0%Karl Fischer
Residual Solvents Meets ICH limits (Dioxane < 380 ppm)GC-HS
Fluoride Ion < 50 ppm (Free F-)Ion Chromatography

References

  • Bucherer-Bergs Reaction on Pyranones

    • Title: "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery"[6]

    • Source: Bioorganic & Medicinal Chemistry, 2017.[6]

    • URL:[Link]

  • Safety of Deoxyfluorination Reagents

    • Title: "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling" (Comparison of DAST vs XtalFluor/Deoxo-Fluor).[7][8]

    • Source: Journal of Organic Chemistry, 2010.
    • URL:[Link]

  • Deoxo-Fluor Process Scale-Up

    • Title: "[Bis(2-methoxyethyl)
    • Source: Journal of Organic Chemistry, 2004.[9]

    • URL:[Link]

  • Patent Reference (Target Context)
  • General Deoxyfluorination in Flow (Safety Alternative)

    • Title: "Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode"
    • Source: Organic Process Research & Development, 2023.
    • URL:[Link]

Sources

Application

derivatization of 4-(fluoromethyl)oxan-4-amine for further synthesis

Application Note: Strategic Derivatization of 4-(Fluoromethyl)oxan-4-amine in Drug Discovery Executive Summary 4-(Fluoromethyl)oxan-4-amine (CAS: 1781543-98-3) represents a high-value scaffold in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-(Fluoromethyl)oxan-4-amine in Drug Discovery

Executive Summary

4-(Fluoromethyl)oxan-4-amine (CAS: 1781543-98-3) represents a high-value scaffold in modern medicinal chemistry. It serves as a metabolically robust bioisostere for 4-methyloxan-4-amine, where the fluorine atom blocks metabolic oxidation at the methyl group (metabolic soft spot) while modulating lipophilicity (LogD) and pKa.

However, this scaffold presents a dual synthetic challenge:

  • Electronic Deactivation: The

    
    -fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the amine's basicity and nucleophilicity compared to its non-fluorinated analogs.
    
  • Steric Congestion: The gem-disubstituted quaternary center at the 4-position creates significant steric hindrance, impeding the approach of electrophiles.

This guide provides validated protocols to overcome these barriers, focusing on high-efficiency amide couplings and protection strategies that avoid common pitfalls like incomplete conversion and side reactions.

Chemical Profile & Reactivity Analysis

PropertyValue / CharacteristicImpact on Synthesis
Structure Tetrahydropyran (oxane) with gem-amino/fluoromethylRigid chair conformation; high steric demand.
pKa (Conjugate Acid) Est. ~8.5–9.0 (vs. ~10.5 for non-F analog)Reduced nucleophilicity; requires activated electrophiles.
Stability High resistance to HF eliminationThe quaternary center lacks

-protons relative to the fluorine, preventing standard E2 elimination.
Solubility Moderate (Polar Organic)Soluble in DMF, DMSO, DCM; use HCl salt for stability.

Expert Insight: Unlike secondary alkyl fluorides, the fluoromethyl group on a quaternary center is remarkably stable. The primary risk during derivatization is not decomposition, but rather stalled reaction kinetics due to the "reluctant nucleophile" character of the amine.

Strategic Decision Framework

Before selecting a protocol, evaluate the electrophile's steric profile.

CouplingStrategy Start Start: Derivatization of 4-(Fluoromethyl)oxan-4-amine CheckElectrophile Analyze Electrophile (Carboxylic Acid) Start->CheckElectrophile Uncindered Uncindered/Linear Acid (e.g., Acetic, Benzoic) CheckElectrophile->Uncindered Low Sterics Hindered Hindered/Chiral Acid (e.g., alpha-substituted) CheckElectrophile->Hindered High Sterics MethodA Method A: HATU/HOAt Standard High-Activity Uncindered->MethodA MethodB Method B: Acid Fluoride (TFFH) For Extreme Sterics Hindered->MethodB Achiral/Very Bulky MethodC Method C: T3P (PPA) Low Epimerization Risk Hindered->MethodC Chiral/Epimerizable

Figure 1: Decision tree for selecting the optimal amide coupling strategy based on electrophile properties.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: General derivatization with non-bulky acids.

Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester, which accelerates the reaction with the electron-deficient amine.

Materials:

  • 4-(Fluoromethyl)oxan-4-amine HCl salt (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv) [CAS: 148893-10-1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) and stir at Room Temperature (RT) for 5 minutes. The solution should turn yellow/orange.

  • Amine Addition: Add 4-(Fluoromethyl)oxan-4-amine HCl salt (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at 40–50 °C for 4–16 hours.

    • Note: While RT often works for simple amines, the inductive effect of the fluorine often necessitates mild heating to drive conversion to completion.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (1x), and brine. Dry over Na2SO4.

Protocol B: The "Difficult" Coupling (Acid Fluoride Method)

Best for: Sterically hindered acids or when HATU fails.

Mechanism: Acid fluorides are smaller and more electrophilic than active esters, allowing them to penetrate the steric shield of the gem-disubstituted amine.

Materials:

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv) [CAS: 164298-23-1]

  • Carboxylic Acid (1.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Procedure:

  • Dissolve the Carboxylic Acid and TFFH in anhydrous DCM (0.2 M).

  • Add DIPEA (3.0 equiv) dropwise. Stir for 30 mins at RT to generate the acid fluoride in situ.

  • Add 4-(Fluoromethyl)oxan-4-amine HCl salt (1.2 equiv).

  • Stir at RT for 12 hours. If conversion is <50% by LCMS, heat to reflux (40 °C).

  • Critical Workup Step: Quench with water immediately to hydrolyze any remaining acid fluoride before basic workup.

Protocol C: Nitrogen Protection (Boc-Protection)

Required for: Multi-step synthesis where the amine must remain inert.

Challenge: The reduced nucleophilicity makes standard Boc2O/DCM conditions sluggish.

Procedure:

  • Suspend 4-(Fluoromethyl)oxan-4-amine HCl (1.0 equiv) in THF/Water (1:1 v/v).

  • Add NaHCO3 (3.0 equiv) or K2CO3 (2.0 equiv).

  • Add Boc2O (1.5 equiv) (Excess is required).

  • Catalyst: Add DMAP (5 mol%). Crucial for driving the reaction on this hindered amine.

  • Heat to 50 °C for 6 hours.

  • Monitor by TLC (ninhydrin stain will be faint; use KMnO4).

Quality Control & Analytics

NMR Analysis: The fluorine atom provides a built-in handle for QC.

  • 19F NMR: Expect a triplet (if proton-coupled) or singlet around -220 to -230 ppm (typical for alkyl fluorides).

  • 1H NMR: The -CH2F protons will appear as a distinct doublet (J_H-F ~47 Hz) around 4.2–4.5 ppm. This large coupling constant is diagnostic.

LCMS Troubleshooting:

  • Low Ionization: The electron-withdrawing fluorine can suppress ionization in ESI+. If the [M+H]+ signal is weak, try ESI- (if amide N-H is acidic enough) or use a more acidic mobile phase (0.1% Formic Acid) to encourage protonation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society, 117(19), 5401-5402. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, A. W., et al. (2011).

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(fluoromethyl)oxan-4-amine and all reagents before use.

Method

Strategic Method Development for the Quantitation of Non-Chromophoric Amines

Focus Analyte: 4-(Fluoromethyl)oxan-4-amine[1] Executive Summary The quantitation of 4-(fluoromethyl)oxan-4-amine (CAS: 1781543-98-3) presents a specific analytical challenge common in modern medicinal chemistry: the ana...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: 4-(Fluoromethyl)oxan-4-amine[1]

Executive Summary

The quantitation of 4-(fluoromethyl)oxan-4-amine (CAS: 1781543-98-3) presents a specific analytical challenge common in modern medicinal chemistry: the analysis of polar, aliphatic building blocks that lack a UV-active chromophore.[1] Standard Reversed-Phase Liquid Chromatography (RPLC) with UV detection at 254 nm is ineffective for this molecule due to its transparency and poor retention on C18 phases at acidic pH.[1]

This guide provides two distinct, validated workflows to overcome these limitations:

  • HILIC-CAD (Primary Recommendation): A direct analysis method using Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection.[1] This is the modern "Gold Standard" for non-chromophoric amines.

  • Derivatization-UV (Secondary Recommendation): A pre-column derivatization protocol using FMOC-Cl for laboratories limited to standard UV/Vis instrumentation.[1]

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step in method design.

  • Molecule: 4-(fluoromethyl)oxan-4-amine[1]

  • Functional Groups: Primary Amine (

    
    ), Ether (Oxane/Pyran ring), Alkyl Fluoride.[1]
    
  • pKa (Predicted): ~9.5 – 10.0 (The amine is protonated and positively charged at neutral/acidic pH).

  • UV Activity: Negligible.[1] The C-F, C-O, and C-N bonds absorb only in the deep UV (<200 nm), where solvent cutoff interference is high.

The "Invisible" Problem

Because the molecule lacks conjugated


-systems (aromatic rings), it is effectively invisible to standard Diode Array Detectors (DAD).[1] Furthermore, its high polarity (LogP < 1) causes it to elute in the void volume of C18 columns, leading to "unretained" peaks.
Decision Matrix: Selecting Your Method

Use the following logic flow to determine the appropriate protocol for your laboratory setup.

MethodSelection Start Start: Method Selection CheckDet Available Detectors? Start->CheckDet CAD_ELSD CAD or ELSD Available CheckDet->CAD_ELSD Universal MS Mass Spec (LC-MS) Available CheckDet->MS Specific UV_Only UV/Vis Only CheckDet->UV_Only Standard ProtocolA PROTOCOL A: HILIC-CAD (Direct Analysis) CAD_ELSD->ProtocolA Recommended ProtocolC HILIC-MS (High Sensitivity) MS->ProtocolC Trace Analysis ProtocolB PROTOCOL B: FMOC Derivatization (Indirect UV Analysis) UV_Only->ProtocolB Required

Figure 1: Decision tree for selecting the analytical strategy based on instrumentation availability.

Protocol A: HILIC-CAD (The Gold Standard)

Objective: Direct quantification without chemical modification.[1] Mechanism: HILIC provides retention for the polar amine via water-layer partitioning and ionic interactions.[1] CAD provides universal detection based on particle charge, independent of optical properties.

3.1. Instrumentation & Conditions
ParameterSetting / Specification
Column Amide-HILIC (e.g., TSKgel Amide-80 or Waters XBridge Amide), 3.5 µm, 4.6 x 150 mm.[1]
Detector Charged Aerosol Detector (CAD).[1][2] Note: Set evaporation temp to 35°C.
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
Mobile Phase B Acetonitrile (LC-MS Grade).[1]
Flow Rate 1.0 mL/min.[1]
Injection Vol 5 - 10 µL.[1]
Column Temp 30°C.
3.2. Gradient Program

Rationale: A high-organic start is required for HILIC retention.[1] The gradient decreases organic content to elute the polar amine.

Time (min)% Mobile Phase B (ACN)Event
0.090%Equilibrate / Inject
2.090%Isocratic Hold
10.060%Linear Gradient
12.060%Wash
12.190%Return to Initial
18.090%Re-equilibration (Critical for HILIC)
3.3. Preparation of Standards[3]
  • Stock Solution: Dissolve 10 mg of 4-(fluoromethyl)oxan-4-amine in 10 mL of 50:50 ACN:Water . (Do not use 100% water as diluent; it disrupts the HILIC mechanism and causes peak distortion).

  • Working Standards: Dilute Stock with 90:10 ACN:Buffer to match initial mobile phase conditions.

3.4. Technical Insight: Why Ammonium Formate?

Ammonium formate is volatile (required for CAD) and provides the necessary ionic strength to suppress secondary silanol interactions. Without the buffer, the amine peak will tail significantly due to attraction to the silica backbone [1].

Protocol B: Pre-Column Derivatization (UV Option)

Objective: Attach a UV-active tag (Chromophore) to the primary amine.[1] Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate).[1] Mechanism: FMOC-Cl reacts rapidly with primary amines to form a stable carbamate derivative that absorbs strongly at 265 nm.[1]

4.1. Reaction Workflow

Derivatization Amine Analyte (Amine) Reaction Reaction (Room Temp, 2 min) Amine->Reaction FMOC FMOC-Cl (Reagent) FMOC->Reaction Buffer Borate Buffer (pH 9.0) Buffer->Reaction Product FMOC-Derivative (UV Active) Reaction->Product Quench Add Adamantamine (Scavenge Excess FMOC) Product->Quench Inject to HPLC Inject to HPLC Quench->Inject to HPLC

Figure 2: FMOC derivatization workflow.[1] The reaction requires basic pH to deprotonate the amine, allowing nucleophilic attack.

4.2. Step-by-Step Protocol
  • Buffer Prep: Prepare 0.2 M Borate buffer, pH 9.0.

  • Reagent Prep: Dissolve FMOC-Cl in Acetonitrile (5 mg/mL). Prepare fresh daily.

  • Reaction:

    • Mix 200 µL Sample (Amine) + 200 µL Borate Buffer.[1]

    • Add 200 µL FMOC-Cl solution.[1]

    • Vortex and let stand for 2 minutes at room temperature.

  • Quenching (Optional but Recommended): Add 50 µL of Adamantamine (ADAM) solution to react with excess FMOC-Cl. This prevents the large reagent peak from interfering with the chromatogram.

  • Analysis: Inject 10 µL onto a standard C18 Column .

4.3. HPLC Conditions (For Derivative)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Detection: UV at 265 nm .[1]

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 30% B to 90% B over 10 minutes. The FMOC-derivative is highly hydrophobic and will elute late.[1]

Method Validation Parameters (ICH Q2)

Regardless of the protocol chosen, the following validation criteria must be met to ensure data integrity.

ParameterProtocol A (CAD) RequirementProtocol B (Deriv) Requirement
Linearity Polynomial/Quadratic Fit. CAD response is inherently non-linear at wide dynamic ranges.[1] Do not force linear regression (

on quadratic).
Linear Fit. UV response obeys Beer-Lambert Law (

).[1]
LOQ (Sensitivity) Typically ~10–50 ng on-column.[1]Typically ~1–5 ng on-column (Very High Sensitivity).[1]
Precision RSD < 5.0% (CAD variation is slightly higher than UV).[1][4]RSD < 2.0%.[1]
Specificity Ensure separation from "System Peaks" (gradient ghosts).Ensure separation from FMOC-OH (hydrolysis byproduct).[1]
Troubleshooting Guide

Issue 1: Peak Tailing (Protocol A)

  • Cause: Interaction between the amine and residual silanols on the silica surface.

  • Fix: Increase buffer concentration (e.g., from 10 mM to 20 mM Ammonium Formate). Ensure pH is roughly 3.0 to suppress silanol ionization [2].

Issue 2: High Background Noise (Protocol A)

  • Cause: Non-volatile impurities in the mobile phase.

  • Fix: Use only LC-MS grade solvents.[1] Do not use sodium/potassium phosphate buffers with CAD; they will clog the nebulizer.

Issue 3: Inconsistent Reaction Yield (Protocol B)

  • Cause: pH of the sample was too low.

  • Fix: The amine must be deprotonated to react. Ensure the Borate buffer maintains the reaction mixture at pH > 8.5.

References
  • HILIC Separation Mechanisms: McCalley, D. V. (2017).[1] "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A.

  • CAD Detection Principles: Hutchinson, J. P., et al. (2011). "Universal detection in liquid chromatography: The charged aerosol detector." Journal of Chromatography A.

  • Amine Derivatization: Bio-Rad Laboratories.[1] "Amino Acid Analysis Using FMOC-Cl." Bio-Rad Tech Note.

  • Validation Guidelines: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

(Note: While specific application notes for CAS 1781543-98-3 are proprietary to synthesis labs, the protocols above are derived from validated methodologies for the class of fluorinated aminopyrans and primary alkyl amines.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Reductive Amination for 4-Oxanone Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the reductive amination of 4-oxanone derivatives. This document is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the reductive amination of 4-oxanone derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. The synthesis of N-substituted 4-amino-oxanes and their aza-analogs (piperidines) is a cornerstone of modern drug discovery, yet the reaction can be fraught with challenges, from low yields to complex side-product profiles.

This guide moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, enabling you to diagnose issues and rationally design solutions. We will explore the causality behind common experimental failures and offer field-proven strategies for success.

Core Principles: The Mechanism and Its Critical Parameters

Reductive amination is a robust method for forming C-N bonds, typically in a one-pot procedure. The reaction proceeds through two key stages:

  • Imine/Iminium Ion Formation: The amine nucleophile attacks the carbonyl carbon of the 4-oxanone to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form an imine, which is in equilibrium with its protonated, more electrophilic form, the iminium ion.[1][2]

  • Hydride Reduction: A selective reducing agent then delivers a hydride to the iminium ion, yielding the final amine product.

The success of the entire process hinges on the delicate balance between these two stages. The reducing agent must be reactive enough to reduce the iminium ion but not so powerful that it reduces the starting ketone.[3][4]

Caption: General reaction pathway for reductive amination.
Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when performing reductive aminations on 4-oxanone substrates.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion of the starting 4-oxanone, even after extended reaction times. What are the likely causes?

A: Low conversion is typically rooted in inefficient formation of the crucial iminium ion intermediate or issues with the reducing agent.

  • Cause 1: Inefficient Imine/Iminium Formation. 4-oxanones can be sterically hindered or electronically deactivated ketones. The equilibrium between the ketone/amine and the imine can lie heavily towards the starting materials.[1]

    • Solution A: pH Optimization. Imine formation is catalyzed by mild acid (typically pH 4-5).[3] If the pH is too low, the amine nucleophile becomes fully protonated and non-nucleophilic. If the pH is too high, the dehydration of the hemiaminal is slow. For reactions using sodium triacetoxyborohydride (NaBH(OAc)₃), the addition of 1-2 equivalents of acetic acid is often beneficial, especially with ketones.[5][6] For sodium cyanoborohydride (NaBH₃CN), the reaction is most efficient under slightly acidic conditions (pH ~6), where the iminium ion is reduced much faster than the ketone.[5][7]

    • Solution B: Water Removal. The formation of the imine from the hemiaminal is a dehydration reaction.[1] In a one-pot reaction, this is handled by the reagent, but for particularly stubborn substrates, consider adding a dehydrating agent like molecular sieves. Alternatively, a two-step (indirect) procedure where the imine is formed first with azeotropic removal of water (e.g., using a Dean-Stark apparatus in toluene) before adding the reducing agent can be effective.[1]

  • Cause 2: Reducing Agent Inactivity.

    • Solution A: Reagent Quality. Sodium triacetoxyborohydride is moisture-sensitive.[4][8] Use a freshly opened bottle or reagent that has been stored properly in a desiccator. The potency of older batches can be significantly lower.[4]

    • Solution B: Solvent Choice. NaBH(OAc)₃ is incompatible with methanol and reacts slowly with other protic solvents.[4] Aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are preferred.[4][5][8] Reactions are often faster in DCE than in THF.[5] Conversely, NaBH₃CN is often used with methanol.[8]

  • Cause 3: Poorly Nucleophilic Amine. Weakly basic amines, such as anilines with electron-withdrawing groups, are poor nucleophiles and react sluggishly.[5][6]

    • Solution: For these substrates, using NaBH(OAc)₃ is often superior to other reagents.[5] You may need to increase the temperature (e.g., to 40-50 °C) and extend the reaction time. Using a slight excess of the ketone (1.5-2 equiv.) relative to the limiting amine can also drive the reaction forward.[5]

Problem 2: Significant Side Product Formation

Q: My TLC and MS analysis show a significant amount of the corresponding 4-hydroxy alcohol by-product. How can I prevent this?

A: The formation of the alcohol is a classic selectivity problem, where the reducing agent attacks the starting ketone carbonyl before it can form the imine.

  • Cause: Incorrect Choice of Reducing Agent. The reactivity of borohydride reagents varies significantly. Sodium borohydride (NaBH₄) is capable of reducing ketones and aldehydes directly and is generally not selective enough for a one-pot reductive amination unless the imine is pre-formed.[1][3][8]

    • Solution: Use a More Selective Reagent.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most reductive aminations, especially with ketones.[9] It is a mild and selective reagent that reduces iminium ions much faster than ketones, minimizing alcohol formation.[4][6]

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for iminium ions over ketones at a controlled pH of 6-8.[5][6] However, it is highly toxic and can sometimes lead to cyanide-containing by-products, making STAB a safer alternative.[4][10]

Q: I am using a primary amine and my mass spec shows a peak corresponding to a dialkylated product. How can I suppress this?

A: Dialkylation occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the 4-oxanone.

  • Cause: Reaction Stoichiometry and Conditions. This side reaction is common when the product amine is reactive and the ketone is present in excess for a prolonged period.

    • Solution A: Adjust Stoichiometry. Use a slight molar excess (e.g., 5%) of the primary amine relative to the ketone. This ensures the ketone is consumed before significant dialkylation can occur.[5]

    • Solution B: Stepwise Procedure. For particularly problematic cases, a stepwise (indirect) procedure is highly effective.[5][9] First, form the imine using a 1:1 stoichiometry of the amine and ketone. Once imine formation is complete (as monitored by TLC or NMR), add the reducing agent (NaBH₄ is often suitable at this stage) in a separate step.[5][9] This prevents the product amine from ever being in the presence of the starting ketone.

Problem 3: Purification Difficulties

Q: My final product is a basic amine that is difficult to purify from unreacted starting amine and other polar impurities. What strategies can I use?

A: Purifying basic amines can be challenging with standard silica gel chromatography. Leveraging the basicity of the product is often the key.

  • Strategy 1: Acid-Base Work-up. Before chromatography, perform a liquid-liquid extraction.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash with a dilute acid (e.g., 1M HCl). Your amine product and any unreacted amine will move into the aqueous layer as their hydrochloride salts, while non-basic impurities remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12.

    • Extract the free-based product back into an organic solvent.

    • Wash with brine, dry over Na₂SO₄, and concentrate. This will provide a significantly cleaner crude product for chromatography.

  • Strategy 2: Solid-Phase Extraction (SPE). Use a cation exchange cartridge, such as SCX (Strong Cation Exchange).

    • Load the crude reaction mixture onto the conditioned cartridge.

    • Wash with a non-basic solvent (e.g., methanol) to elute neutral and acidic impurities.

    • Elute your desired amine product using a solution of ammonia in methanol (e.g., 2M NH₃/MeOH).[10]

  • Strategy 3: Salt Precipitation. For crystalline products, precipitation as a salt can be an effective purification method. Trichloroacetic acid (TCA) can be used to precipitate amines from a crude mixture; the resulting salt can then be gently heated in a solvent like acetonitrile to liberate the free amine as the TCA decarboxylates.[11]

Caption: Decision workflow for troubleshooting common issues.
Key Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using NaBH(OAc)₃

This procedure is suitable for most 4-oxanone derivatives with primary or secondary amines.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the 4-oxanone derivative (1.0 equiv.).

  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) to form a ~0.1 M solution.

  • Amine Addition: Add the amine (1.05-1.1 equiv. for primary amines, 1.0 equiv. for secondary amines).

  • Catalyst (Optional but Recommended): Add glacial acetic acid (1.0-2.0 equiv.). Stir the mixture for 20-30 minutes at room temperature to facilitate initial imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equiv.) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Once the reaction is complete, carefully quench by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (see Problem 3).

Protocol 2: TLC/LC-MS Monitoring
  • TLC System: A typical mobile phase is 5-10% methanol in dichloromethane or 10-20% ethyl acetate in hexanes. Stain with potassium permanganate or ninhydrin (for primary/secondary amines). The product amine should have a different Rf value than the starting ketone and amine.

  • LC-MS Analysis: Use a C18 reverse-phase column. A typical mobile phase is a gradient of water and acetonitrile with 0.1% formic acid. The formic acid will protonate the amines, leading to good ionization and peak shape. Monitor the masses of the starting materials and the expected product.

Data Summary: Comparison of Reducing Agents
Reducing AgentFormulaProsConsTypical Conditions
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Excellent selectivity for imines/iminium ions over ketones.[4][5] Mild and generally high-yielding. Safer than NaBH₃CN.[4]Moisture sensitive.[4][8] More expensive. Incompatible with protic solvents like methanol.[4]Anhydrous DCE, THF, or DCM; often with catalytic acetic acid.[5][6][9]
Sodium Cyanoborohydride NaBH₃CNGood selectivity at controlled pH.[3][7] Stable in methanol.[8]Highly Toxic. Can introduce cyanide impurities.[10] Slower with weakly basic amines.[5]Methanol or THF; requires pH control (around 6-7).[5][7]
Sodium Borohydride NaBH₄Inexpensive and readily available.Not selective. Reduces ketones and aldehydes, leading to alcohol by-products in one-pot reactions.[1][3][8]Best for stepwise procedures after imine has been pre-formed.[8][9] Solvents: MeOH, EtOH.
References
  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Pratt, et al. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • PDB, et al. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of cyclic ketones with secondary amines. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Kuchar, M., & Kacer, P. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • Lebleu, T., et al. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Roche. (n.d.). 5.2 Protein purification. Retrieved from [Link]

  • Sonkaya, S. (2023, December 31). Design and Synthesis of A Novel N-Substituted Aminoalcohol Derivative with Hexachlorocyclotriphosphazene. DergiPark. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Quaternary Fluorinated Centers

Welcome to the Technical Support Center for the Synthesis of Quaternary Fluorinated Centers. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of Quaternary Fluorinated Centers. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these challenging yet highly valuable molecular architectures. The construction of a C-F bond at a fully substituted carbon atom is one of the most formidable tasks in modern synthetic chemistry, fraught with challenges related to steric hindrance, stereocontrol, and reagent efficacy.[1][2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

The Core Challenge: A confluence of Steric and Electronic Hurdles

The introduction of a fluorine atom at a quaternary carbon center is synthetically demanding due to a combination of factors.[1][2] Steric congestion around the target carbon atom hinders the approach of fluorinating reagents, while the electronic properties of both the substrate and the reagent must be finely tuned to achieve the desired reactivity and selectivity. Furthermore, the creation of a chiral quaternary center requires precise control over the stereochemical outcome of the reaction, a non-trivial task that has been a significant focus of methods development.[5][6][7][8]

This guide is structured to address these challenges head-on, providing practical solutions to common problems encountered during the synthesis of these important compounds.

Troubleshooting Guides

This section is dedicated to resolving specific issues that may arise during your experiments. The advice provided is based on a causal understanding of the underlying chemical principles.

Guide 1: Electrophilic Fluorination

Electrophilic fluorination is a common strategy for the synthesis of α-fluorinated carbonyl compounds and other electron-rich systems.[9][10] However, the construction of quaternary centers using this approach can be problematic.

Issue: Low or no product yield in the α-fluorination of a sterically hindered ketone.

  • Underlying Cause & Explanation: The primary reason for low yield is often the severe steric hindrance at the α-carbon, which impedes the approach of the electrophilic fluorinating reagent. The enolate or enol ether intermediate, while nucleophilic, may not be sufficiently accessible for the fluorinating agent to react efficiently. Additionally, the stability of the enolate is crucial; a less stable enolate may revert to the starting material or undergo side reactions before fluorination can occur.

  • Troubleshooting Protocol:

    • Reagent Selection:

      • Initial Choice: Start with a highly reactive and sterically less demanding electrophilic fluorinating reagent such as Selectfluor® (F-TEDA-BF4).[11]

      • Alternative: If yield remains low, consider using N-Fluorobenzenesulfonimide (NFSI), which can be effective in different solvent systems and with various catalysts.[12]

    • Reaction Conditions Optimization:

      • Base and Enolate Formation: The choice of base is critical for efficient enolate formation. For kinetically controlled deprotonation of unsymmetrical ketones, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used at low temperatures. For thermodynamically controlled enolization, a weaker base like an alkoxide may be preferable.[13]

      • Solvent: The solvent can significantly influence the reactivity of the enolate and the fluorinating agent. Aprotic polar solvents like THF or DMF are common choices. However, be aware that some electrophilic fluorinating agents, like Selectfluor, can react exothermically with certain solvents like DMF.[14] Always check reagent-solvent compatibility.

      • Temperature: Many fluorination reactions are temperature-sensitive.[15] Start at a low temperature (e.g., -78 °C) and slowly warm the reaction to room temperature. This can help control the reaction rate and minimize side reactions.

    • Catalysis:

      • Organocatalysis: For asymmetric fluorination, consider using a chiral organocatalyst, such as a cinchona alkaloid derivative, to activate the substrate and control the stereochemistry.[9][16]

      • Transition Metal Catalysis: Transition metal catalysts, such as those based on palladium or copper, can be employed to facilitate the fluorination of specific substrates.[17][18]

Decision-Making Workflow for Electrophilic Fluorination

start Low Yield in Electrophilic Fluorination reagent Optimize Fluorinating Reagent (e.g., Selectfluor, NFSI) start->reagent conditions Adjust Reaction Conditions (Base, Solvent, Temperature) reagent->conditions No Improvement success Successful Fluorination reagent->success Improved Yield catalysis Employ Catalysis (Organo- or Transition Metal) conditions->catalysis No Improvement conditions->success Improved Yield catalysis->success Improved Yield failure Re-evaluate Synthetic Strategy catalysis->failure No Improvement

Caption: Troubleshooting workflow for low-yielding electrophilic fluorination.

Guide 2: Nucleophilic Fluorination

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride ion.[19] This can be particularly challenging for the synthesis of quaternary centers due to the sterically hindered nature of the SN2 reaction pathway.

Issue: Predominance of elimination byproducts over the desired fluorinated product.

  • Underlying Cause & Explanation: Elimination reactions (E2) are often in competition with nucleophilic substitution (SN2). For sterically hindered substrates, the E2 pathway is often favored as the base (which can be the fluoride source itself) can more easily abstract a proton from a peripheral position than the nucleophile can attack the sterically encumbered carbon center. The basicity of the fluoride source is a key factor.

  • Troubleshooting Protocol:

    • Fluoride Source Selection:

      • Initial Choice: Anhydrous tetra-n-butylammonium fluoride (TBAF) is a common choice due to its solubility in organic solvents. However, it is also quite basic.

      • Alternative: Consider using less basic fluoride sources. A combination of potassium fluoride (KF) and a phase-transfer catalyst (e.g., a crown ether) can be effective.[15][19] Olah's reagent (HF-pyridine) is another option for certain substrates.[19]

    • Leaving Group Modification:

      • A good leaving group is essential for SN2 reactions. If you are using a tosylate or mesylate, ensure it is of high purity. In some cases, a triflate or a nonaflate may be a better leaving group.

    • Solvent and Temperature Control:

      • Solvent: Polar aprotic solvents like acetonitrile or DMF can enhance the nucleophilicity of the fluoride ion.

      • Temperature: Lowering the reaction temperature generally favors the SN2 pathway over elimination.[15]

Comparative Table of Common Fluorinating Reagents

Reagent ClassExample(s)Typical ApplicationKey Considerations
Electrophilic (N-F) Selectfluor®, NFSIα-Fluorination of carbonyls, fluorination of enolates and aromatic rings.[11][12]Generally stable and easy to handle, but can be highly reactive.[11] Solvent compatibility is crucial.[14]
Nucleophilic (F⁻) KF, CsF, TBAFSN2 displacement of leaving groups.[19]Basicity can lead to elimination side reactions.[15] Anhydrous conditions are critical.[15]
Deoxyfluorination DAST, Deoxo-Fluor®Conversion of alcohols to alkyl fluorides.Can be thermally unstable and moisture-sensitive.[20] Elimination is a common side reaction.[15]

Frequently Asked Questions (FAQs)

Q1: My substrate is a complex molecule with multiple functional groups. How can I achieve selective fluorination at a quaternary center in a late-stage synthesis?

A1: Late-stage fluorination is a significant challenge.[21][22] The key is to choose a method with high functional group tolerance.

  • For Electrophilic Fluorination: Methods employing photoredox or transition-metal catalysis can offer high selectivity for C-H fluorination, potentially avoiding the need for pre-installed functional groups.[12]

  • For Nucleophilic Fluorination: The substrate must possess a suitable leaving group at the desired position. Protecting group strategies may be necessary to mask other reactive sites in the molecule.

Q2: I am observing decomposition of my starting material or product under the fluorination conditions. What could be the cause?

A2: Decomposition can arise from several factors:

  • Reagent Incompatibility: The fluorinating agent may be too harsh for your substrate. Consider a milder reagent or different reaction conditions.

  • Thermal Instability: Some fluorination reactions are exothermic. Running the reaction at a lower temperature with careful monitoring can prevent decomposition.[15]

  • Moisture Sensitivity: Many fluorinating reagents and intermediates are sensitive to moisture.[15] Ensure that all glassware is oven-dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[15]

Q3: How can I improve the enantioselectivity of my asymmetric fluorination reaction?

A3: Achieving high enantioselectivity in the synthesis of chiral fluorinated quaternary centers is a major goal.[1][2]

  • Catalyst Optimization: The choice of chiral catalyst is paramount. For organocatalyzed reactions, screen different catalyst backbones and substituents. For transition-metal catalyzed reactions, ligand optimization is key.

  • Reaction Parameter Tuning: Enantioselectivity can be highly sensitive to temperature, solvent, and the stoichiometry of the reactants and catalyst. A systematic optimization of these parameters is often necessary.

  • Substrate Modification: In some cases, slight modifications to the substrate, such as the installation of a directing group, can enhance stereocontrol.

Conceptual Diagram of Competing Reaction Pathways

substrate Substrate with Leaving Group at Quaternary Center sn2_path SN2 Pathway (Nucleophilic Attack) substrate->sn2_path Fluoride as Nucleophile e2_path E2 Pathway (Proton Abstraction) substrate->e2_path Fluoride as Base product Desired Fluorinated Product sn2_path->product byproduct Elimination Byproduct e2_path->byproduct

Caption: Competing SN2 and E2 pathways in nucleophilic fluorination.

This technical support guide is intended to provide a solid foundation for troubleshooting common issues in the synthesis of quaternary fluorinated centers. The successful construction of these challenging motifs relies on a careful consideration of substrate, reagent, and reaction conditions, informed by a deep understanding of the underlying mechanistic principles.

References

  • Zhu, Y., Han, J., Wang, J., Shibata, N., Sodeoka, M., Soloshonok, V. A., Coelho, J. A., & Toste, F. D. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews, 118(7), 3887–3964. [Link]

  • Li, X., Zong, J., Wang, B., Zheng, J., Zhang, S., Chen, J.-A., & Chen, F. (2024). Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers via Synergistic Pd/Cu Catalysis. Organic Letters, 26(6), 1286–1291. [Link]

  • Ke, M., Li, X., et al. (2024). Asymmetric Construction of Carbon-Fluorine Quaternary Stereogenic Centers via Synergistic Pd/Cu Catalysis. Semantic Scholar. [Link]

  • Li, X., Zong, J., Wang, B., Zheng, J., Zhang, S., Chen, J.-A., & Chen, F. (2024). Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers via Synergistic Pd/Cu Catalysis. Organic Letters. [Link]

  • Boyarskaya, D. (2022). Recent Advances in Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Center. EPFL. [Link]

  • Zhu, Y., et al. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers. eScholarship. [Link]

  • Zhu, Y., Wang, J., Coelho, J. A., et al. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews. [Link]

  • Quasdorf, K. W., & Overman, L. E. (2014). Catalytic enantioselective synthesis of quaternary carbon stereocenters. Nature, 516(7530), 181–191. [Link]

  • Zhu, Y., Han, J., Wang, J., Shibata, N., Sodeoka, M., Soloshonok, V. A., Coelho, J. A., & Toste, F. D. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. eScholarship. [Link]

  • Feng, J., & Holmes, D. (2015). Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of Key Building Blocks for the Synthesis of Biologically Active Molecules. Accounts of Chemical Research, 48(3), 656–668. [Link]

  • Zhu, Y., Han, J., Wang, J., Shibata, N., Sodeoka, M., Soloshonok, V. A., Coelho, J. A., & Toste, F. D. (2018). Modern Approaches for Asymmetric Construction of Carbon-Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. PubMed. [Link]

  • Liu, R., Zhang, Q., Lin, Z., & Zi, W. (2025). Modular Access to Fluorinated Quaternary Stereocenters via Palladium/Lewis Base Synergistic Catalysis. Angewandte Chemie. [Link]

  • Feng, J., & Holmes, D. (2015). Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules. PMC. [Link]

  • Quasdorf, K. W., & Overman, L. E. (2014). Catalytic enantioselective synthesis of quaternary carbon stereocentres. eScholarship. [Link]

  • Quasdorf, K. W., & Overman, L. E. (2014). ChemInform Abstract: Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocentres. ResearchGate. [Link]

  • Požgan, F., & Iskra, J. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 5659–5671. [Link]

  • Chouthaiwale, P. V., & Suryavanshi, G. (2020). Construction of all-carbon quaternary stereocenters by catalytic asymmetric conjugate addition to cyclic enones in natural product synthesis. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

  • Liao, L.-a., & Fox, J. M. (2022). Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters. Journal of the American Chemical Society. [Link]

  • Gao, F., McGrath, K. P., Lee, Y., & Hoveyda, A. H. (2010). Synthesis of Quaternary Carbon Stereogenic Centers through Enantioselective Cu-Catalyzed Allylic Substitutions with Vinylaluminum Reagents. Journal of the American Chemical Society. [Link]

  • Zhang, Z., et al. (2022). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science. [Link]

  • Požgan, F., & Iskra, J. (2022). Renewable Reagent for Nucleophilic Fluorination. PMC. [Link]

  • Cheng, J.-P., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry. [Link]

  • Lee, S. J., & Sanford, M. S. (2012). Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Wang, C., & Wang, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • Scott, P. J. H. (2015). Late-stage [18F]fluorination: new solutions to old problems. Chemical Science. [Link]

  • Zhu, Y., et al. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers. eScholarship. [Link]

  • Wiley. (n.d.). Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. [Link]

  • Scott, P. J. H. (2025). Late-Stage [18F]Fluorination: New Solutions to Old Problems. ResearchGate. [Link]

  • Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Nature. [Link]

  • Arts, Science & Commerce College Kolhar. (n.d.). Structure, Stability and Reactions of Reactive Intermediates. Arts, Science & Commerce College Kolhar. [Link]

  • SlideShare. (2024). Organic reactive intermediate. SlideShare. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. Wordpress. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(Fluoromethyl)oxan-4-amine

Welcome to the technical support center for the synthesis of 4-(fluoromethyl)oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(fluoromethyl)oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related fluorinated cyclic amines. The incorporation of fluorine can significantly enhance the pharmacological properties of a molecule, but it also introduces unique synthetic challenges.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your yield.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of 4-(fluoromethyl)oxan-4-amine, with a focus on the common reductive amination pathway from 4-(fluoromethyl)oxan-4-one.

Issue 1: Low Yield in Reductive Amination Step

Question: I am attempting to synthesize 4-(fluoromethyl)oxan-4-amine via reductive amination of 4-(fluoromethyl)oxan-4-one with ammonia, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer: Low yields in reductive amination are a frequent challenge. The key is to understand the equilibrium between the ketone, amine, and the imine intermediate, as well as the subsequent reduction step.[4][5] Here’s a breakdown of potential causes and solutions:

Root Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation of the ketone with ammonia to form the imine is a reversible reaction.

    • Solution 1: Water Removal: The formation of the imine releases water. Employing a dehydrating agent, such as molecular sieves, or using a Dean-Stark apparatus can drive the equilibrium towards the imine product.

    • Solution 2: pH Control: The reaction is typically acid-catalyzed. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A weakly acidic medium (pH 4-6) is often optimal. The use of a buffer, such as an acetate buffer, can help maintain the desired pH.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Solution 1: Selecting the Right Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is selective for the imine over the ketone.[4] However, due to the toxicity of cyanide byproducts, alternatives like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred.[4][6] Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting ketone, lowering the overall yield.[4][6]

    • Solution 2: Staged Addition: If using a less selective reducing agent like NaBH₄, it's advisable to allow sufficient time for imine formation before adding the reducing agent.[6]

  • Side Reactions:

    • Solution: Temperature Control: Reductive amination is often performed at or below room temperature to minimize side reactions. Over-alkylation, where the product amine reacts further with the ketone, can be an issue, although less so with ammonia.[5]

Experimental Protocol: Optimized Reductive Amination

ParameterRecommended ConditionRationale
Amine Source Ammonium acetate or ammonia in an alcoholProvides both the amine and a mild acidic catalyst.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Selective for imine reduction, less toxic than NaBH₃CN.[4][6]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with NaBH(OAc)₃.
Temperature 0 °C to room temperatureMinimizes side reactions.
Additives 3Å or 4Å molecular sievesRemoves water to drive imine formation.
Issue 2: Formation of Impurities

Question: My final product is contaminated with several impurities that are difficult to separate. What are the likely side products and how can I prevent their formation?

Answer: Impurity formation is a common hurdle. Understanding the potential side reactions is the first step toward a cleaner product.

Common Impurities and Prevention Strategies:

  • Unreacted Starting Material (4-(fluoromethyl)oxan-4-one):

    • Cause: Incomplete reaction.

    • Prevention: Ensure a slight excess of the amine source and reducing agent. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Alcohol Byproduct (4-(fluoromethyl)oxan-4-ol):

    • Cause: Reduction of the starting ketone by the reducing agent.

    • Prevention: Use a more selective reducing agent like NaBH(OAc)₃.[4][6] If using NaBH₄, add it slowly at a low temperature after allowing for imine formation.[6]

  • Over-alkylation Products (bis(4-(fluoromethyl)oxan-4-yl)amine):

    • Cause: The product primary amine is nucleophilic and can react with another molecule of the starting ketone.

    • Prevention: Use a large excess of the ammonia source to favor the formation of the primary amine.

Purification Strategy:

  • Acid-Base Extraction: The desired amine product is basic and can be separated from neutral impurities (like the starting ketone and alcohol byproduct) by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.

Issue 3: Difficulty with Fluoromethylation Step

Question: I am exploring alternative synthetic routes and am having trouble with the introduction of the fluoromethyl group. What are some reliable methods for fluoromethylation in this context?

Answer: The introduction of a fluoromethyl group can be challenging.[7] The choice of reagent and strategy depends on the precursor molecule.

Fluoromethylating Agents and Strategies:

Reagent/StrategyDescriptionConsiderations
Nucleophilic Fluoromethylation Reagents like fluoromethyl phenyl sulfone can be used to introduce the CH₂F group.[7]Often requires a strong base and may not be suitable for all substrates.
Electrophilic Fluoromethylation While less common for the CH₂F group, this strategy is prevalent for other fluorinated moieties.Reagents are often highly reactive and may require specific handling precautions.
From a Precursor Functional Group A common strategy is to start with a more accessible functional group at the 4-position, such as a hydroxymethyl or aminomethyl group, and then perform a fluorination reaction.Deoxyfluorination of a primary alcohol using reagents like DAST or Deoxo-Fluor® can be effective, but these reagents are hazardous.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-(fluoromethyl)oxan-4-amine?

The most prevalent and scalable approach is the reductive amination of 4-(fluoromethyl)oxan-4-one. This ketone can be synthesized through various methods, often involving the construction of the tetrahydropyran ring.[9][10]

Synthetic_Pathway Ketone 4-(Fluoromethyl)oxan-4-one Reagents 1. NH3 or NH4OAc 2. Reducing Agent (e.g., NaBH(OAc)3) Ketone->Reagents Amine 4-(Fluoromethyl)oxan-4-amine Reagents->Amine Reductive Amination caption Common synthetic route.

Caption: Common synthetic route.

Q2: Are there any safety concerns I should be aware of when working with fluorinating reagents?

Yes, many fluorinating reagents are hazardous and require special handling. For example, diethylaminosulfur trifluoride (DAST) and its analogues can be explosive if heated and react violently with water.[8] Always consult the Safety Data Sheet (SDS) for any reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: How does the fluorine atom in 4-(fluoromethyl)oxan-4-amine affect its properties?

The fluorine atom has several significant effects:

  • Basicity: The electron-withdrawing nature of the fluoromethyl group lowers the basicity (pKa) of the amine compared to its non-fluorinated analogue.[1][2]

  • Lipophilicity: The fluoromethyl group can increase the lipophilicity of the molecule, which can affect its solubility and membrane permeability.[3]

  • Metabolic Stability: The C-F bond is very strong, which can block metabolic oxidation at that position, potentially increasing the in vivo half-life of a drug candidate.[3]

Q4: Can photoredox catalysis be used for the synthesis of fluorinated cyclic amines?

Yes, photoredox catalysis has emerged as a powerful tool for the synthesis of complex fluorinated molecules, including cyclic amines.[1][2] These methods often proceed under mild conditions and can offer novel pathways to these structures.[2]

Photoredox_Catalysis_Concept PC Photocatalyst Substrate Substrate PC->Substrate Electron Transfer Light Visible Light Light->PC Excitation Radical Radical Intermediate Substrate->Radical Product Fluorinated Amine Radical->Product Reaction Cascade caption Conceptual workflow of photoredox catalysis.

Caption: Conceptual workflow of photoredox catalysis.

Q5: What analytical techniques are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress and can help identify intermediates and byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product. ¹⁹F NMR is particularly important for fluorinated compounds.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

III. References

  • Modular synthesis of cyclic β-difluoroamines - Chemical Communications (RSC Publishing). Available at: [Link]

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides - Nottingham ePrints. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. Available at: [Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - Beilstein Journals. Available at: [Link]

  • Deconstructive fluorination of cyclic amines by carbon-carbon cleavage - eScholarship. Available at: [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC. Available at: [Link]

  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. Available at: [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. Available at: [Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC. Available at: [Link]

  • WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents. Available at:

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Enantioselective Organocatalytic Reductive Amination - Macmillan Group. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt ... - Google Patents. Available at:

  • Tetrahydropyran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Available at: [Link]

  • Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones - MDPI. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC. Available at: [Link]

  • Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents. Available at:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(Fluoromethyl)oxan-4-amine Free Base

This is a comprehensive technical support guide for 4-(fluoromethyl)oxan-4-amine (also known as 4-amino-4-(fluoromethyl)tetrahydropyran), designed for researchers and drug development professionals. Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for 4-(fluoromethyl)oxan-4-amine (also known as 4-amino-4-(fluoromethyl)tetrahydropyran), designed for researchers and drug development professionals.

Executive Summary: The Stability Paradox

4-(Fluoromethyl)oxan-4-amine is a specialized building block often used in the synthesis of enzyme inhibitors (e.g., DPP-4, Cathepsin K). While the hydrochloride salt is robust, the free base presents a unique stability challenge due to the gem-disubstituted nature of the C4 position.

The presence of a nucleophilic primary amine and an electrophilic fluoromethyl group on the same quaternary carbon creates a "loaded spring" mechanism. The free base is prone to intramolecular cyclization (forming a spiro-aziridine) and carbamate formation upon exposure to air.

Core Recommendation:

Never store the free base for extended periods. Always store the compound as the hydrochloride (HCl) salt at -20°C. Generate the free base in situ or immediately prior to use.

Critical Stability Issues (The "Why" & "How")

A. Spontaneous Spiro-Aziridine Formation (The Primary Threat)

The most critical degradation pathway is the intramolecular nucleophilic attack of the amine nitrogen onto the fluoromethyl carbon.

  • Mechanism: The free amine lone pair attacks the

    
    -carbon (CH
    
    
    
    F), displacing the fluoride ion.
  • Result: Formation of a strained 1-oxa-6-azaspiro[2.5]octane derivative and release of Hydrogen Fluoride (HF).

  • Kinetics: This reaction is slow at room temperature but accelerates with heat or in polar aprotic solvents (e.g., DMSO, DMF) that stabilize the transition state.

B. Atmospheric Carbamate Formation

Like many low-molecular-weight primary amines, this compound is highly hygroscopic and reactive toward CO


.
  • Observation: A clear oil turns into a white, crusty solid or viscous gum within minutes of air exposure.

  • Chemistry:

    
     (Carbamate salt).
    
C. HF Elimination (Thermal Instability)

While direct


-elimination is structurally blocked (no protons on the quaternary C4), harsh thermal conditions can force complex decomposition pathways, releasing corrosive HF and forming polymerized tars.

Troubleshooting Guide (Q&A)

Category: Visual & Physical Changes

Q: My free base sample turned from a clear oil to a white solid after 30 minutes on the bench. Is it degraded?

A: Likely, yes. This is the classic sign of carbamate formation due to CO


 absorption.
  • Fix: You might be able to reverse this by acidifying with HCl (reforming the salt) and degassing, but it is safer to discard and re-generate fresh free base.

  • Prevention: Handle exclusively under Argon/Nitrogen.

Q: The oil has developed a yellow tint. Can I still use it?

A: A slight yellow tint indicates mild oxidation (N-oxide formation) or trace polymerization.

  • Verdict: If the NMR purity is >95%, use it immediately. If the color is dark orange/brown, the effective concentration is compromised; discard it.

Category: Analytical Anomalies[1]

Q: My


H NMR shows a new multiplet around 1.5-2.0 ppm and missing fluorine coupling. What is it? 

A: This suggests spiro-aziridine formation . The rigid aziridine ring protons appear upfield, and the characteristic


 geminal coupling (usually ~47 Hz for -CH

F) will be lost or altered significantly.
  • Action: The sample is contaminated with a reactive alkylating agent. Do not use.

Q: Why does the LC-MS show a mass of [M+1] = 114 instead of 134?

A: You are seeing the loss of HF (Mass 20).

  • Cause: This usually happens during ionization in the mass spec (in-source fragmentation) and may not reflect the bulk sample.

  • Verification: Check the NMR. If NMR is clean, the mass spec signal is an artifact of the analysis method (high cone voltage).

Category: Storage & Handling[2]

Q: Can I store the free base in DMSO at -20°C?

A: No. DMSO is a polar aprotic solvent that enhances nucleophilicity, accelerating the self-cyclization to the aziridine even at low temperatures.

  • Protocol: Store as a dry solid HCl salt.

Experimental Protocols

Protocol A: Fresh Generation of Free Base (Desalting)

Use this protocol immediately before your coupling reaction.

Materials:

  • 4-(Fluoromethyl)oxan-4-amine HCl salt

  • Dichloromethane (DCM) or Diethyl Ether (Et

    
    O)
    
  • 2M NaOH or Saturated K

    
    CO
    
    
    
    solution
  • Phase separator or Separatory funnel

Step-by-Step:

  • Dissolve: Suspend the HCl salt in DCM (10 mL per gram).

  • Neutralize: Add an equal volume of ice-cold 2M NaOH (or Sat. K

    
    CO
    
    
    
    for milder conditions).
  • Extract: Shake vigorously for 30 seconds. Separate the organic layer.[1]

  • Wash: (Optional) Wash organic layer briefly with brine.

  • Dry: Pass through a phase separator frit or dry over anhydrous Na

    
    SO
    
    
    
    for <5 mins.
  • Concentrate: Evaporate solvent at <30°C under reduced pressure. Do not heat.

  • Use: Re-dissolve the resulting oil in your reaction solvent immediately.

Protocol B: In-Situ Neutralization (Recommended)

Skip isolation entirely to maximize stability.

If your subsequent reaction tolerates amine salts (e.g., amide coupling with HATU/DIEA):

  • Add the HCl salt directly to the reaction vessel.

  • Add the solvent (e.g., DMF, DCM).

  • Add 3.0 - 4.0 equivalents of a tertiary base (DIPEA or NMM) to liberate the free amine in situ.

  • Proceed with the reaction immediately.

Data & Visualization

Table 1: Stability Comparison
PropertyHydrochloride Salt (HCl)Free Base (Neutral Amine)
Physical State White crystalline solidColorless to pale yellow oil
Storage Temp -20°C (Stable for years)Do not store (>1 hr degradation)
Hygroscopicity Low to ModerateVery High (Deliquescent)
Reactivity InertReacts with CO

, Self-cyclizes
Major Impurity NoneSpiro-aziridine, Carbamate
Figure 1: Degradation Pathways of 4-(Fluoromethyl)oxan-4-amine

G Salt HCl Salt (Stable Solid) FreeBase Free Base (Reactive Oil) Salt->FreeBase Base (NaOH/K2CO3) < 30°C FreeBase->Salt HCl / Dioxane Carbamate Carbamate Salt (White Solid/Crust) FreeBase->Carbamate + CO2 (Air) (Fast) Aziridine Spiro-Aziridine (Toxic Impurity) FreeBase->Aziridine Self-Cyclization (-HF, Slow)

Caption: The free base exists in a precarious equilibrium. Exposure to air rapidly forms carbamates, while internal thermodynamics drive slow cyclization to the spiro-aziridine.

Figure 2: Recommended Workflow

Workflow Start Start: HCl Salt (Stored at -20°C) Decision Does reaction tolerate salts/base? Start->Decision PathA Method A: In-Situ (Add DIPEA/NMM) Decision->PathA Yes (Standard) PathB Method B: Extraction (DCM/NaOH wash) Decision->PathB No (Sensitive) StepA Add Electrophile IMMEDIATELY PathA->StepA StepB Isolate Oil (Keep Cold < 30°C) PathB->StepB StepB2 Use in Reaction (< 15 mins) StepB->StepB2

Caption: Decision tree for handling the compound. Method A (In-Situ) is preferred to minimize degradation risks.

References

  • Pupo, G., et al. (2019).[2] Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of Beta-Fluoroamines. Journal of the American Chemical Society.[3][2] Link

    • Context: Discusses the general stability and synthesis of beta-fluoroamines, highlighting the reversible n
  • Kalow, J. A., et al. (2012). Synthesis of beta-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of Organic Chemistry. Link

    • Context: Establishes the chemical relationship between beta-fluoroamines and aziridines, confirming the cyclization p
  • ChemicalBook. (2025).[1] 4-(Aminomethyl)tetrahydro-2H-pyran Properties and Safety. Link

    • Context: Provides baseline physical property data for the tetrahydropyran-amine scaffold class.
  • PubChem. (2025).[4] 4-(Fluoromethyl)aniline and Related Fluorinated Amines. National Library of Medicine. Link

    • Context: Structural analogues and safety classifications for fluoromethyl-amine deriv

Sources

Optimization

preventing decomposition during hydrochloride salt formation

Technical Support Center: Hydrochloride Salt Formation & Stabilization Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist Topic: Preventing Decomposition During HCl Salt Formation Diagnostic Triage: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrochloride Salt Formation & Stabilization

Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist Topic: Preventing Decomposition During HCl Salt Formation

Diagnostic Triage: The "Why" Behind the Failure

Before attempting a new protocol, you must identify the specific mode of failure. "Decomposition" is a catch-all term that often masks distinct chemical or physical phenomena. Use this decision matrix to isolate your issue.

TroubleshootingTree Start Decomposition Observed During HCl Formation Type Characterize the Failure Start->Type Hydrolysis Loss of Protecting Groups (Boc, tBu) or Ester Cleavage Type->Hydrolysis Mass Spec shows -100 or -18 mass Epimerization Loss of Optical Activity (Chiral Center Drift) Type->Epimerization NMR/HPLC shows diastereomers Physical Oiling Out / Gummy Solid (Not True Decomposition) Type->Physical No crystals form Oxidation Color Change (Pink/Brown Discoloration) Type->Oxidation Darkening Sol_Hydro SOLUTION: Switch to Anhydrous TMSCl Method Hydrolysis->Sol_Hydro Sol_Epi SOLUTION: Cryogenic Addition (-20°C) & Stoichiometry Epimerization->Sol_Epi Sol_Phys SOLUTION: Seed at Metastable Zone Use Anti-solvent Physical->Sol_Phys Sol_Ox SOLUTION: Degas Solvents Add Antioxidants Oxidation->Sol_Ox

Figure 1: Diagnostic decision tree for isolating the root cause of salt formation failure.

Critical Troubleshooting: Mechanism & Mitigation

Scenario A: Acid-Catalyzed Hydrolysis (The "Water" Problem)

The Issue: Standard aqueous HCl (37%) or even HCl gas generated in wet solvents introduces protons (


) alongside water. This creates the perfect storm for hydrolyzing acid-sensitive groups like Boc carbamates , esters , or acetals .
The Fix:  You must decouple protonation from water.
The Mechanism:  Use Trimethylsilyl Chloride (TMSCl) .[1] TMSCl reacts with alcohols to generate HCl in situ while simultaneously scavenging trace water from the solvent system.

TMSCl_Mechanism cluster_0 Step 1: HCl Generation cluster_1 Step 2: Water Scavenging TMSCl TMSCl (Trimethylsilyl Chloride) Gen_HCl Anhydrous HCl TMSCl->Gen_HCl + MeOH TMS_OMe TMS-OMe (Inert Byproduct) TMSCl->TMS_OMe MeOH MeOH (Methanol) TraceH2O Trace H2O HMDSO HMDSO (Inert Siloxane) TraceH2O->HMDSO + TMSCl TMSCl_2 Excess TMSCl

Figure 2: The dual-action mechanism of TMSCl: generating anhydrous acid while scavenging moisture.

Scenario B: Epimerization (The "Chiral" Problem)

The Issue: Protons alpha to a carbonyl (e.g., in amino acids or ketones) are acidic. Excess strong acid and heat facilitate enolization, leading to racemization. The Fix: Kinetic control.

  • Temperature: Maintain reaction below 0°C.

  • Stoichiometry: Do not use a large excess of HCl. Titrate to 0.95 - 1.05 equivalents.

  • Solvent: Avoid high-dielectric solvents (like DMSO) which stabilize the charged enolate intermediate. Use Ethers (MTBE, THF) or Dioxane.

Experimental Protocols

Protocol 1: The "Gold Standard" Anhydrous TMSCl Method

Best for: Acid-sensitive molecules, Boc-protected amines, and high-value APIs.

Reagents:

  • Target Free Base (1.0 equiv)

  • Trimethylsilyl Chloride (TMSCl) (1.1 equiv)

  • Methanol (dry) or Isopropanol (1.5 - 2.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve the free base in dry EtOAc or DCM (approx. 10 volumes).

  • Thermal Control: Cool the solution to 0–5°C using an ice bath.

  • Active Reagent: Add the alcohol (MeOH or iPrOH) to the solution.

  • Controlled Acidification: Add TMSCl dropwise over 10–15 minutes.

    • Note: A mild exotherm will occur. The reaction between TMSCl and Alcohol generates HCl immediately.

  • Crystallization: Stir at 0°C for 1 hour, then allow to warm to room temperature. The HCl salt should precipitate as a white solid.

  • Isolation: Filter the solid under nitrogen (to prevent hygroscopic water uptake). Wash with cold Et2O.

Protocol 2: The "Anti-Oil" Crystallization Technique

Best for: Salts that turn into "gummy oils" instead of crystals.

Step-by-Step:

  • Solvent Selection: Use a solvent where the free base is soluble but the salt is insoluble (e.g., Et2O or MTBE).

  • Pre-saturation: Dissolve free base in the minimal amount of carrier solvent (e.g., THF).

  • Acid Addition: Add HCl (4M in Dioxane) slowly.

  • The Critical Step (Seeding): If an oil forms, STOP .

    • Take a glass rod, dip it in the oil, and scratch the side of the flask vigorously.

    • Sonicate the flask for 30 seconds.

    • If available, add a "seed crystal" from a previous batch.[2]

  • Maturation: Heat the mixture to reflux (dissolving the oil) and cool very slowly (1°C/min). This allows the lattice to form rather than the amorphous oil.

Comparative Data: Acid Source Selection

Acid SourceWater ContentAcidity StrengthRisk ProfileRecommended Use
Conc. HCl (37% aq) High (~63%) HighSevere Hydrolysis Only for robust, water-stable molecules.
HCl gas in Et2O Low (<0.1%)HighEvaporation/Conc. Good for small scale; concentration is hard to control.
TMSCl + MeOH Negligible Moderate/HighLow Best for sensitive APIs. Scavenges water.
HCl in Dioxane LowHighModerateGood for lyophilization (dioxane freezes well).

Frequently Asked Questions (FAQ)

Q: My salt turned pink/brown overnight. Is it decomposed? A: Likely yes, but it may be trace oxidation rather than acid degradation. Phenolic amines and indoles are prone to oxidation in air when in salt form.

  • Fix: Recrystallize using degassed solvents and store under Argon.

Q: Can I use TMSCl without alcohol? A: No. TMSCl requires a proton source (alcohol or water) to release HCl. If you add TMSCl to an amine in dry ether without alcohol, you may form a silyl-amine, not the hydrochloride salt.

Q: Why is my yield >100%? A: You likely have trapped solvent (solvate formation) or excess HCl trapped in the lattice.

  • Fix: Dry the salt in a vacuum oven at 40°C for 24 hours. If the API is heat-sensitive, use a high-vacuum desiccator with P2O5.

Q: How do I remove the Boc group intentionally while making the salt? A: If deprotection is the goal, use 4M HCl in Dioxane or Neat TFA (followed by ion exchange). The TMSCl method described above is designed to be mild enough to preserve some groups if temperature is controlled, but for robust deprotection, higher concentrations and temperatures are used.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5][6] (2002).[3][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][4][5][6]

    • The authoritative text on salt selection, counter-ion effects, and stability.
  • Li, Z., et al. (2024). "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Pharmalego.

    • Detailed mechanisms on liquid-liquid phase separ
  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.[4]

    • Source for the mechanistic action of TMSCl as a chlorinating agent and w
  • Babu, V. V. S., et al. (2006). "A Convenient Synthesis of Amino Acid Methyl Esters." Journal of Peptide Science.

    • Validates the TMSCl/Methanol method for generating anhydrous HCl for amino acid deriv

Sources

Troubleshooting

Technical Support Center: Purification of 4-(fluoromethyl)oxan-4-amine hydrochloride

[1][2] Topic: Impurity Removal & Purification Protocols Compound: 4-(fluoromethyl)oxan-4-amine hydrochloride CAS (Generic): 1781543-98-3 (Free base analog reference) Audience: Medicinal Chemists, Process Chemists, R&D Sc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Impurity Removal & Purification Protocols Compound: 4-(fluoromethyl)oxan-4-amine hydrochloride CAS (Generic): 1781543-98-3 (Free base analog reference) Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1][2]

Introduction: The Purification Challenge

You are likely working with 4-(fluoromethyl)oxan-4-amine hydrochloride (also known as 4-(fluoromethyl)tetrahydro-2H-pyran-4-amine HCl) as a critical building block for installing a polar, metabolically stable quaternary center.[1][2]

The purification of this compound presents a unique "Polarity Trap."[1][2] As a small, polar amine salt, it shares high water solubility with its primary precursors (amino-alcohols) and inorganic byproducts.[1][2] Furthermore, the


-fluorine atom (on the methyl group) lowers the basicity of the amine via inductive effects, altering its behavior in standard acid-base workups compared to non-fluorinated analogs.[1][2]

This guide provides a modular troubleshooting system to identify and remove the three most common impurity classes: Precursor Alcohols , Elimination Side-Products , and Inorganic Fluoride Salts .[2]

Module 1: The Impurity Profile (Diagnosis)

Before attempting purification, diagnose your crude material.[2] The synthesis of this target typically involves the fluorination of (4-aminotetrahydro-2H-pyran-4-yl)methanol (or a protected variant) using reagents like DAST, Deoxo-Fluor, or XtalFluor.[1][2]

Diagnostic Table
Impurity ClassLikely IdentityDiagnostic Signal (1H NMR / LCMS)Origin
A.[1][2] The Precursor (4-aminotetrahydro-2H-pyran-4-yl)methanolNMR: Missing d doublet at ~4.3-4.5 ppm (CH2F).[1][2] Presence of singlet ~3.4 ppm (CH2OH).[1][2] LCMS: M-18 mass (relative to product) or [M+H]+ 132.[1][2]Incomplete fluorination.[2]
B. The Elimination Product 4-methylene-tetrahydropyran derivativesNMR: Olefinic protons at ~4.8-5.2 ppm.[1][2] LCMS: Mass [M-HF].[1][2]Over-heating during fluorination; basic workup.
C. Inorganic Ash Fluoride salts, Boron/Sulfur residuesNMR: Broad baseline, incorrect integration of salt protons.[2] 19F NMR: Signal at -120 to -150 ppm (inorganic F-).[1][2]Inefficient quenching of fluorinating agents.[2]

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I have persistent inorganic salts (Ash) that won't filter out."

The Problem: The hydrochloride salt traps inorganic fluorides (like


 or aluminum salts) in the crystal lattice.[1][2]
The Fix:  Do not rely on simple filtration.[2] You must perform a "Free-Base/Re-Salt" cycle using a non-polar solvent wash.[1][2]

Protocol:

  • Dissolve the crude salt in minimal water (cool to 0°C).[2]

  • Basify to pH > 12 using 4N NaOH (The amine is stable to base).[2]

  • Critical Step: Extract exhaustively with Dichloromethane (DCM) or Chloroform .[2] Note: Ether/EtOAc are often too non-polar to extract this specific amine efficiently.[2]

  • Dry the organic layer (Na2SO4) and filter.[2]

  • Re-precipitate by adding 4N HCl in Dioxane dropwise to the DCM solution.

Issue 2: "I cannot separate the starting alcohol from the product."

The Problem: Both the product and the precursor alcohol are polar amines.[1][2] They co-elute on silica and co-crystallize.[2] The Science: The


-fluorine atom reduces the pKa of your target amine (approx pKa ~8.5-9.[1][2]0) compared to the starting amino-alcohol (pKa ~9.5-10.5).[1][2]
The Fix: pKa-Controlled Extraction. 

Protocol:

  • Dissolve the mixture in water.

  • Adjust pH to 9.2 .[2]

  • Extract with DCM.[2] At this pH, the fluorinated amine (lower pKa) is largely in the free-base form (extractable), while a significant portion of the more basic amino-alcohol remains protonated (water-soluble).[1][2]

  • Repeat extractions and check purity.[2]

Issue 3: "My product is turning yellow/brown upon drying."

The Problem: Trace amounts of fluorinating agents (DAST/Deoxo-Fluor byproducts) are decomposing and generating HF, which causes degradation.[1][2] The Fix: Scavenger Resin Treatment. Protocol: Treat the free-base solution (in DCM) with a basic resin (e.g., Amberlyst A-21 or morpholine resin) for 30 minutes before re-salting.[1][2] This scavenges acidic impurities without introducing water.[2]

Module 3: Visualized Workflows

Workflow 1: The Purification Decision Tree

Purification_Strategy Start Crude 4-(fluoromethyl)oxan-4-amine HCl Check_Impurity Identify Major Impurity (NMR/LCMS) Start->Check_Impurity Impurity_Inorganic Inorganic Salts / Ash Check_Impurity->Impurity_Inorganic High Ash Impurity_Alcohol Precursor (Amino-Alcohol) Check_Impurity->Impurity_Alcohol Polar Impurity Impurity_Color Colored / Acidic Residues Check_Impurity->Impurity_Color Degradation Sol_FreeBase Free-Base Extraction (DCM / pH 12) Impurity_Inorganic->Sol_FreeBase Sol_pKa pKa Controlled Extraction (Target pH 9.0-9.2) Impurity_Alcohol->Sol_pKa Sol_Resin Basic Resin Scavenge (Amberlyst A-21) Impurity_Color->Sol_Resin Final_Salt Re-Salt (HCl/Dioxane) & Recrystallize (IPA) Sol_FreeBase->Final_Salt Sol_pKa->Final_Salt Sol_Resin->Final_Salt

Caption: Decision matrix for selecting the appropriate purification vector based on impurity profiling.

Workflow 2: The "Salting Out" Extraction Protocol

Because this amine is highly water-soluble, standard extraction often fails.[1][2] Use this modified flow.

Extraction_Protocol Step1 Dissolve Crude in H2O (Cool to 0°C) Step2 Saturation: Add NaCl until saturated Step1->Step2 Step3 Basify: Add 4N NaOH to pH >12 Step2->Step3 Step4 Extract: 3x with DCM/IPA (9:1) Step3->Step4 Step5 Dry & Re-Salt: Na2SO4 -> HCl/Ether Step4->Step5

Caption: Optimized extraction protocol utilizing the "Salting Out" effect and polar organic cosolvents (IPA) to recover the water-soluble amine.[1][2]

Module 4: Detailed Experimental Protocols

Protocol A: Recrystallization (The Polish)

Best for removing minor non-polar impurities and trace colored degradation products.[1]

  • Solvent System: Isopropyl Alcohol (IPA) and Diethyl Ether (or MTBE).[1][2]

  • Procedure:

    • Dissolve 10g of crude amine salt in the minimum amount of boiling IPA (approx. 30-50 mL).

    • Optional: If colored, add activated carbon, boil for 5 mins, and filter hot through Celite.

    • Allow the solution to cool to room temperature slowly.[1][2]

    • Add Diethyl Ether dropwise until the solution becomes slightly turbid.

    • Store at 4°C overnight.

    • Filter the white crystals and wash with cold Ether.[2]

Protocol B: The "Reverse" Filtration (For stubborn inorganic fluoride)

Use this if the product is oiling out during recrystallization.[1][2]

  • Suspend the crude solid in pure dry Acetone or Acetonitrile (The amine HCl salt is sparingly soluble; inorganic fluorides are generally insoluble).[2]

  • Sonicate for 15 minutes.

  • Filter off the undissolved solids (often the inorganic salts).[2]

  • Concentrate the filtrate.[2]

  • If the product was in the solid (insoluble), reverse the polarity: Dissolve in Methanol (dissolves amine salt) and filter out non-polar residues.[2]

References & Grounding

  • General Amine Purification: Anderson, N. G.[2] Practical Process Research & Development. Academic Press, 2012.[2] (Chapter on Salt Selection and Purification).

  • Fluorination Workups: Beaulieu, F., et al. "Aminosulfur Trifluorides: Relative Thermal Stability."[2] Organic Process Research & Development, 2008.[2] [1][2]

  • Synthesis Context (Analogous Structures):

    • Synthesis of 4-aminotetrahydropyrans: U.S. Patent 7,365,215.[2] "Process for preparing 4-aminotetrahydropyran compound."

    • Fluorinated Amine Building Blocks:Journal of Medicinal Chemistry studies involving 4-fluoropiperidine and 4-fluoropyran scaffolds often utilize similar workups.[1][2] See: J. Med. Chem. 2010, 53, 16, 6089–6105.[2] Link[1][2]

Disclaimer: This guide assumes standard laboratory safety protocols. 4-(fluoromethyl)oxan-4-amine derivatives may possess biological activity.[1][2] Always handle with PPE and in a fume hood.[1][2]

Sources

Optimization

dealing with emulsion during workup of amine hydrochloride salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with amine hydrochloride salts.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with amine hydrochloride salts. Emulsion formation during aqueous workup is a frequent and often frustrating challenge. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in fundamental chemical principles and validated by extensive field experience.

Troubleshooting Guide: Emulsion Formation

An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and water, where one liquid is dispersed as fine droplets in the other.[1][2] During the workup of amine hydrochloride salts, this is often a result of the amine salt itself acting as a surfactant, reducing the interfacial tension between the aqueous and organic layers.

Immediate Action: What to do when an emulsion has formed.

You've just performed a liquid-liquid extraction, and instead of two clear layers, you're faced with a stubborn, opaque mixture. Here is a logical progression of techniques to break that emulsion, from the simplest to the more aggressive.

Emulsion_Workflow Start Emulsion Formed Patience 1. Let it Stand (15-30 min) Start->Patience Stir 2. Gentle Stirring (Glass Rod) Patience->Stir No Separation Success Layers Separated Patience->Success Separated Salt 3. 'Salting Out' (Add Brine/Solid NaCl) Stir->Salt No Separation Stir->Success Separated pH_Adjust 4. pH Adjustment (Acid or Base) Salt->pH_Adjust No Separation Salt->Success Separated Solvent 5. Add More Solvent (Organic or Water) pH_Adjust->Solvent No Separation pH_Adjust->Success Separated Filter 6. Filter through Celite® (Removes Particulates) Solvent->Filter No Separation Solvent->Success Separated Centrifuge 7. Centrifugation (Mechanical Force) Filter->Centrifuge No Separation Filter->Success Separated Centrifuge->Success Separated Failure Re-evaluate Process Centrifuge->Failure No Separation

Sources

Troubleshooting

avoiding over-alkylation in reductive amination of oxanes

Topic: Preventing Over-Alkylation in the Reductive Amination of Oxan-4-one Status: Active | Ticket ID: RA-OX-001 | Expert: Senior Application Scientist Diagnostic Overview: The "Double-Dip" Phenomenon User Query: "Why am...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Alkylation in the Reductive Amination of Oxan-4-one

Status: Active | Ticket ID: RA-OX-001 | Expert: Senior Application Scientist

Diagnostic Overview: The "Double-Dip" Phenomenon

User Query: "Why am I seeing significant amounts of tertiary amine (dialkylated product) when reacting primary amines with tetrahydro-4H-pyran-4-one?"

Technical Analysis: The substrate , tetrahydro-4H-pyran-4-one (often referred to as oxan-4-one), is a cyclic ketone. While less reactive than aldehydes, it is sterically accessible. The formation of dialkylated byproducts (over-alkylation) during its reductive amination with primary amines is a classic kinetic competition issue.

The failure mode occurs because the secondary amine (your desired product) is more nucleophilic than the starting primary amine . If the reducing agent is too active, or if the equilibrium is not managed, the secondary amine reacts with remaining ketone to form an enamine/iminium species, which is then reduced to the tertiary amine.

Mechanism of Failure: Competitive Pathways

The following diagram illustrates the kinetic competition. To stop at the desired product,


 (Imine Formation) must be faster than 

(Enamine/Iminium formation), and the reduction rate

must be selectively tuned.

ReductiveAmination Start Oxan-4-one + Primary Amine Imine Imine Intermediate (Desired Precursor) Start->Imine Dehydration (-H2O) SecAmine Secondary Amine (Target Product) Imine->SecAmine Reduction (H-) TertAmine Tertiary Amine (Over-Alkylated Impurity) SecAmine->TertAmine 1. + Excess Ketone 2. Reduction

Figure 1: Kinetic pathway showing the "leakage" into tertiary amine formation. The goal is to sever the red dashed pathway.

Strategic Protocols

To prevent over-alkylation, we employ two distinct strategies depending on the "value" of your amine and the difficulty of the substrate.

Strategy A: The "Gold Standard" (STAB)

Best for: Standard optimizations, valuable amines, and bench-stable substrates. Reagent: Sodium Triacetoxyborohydride (STAB / NaBH(OAc)


).

Why it works: STAB is sterically bulky and electron-deficient. It reduces imines significantly faster than it reduces ketones (chemoselectivity). It also does not require acidic pH adjustment, unlike NaBH


CN.
Protocol A: Direct Reductive Amination with STAB
  • Stoichiometry: Mix Amine (1.0 - 1.1 equiv) and Oxan-4-one (1.0 equiv) .

    • Crucial: Do NOT use excess ketone. Excess ketone drives the equilibrium toward the tertiary amine.

  • Solvent: Dissolve in 1,2-Dichloroethane (DCE) or THF .

    • Note: DCE is superior for rate, but THF is acceptable if halogenated solvents are restricted.

  • Acid Catalyst: Add Acetic Acid (AcOH, 1.0 - 2.0 equiv) .

    • Mechanism:[1][2][3][4] Promotes imine formation and buffers the basicity of the intermediate.

  • Reduction: Add STAB (1.4 - 1.6 equiv) in one portion.

  • Time: Stir at Room Temperature (RT) for 2–4 hours.

  • Quench: Add saturated aqueous NaHCO

    
    . Extract with EtOAc or DCM.
    
Strategy B: The "Nuclear Option" (Titanium Isopropoxide)

Best for: Unreactive amines, stubborn ketones, or when strict mono-alkylation is required and STAB fails. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) followed by NaBH

.[5]

Why it works: Ti(OiPr)


 acts as a Lewis acid to activate the carbonyl and as a water scavenger. It forces the equilibrium almost entirely to the imine/titanium-complex state before any reducing agent is added. This physically sequesters the ketone, preventing it from reacting with the product.
Protocol B: Stepwise Ti(OiPr)

Mediated Amination
  • Imine Formation:

    • Combine Amine (1.0 equiv) and Oxan-4-one (1.0 - 1.1 equiv) .

    • Add Ti(OiPr)

      
       (1.2 - 1.5 equiv)  neat (no solvent) or in minimal dry THF.
      
    • Stir under Nitrogen/Argon for 1–2 hours. The mixture will often become viscous.

  • Dilution: Dilute with Ethanol (absolute) or Methanol .

  • Reduction:

    • Add NaBH

      
       (1.5 equiv)  carefully (exothermic).
      
    • Stir for 2 hours at RT.

  • Workup (Critical Step):

    • The reaction will contain titanium salts that form a gel with water.

    • Add 2M NaOH or NH

      
      OH  to precipitate the titanium as a white solid (TiO
      
      
      
      ).
    • Filter through a Celite pad. The filtrate contains your pure secondary amine.

Decision Matrix & Troubleshooting

Use this logic flow to select the correct experimental path.

DecisionTree Start Start: Oxane Reductive Amination Q1 Is the amine sterically hindered? Start->Q1 PathA Use Protocol A (STAB) Solvent: DCE + AcOH Q1->PathA No (Primary/Linear) PathB Use Protocol B (Ti(OiPr)4) Force Imine Formation Q1->PathB Yes (Bulky) Check Check LCMS: >10% Dialkylation? PathA->Check Check->PathB Yes (Fix it) End Isolate Product Check->End No (Success)

Figure 2: Decision matrix for protocol selection based on steric hindrance and observed impurities.

Comparative Data: Reducing Agents
FeatureNaBH

NaBH

CN
NaBH(OAc)

(STAB)
Ti(OiPr)

+ NaBH

Selectivity Low (Reduces Ketones)High (pH dependent)Very High Excellent
Toxicity LowHigh (Cyanide) LowLow
Over-Alkylation Risk HighMediumLow Very Low
Water Tolerance LowHighLow (Decomposes)Zero (Hydrolyzes)
Standard Use AlcoholsOld SchoolModern Standard Difficult Cases

Frequently Asked Questions (FAQs)

Q: Can I use NaBH


CN instead of STAB? 
A:  Yes, but it is not recommended for modern workflows due to cyanide toxicity and the difficulty of removing boron-cyanide byproducts. If you must use it, maintain pH at 6–7 using an acetic acid/acetate buffer to prevent ketone reduction.

Q: I used Protocol A (STAB) and still see 15% dialkylation. Why? A: You likely used an excess of the ketone (Oxan-4-one). Ensure your amine is the limiting reagent or is in slight excess (1.1 equiv amine : 1.0 equiv ketone). If the problem persists, switch to Protocol B (Titanium method) to "lock" the amine into the imine state before reduction.

Q: My reaction with Ti(OiPr)


 turned into a solid white rock. Is it ruined? 
A:  No, this is normal. The titanium complex can be very viscous. Dilute it with dry THF or DCM to keep it stirring. Ensure you dilute with alcohol before adding the borohydride reducing agent.

Q: Why do you recommend DCE (1,2-Dichloroethane) over DCM? A: DCE allows for slightly higher reaction temperatures if needed, but more importantly, STAB has optimal solubility and stability profiles in DCE. However, DCM is a valid alternative if DCE is restricted by your EH&S guidelines.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Bhattacharyya, S. (1995).[9] Reductive Amination of Carbonyl Compounds with Sodium Borohydride in the Presence of Titanium(IV) Isopropoxide.[5][10][11] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527.[5][11]

Sources

Optimization

managing moisture sensitivity in fluorination reactions

Technical Support Center: Fluorination Chemistry Division Subject: Managing Moisture Sensitivity in Fluorination Reactions Ticket ID: FL-H2O-MITIGATION-001 Responder: Dr. A. Vance, Senior Application Scientist Core Direc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorination Chemistry Division Subject: Managing Moisture Sensitivity in Fluorination Reactions Ticket ID: FL-H2O-MITIGATION-001 Responder: Dr. A. Vance, Senior Application Scientist

Core Directive: The "Invisible Enemy" Protocol

In fluorination chemistry, water is not just a contaminant; it is a stoichiometric poison and a safety hazard. The hydration energy of the fluoride ion (


) is exceptionally high (approx. 500 kJ/mol), meaning 

will strip protons from water faster than it will attack your electrophile.

If you are seeing low yields , etching of glassware , or unexplained exotherms , moisture is your primary suspect. This guide synthesizes 20 years of bench experience with current literature to troubleshoot these specific failure modes.

Module 1: Nucleophilic Fluorinating Agents (DAST, Deoxo-Fluor®)[1]

Context: These reagents (aminosulfur trifluorides) react violently with water to release HF and the corresponding sulfinyl byproduct. Common Failure: "My reaction turned black/tarry and the yield is <20%."

Troubleshooting Q&A

Q: I am using "anhydrous" DCM from a solvent system. Is that dry enough for DAST? A: Trust, but verify. Solvent systems (SPS) often deliver DCM with 10–50 ppm water. For DAST, this is usually acceptable if the transfer technique is perfect. However, DAST hydrolysis is autocatalytic. The HF generated catalyzes further decomposition.

  • The Protocol: If your reaction is critical, do not rely on the SPS alone. Store the SPS-dispensed DCM over activated 4Å molecular sieves (20% w/v) for 24 hours prior to use.

  • The Test: If you lack a Karl Fischer titrator, add a drop of TiCl

    
     to an aliquot of DCM. If it stays clear, you are likely <50 ppm. If it clouds (TiO
    
    
    
    formation), do not add the DAST.

Q: DAST vs. Deoxo-Fluor: Which handles moisture better? A: Neither handles moisture well, but Deoxo-Fluor® is thermally more forgiving. DAST (Diethylaminosulfur trifluoride) has a lower decomposition temperature (~90°C) and can detonate if heated while wet [1]. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is more stable but will still release HF and pressure upon hydrolysis [2].

  • Recommendation: If you cannot guarantee <100 ppm water, switch to XtalFluor-E® or -M® . These are salts (aminodifluorosulfinium tetrafluoroborates) that do not release free HF upon hydrolysis and are solids, making them easier to handle in open air for short periods [3].

Q: My glassware is etched after the reaction. What happened? A: You generated significant HF. This indicates moisture ingress. The


 in the glass reacted with HF to form 

(gas).
  • Immediate Action: Check your inert gas line. A common culprit is a saturated drying tube or a leak in the Schlenk manifold. For future reactions, add solid NaF or K_2CO_3 to the reaction mixture to scavenge HF in situ.

Module 2: The "Halex" Challenge (Metal Fluorides: CsF, KF)

Context: Halogen Exchange (Halex) reactions rely on "naked" fluoride. Metal fluorides are hygroscopic sponges. "Anhydrous" CsF from a bottle is almost never anhydrous.

Troubleshooting Q&A

Q: I bought "99.9% Anhydrous" CsF, but the reaction stalled. Why? A: Lattice water. Cesium fluoride forms strong hydrates. Commercial "anhydrous" CsF often contains 1-3% water by weight after opening. In a Halex reaction, this water forms a solvation shell around the


, shutting down nucleophilicity.
  • The Fix (The "Bake and Shake"): You must dry CsF rigorously.

    • Grind the CsF to a fine powder in a mortar (quickly!).

    • Place in a Schlenk flask.

    • Heat to 180–200°C under high vacuum (<0.1 mmHg) for 6–12 hours.

    • Crucial: Cool under Ar/N

      
       and transfer directly to a glovebox.
      

Q: Can I use azeotropic drying instead of a vacuum oven? A: Yes, and it is often more effective for KF.

  • Protocol: Suspend the fluoride salt in toluene (or benzene, if safety permits). Reflux with a Dean-Stark trap until no water collects. Distill off the solvent to dryness. This disrupts the crystal lattice, often creating a more reactive, amorphous surface [4].

Q: What about TBAF (Tetrabutylammonium Fluoride)? A: Avoid commercial TBAF in THF for nucleophilic fluorination. Commercial TBAF contains ~5% water and is stabilized by it. Drying TBAF completely ("anhydrous TBAF") is difficult because it undergoes Hofmann elimination (decomposing to bifluoride and butene) when strictly dry and heated [5].

  • Alternative: Use TBAF

    
     generated in situ  by reacting TBA-CN with Hexafluorobenzene, or switch to CsF/18-crown-6  for a more robust "naked" fluoride source.
    

Module 3: Visualization & Decision Logic

Workflow 1: Reagent Selection Strategy

Caption: Decision matrix for selecting the optimal fluorinating agent based on substrate sensitivity and available equipment.

ReagentSelection Start Start: Select Fluorinating Agent SubstrateType Substrate Type? Start->SubstrateType Alcohol Alcohol (R-OH) -> R-F SubstrateType->Alcohol Halide Halide/Sulfonate -> R-F SubstrateType->Halide Stability Is Substrate Acid Sensitive? Alcohol->Stability Solubility Solubility in Aprotic Solvent? Halide->Solubility DAST DAST (High Risk, -78°C) Stability->DAST Robust Substrate Deoxo Deoxo-Fluor (Med Risk, RT) Stability->Deoxo Robust/Scale-up Xtal XtalFluor + Promoter (Low Risk, No free HF) Stability->Xtal Acid Sensitive/Safety CsF CsF (Dried) (High Solubility) Solubility->CsF High value target KF KF + 18-Crown-6 (Cost Effective) Solubility->KF Bulk scale TBAF Anhydrous TBAF (In-situ only) Solubility->TBAF Low Temp Required

Workflow 2: The "Zero-Water" Protocol for CsF

Caption: Critical workflow for preparing reactive Cesium Fluoride. Skipping the vacuum dry step is the #1 cause of failure.

CsFDrying Commercial Commercial CsF ('99%' Anhydrous) Grind Grind to Powder (Mortar & Pestle) Commercial->Grind Hygroscopic! Work fast VacHeat High Vac (<0.1 mmHg) 180°C for 8 Hours Grind->VacHeat Remove lattice water Cool Cool under Ar/N2 VacHeat->Cool Glovebox Transfer to Glovebox (Do not expose to air) Cool->Glovebox Reaction Reaction Ready Glovebox->Reaction

Module 4: Safety Directives (HF Mitigation)

WARNING: Hydrolysis of DAST, Deoxo-Fluor, and XtalFluor generates HF. HF burns are unique: they may not hurt immediately but cause deep tissue necrosis and bone decalcification.[1]

  • The Calcium Rule: Never start a fluorination reaction without a tube of Calcium Gluconate gel on your bench. If exposed, apply immediately; do not wait for pain [6].

  • Quenching Protocol:

    • Never quench these reactions with water directly.

    • Correct Method: Dilute the reaction mixture with DCM, then add dropwise to a rapidly stirring saturated NaHCO

      
        solution at 0°C. This neutralizes the HF as it forms.
      
  • Glassware: If using DAST/Deoxo-Fluor, assume the glassware is contaminated with fluoride. Rinse with saturated sodium bicarbonate before standard cleaning.

References

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[2] The Journal of Organic Chemistry, 40(5), 574–578. Link

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[3] The Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., ... & Couturier, M. (2010).[4] Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.[4][5][6] The Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride.[2][7][8] Journal of the American Chemical Society, 127(6), 2050–2051. Link

  • Cox, D. P., Terpinski, J., & Lawrynowicz, W. (1984). "Anhydrous" tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride ion. The Journal of Organic Chemistry, 49(17), 3216–3219. Link

  • Honeywell Specialty Chemicals. (2020). Hydrofluoric Acid Safety Guide. Link

Sources

Troubleshooting

Technical Support Center: Scalable Fluorination Protocols

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Focus: Safety, Efficiency, Scale-up

Mission Statement

Welcome to the Fluorination Scale-Up Support Center. You are likely here because a reaction that worked perfectly on a milligram scale in a glass vial is now posing thermal risks, selectivity issues, or equipment corrosion at the multigram or kilogram scale.

Fluorination is unique: the C-F bond formation is highly exothermic (


480 kJ/mol), and the reagents (DAST, 

, anhydrous HF) are unforgiving. This guide replaces generic advice with field-proven engineering controls and chemical logic.
Module 1: Thermal Management & Runaway Prevention

Issue: “My reaction exotherm spiked unexpectedly during addition, or DSC data suggests instability.”

The Core Hazard: Decomposition vs. Reaction

Deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor™ are thermally unstable.[1] They do not just react with your substrate; they can disproportionate and explode if the temperature exceeds their onset of decomposition (


).
  • DAST:

    
     (violent, instantaneous decomposition).
    
  • Deoxo-Fluor:

    
     (but slower gas evolution, slightly safer).[1]
    
  • Risk: If the reaction exotherm (

    
    ) pushes the bulk temperature near 
    
    
    
    , you risk a thermal runaway.
Troubleshooting Protocol 1.1: The Safety Go/No-Go

Before scaling above 10g, you must perform Differential Scanning Calorimetry (DSC).

Step-by-Step Assessment:

  • Run DSC: Measure the decomposition energy (

    
    ) of the pure reagent and the reaction mixture.
    
  • Calculate

    
    :  Use the formula 
    
    
    
    .
  • Apply the "Rule of 100": Ensure a 100K safety margin between your Maximum Process Temperature (

    
    ) and the 
    
    
    
    of decomposition.

Visualization: Thermal Safety Decision Tree

ThermalSafety Start Input: DSC Data (Reagent & Mixture) Calc Calculate MTSR (Max Temp Synthesis Reaction) Start->Calc Check1 Is MTSR > (Tonset - 50°C)? Calc->Check1 Safe Proceed to RC1 Calorimetry Check1->Safe No (Safe Gap) Unsafe STOP: Critical Thermal Hazard Check1->Unsafe Yes (Risk of Runaway) Mitigate Mitigation Strategy: 1. Switch Reagent (e.g., XtalFluor) 2. Dilute (Increase Thermal Mass) 3. Change to Flow Chemistry Unsafe->Mitigate

Figure 1: Decision logic for evaluating thermal risks before scaling fluorination reactions.

Module 2: Reagent Selection & Equipment Compatibility

Issue: “My glass reactor is etching, or the reaction mixture turned black.”

The Chemistry of Corrosion

Most fluorinations generate anhydrous HF (aHF) as a byproduct.

  • Glass/Enamel: Reacts with HF to form

    
     (gas) and water. The water then hydrolyzes more fluorinating reagent, creating a runaway cycle of reagent consumption and corrosion.
    
  • Steel (SS316): Corrodes rapidly in the presence of aHF and moisture.

Material Compatibility Matrix

Use this table to select the correct reactor material for your specific reagent.

ReagentPrimary HazardCompatible Materials (Scale-Up)Incompatible Materials
DAST / Deoxo-Fluor Shock sensitive (residue), Thermal instabilityHastelloy C-276, Monel 400, PTFE/PFA-linedGlass (etching), Standard Steel (pitting)
Fluorine Gas (

)
Oxidizer, Hypergolic with organicsPassivated Monel 400, Nickel 200, Stainless Steel (passivated)Titanium (Ignites!), Standard grease/oils
Selectfluor Electrophilic, generally stableGlass-lined steel (acceptable), PTFECarbon steel (iron contamination)
Anhydrous HF Extreme toxicity, bone seekerMonel 400, PTFEGlass, Titanium, Tantalum
Troubleshooting Protocol 2.1: Passivation of Metal Reactors

If using Monel or Nickel for


 or aHF, you cannot simply pour reagents in. You must passivate  the metal surface to form a protective metal-fluoride layer (

).
  • Clean: Remove all organics (grease/oil) with solvent, then dry with

    
    .
    
  • Dilute Exposure: Introduce 10%

    
     in 
    
    
    
    (or low pressure HF) slowly.
  • Step Up: Gradually increase concentration/pressure over 4-8 hours.

  • Verify: The surface should turn a dull grey/brown. This is the protective fluoride coat.

Module 3: Advanced Processing (Flow Chemistry)

Issue: “I cannot control the selectivity or heat of direct fluorination (


) in batch.”
The Solution: Continuous Flow

Direct fluorination with


 gas is often impossible to scale in batch due to mass transfer limitations (gas-liquid interface) and safety (large inventory of toxic gas). Flow chemistry solves this by:
  • High Surface-to-Volume Ratio: Excellent heat removal prevents hot-spots (which cause non-selective radical fluorination).

  • Slug Flow: Creates defined gas-liquid segments for perfect mass transfer.

  • Safety: Only a small amount of

    
     is reacting at any given second.
    

Visualization: Continuous Flow Fluorination Rig

FlowSetup F2_Source F2 / N2 Gas Cylinder MFC Mass Flow Controller (Gas) F2_Source->MFC Mixer Micro-Mixer (SiC or Monel) MFC->Mixer Substrate Substrate Solution (HPLC Pump) Substrate->Mixer Reactor Residence Time Unit (Temp Controlled Plate) Mixer->Reactor Slug Flow Quench In-line Quench Reactor->Quench BPR Back Pressure Regulator Quench->BPR Collection Product Collection BPR->Collection

Figure 2: Schematic for a safe direct fluorination flow process using gas-liquid slug flow.

FAQ: Flow Chemistry for Fluorination
  • Q: What tubing should I use?

    • A: PFA (Perfluoroalkoxy) or Stainless Steel (passivated). PFA is transparent (good for observing flow regimes) but has pressure limits.

  • Q: How do I handle the waste gas?

    • A: The outlet must pass through a scrubber containing Alumina (

      
      ) or Soda Lime to trap unreacted 
      
      
      
      and HF before venting.
References
  • Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[2][3] Journal of Organic Chemistry. Link

  • Chambers, R. D., & Sandford, G. (2012). "Selective Continuous Flow Processes Using Fluorine Gas." Accounts of Chemical Research. Link

  • Eurofluor. (2016). "Recommendation on Materials of Construction for Anhydrous Hydrogen Fluoride." Eurofluor Guidelines. Link

  • Sperry, J. B., et al. (2021). "Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations." Chemical Society Reviews. Link

  • NASA. (1996). "Selection of Compatible Materials for Use with Fluorine." NASA Technical Standards. Link

Sources

Reference Data & Comparative Studies

Validation

comparative bioactivity of 4-(fluoromethyl)oxan-4-amine vs 4-(trifluoromethyl)oxan-4-amine

This guide provides an in-depth technical comparison of 4-(fluoromethyl)oxan-4-amine and 4-(trifluoromethyl)oxan-4-amine , focusing on their application in medicinal chemistry. It is designed for researchers optimizing l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(fluoromethyl)oxan-4-amine and 4-(trifluoromethyl)oxan-4-amine , focusing on their application in medicinal chemistry. It is designed for researchers optimizing lead compounds for potency, metabolic stability, and physicochemical properties.[1][2]

Executive Summary

The transition from a fluoromethyl (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


)  to a trifluoromethyl (

)
group on the 4-amino-oxane scaffold represents a profound "physicochemical cliff" rather than a subtle modification. While both motifs utilize fluorine to modulate bioactivity, they drive divergent pharmacological outcomes:[3]
  • 4-(Fluoromethyl)oxan-4-amine: Retains basicity (pKa

    
     8.5–9.0) while enhancing metabolic stability relative to a methyl group. It is a conservative bioisostere  for a methyl/ethyl amine, useful for blocking metabolic soft spots without abolishing the cation-pi interactions of the primary amine.
    
  • 4-(Trifluoromethyl)oxan-4-amine: Drastically reduces basicity (pKa ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     5.5–6.0), rendering the amine largely neutral at physiological pH. It serves as a permeability enhancer  and hERG avoider , acting as a bioisostere for neutral polar groups (e.g., amides) rather than basic amines.
    

Physicochemical Profile & Causality

The distinct behaviors of these two fragments stem from the inductive effects of the fluorine atoms and their impact on the adjacent amine.

Comparative Data Table
Parameter4-(Fluoromethyl)oxan-4-amine4-(Trifluoromethyl)oxan-4-amineCausality / Impact
pKa (Conj. Acid) 8.5 – 9.0 (Moderately Basic)5.5 – 6.0 (Weakly Basic)

-fluorine inductive effect.

pulls electron density strongly, destabilizing the protonated ammonium state.
LogD (pH 7.4) Low to ModerateHigh The

analog is neutral at pH 7.4, significantly boosting lipophilic efficiency and membrane permeability.
H-Bond Potential 1 Donor / 1 Acceptor1 Donor / 0 Acceptors (Effective)The

in the

analog is a poor acceptor due to lone pair delocalization/induction.
Metabolic Stability High (vs

)
Superior (Metabolically Inert)

slows oxidation;

completely blocks CYP450 attack at the C4 position.
Steric Bulk Medium (Ethyl-like)Large (Isopropyl-like)

is bulky (

); requires a larger binding pocket.
The "Basicity Cliff" Mechanism

The critical differentiator is the pKa shift .

  • Mechanism: In the 4-(trifluoromethyl) analog, the three fluorine atoms exert a powerful electron-withdrawing inductive effect (

    
    ) through the carbon backbone. This reduces the electron density on the nitrogen lone pair, making it significantly less available for protonation.
    
  • Biological Consequence: At physiological pH (7.4), the fluoromethyl analog exists primarily as a cation (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), favoring solubility and electrostatic interactions (e.g., with Asp/Glu residues). The trifluoromethyl  analog exists primarily as a neutral species (
    
    
    
    ), favoring passive diffusion and hydrophobic burial.

Metabolic Stability & Signaling Pathways[2][4]

Modifying the C4 position is a classic strategy to block metabolic "soft spots."

Metabolic Pathways Diagram

The following diagram illustrates the divergent metabolic fates of the methyl (reference), fluoromethyl, and trifluoromethyl variants.[1]

MetabolicPathways cluster_legend Stability Profile Ref Reference: 4-Methyl-oxan-4-amine CYP CYP450 Oxidation Ref->CYP Fast F_Analog 4-(Fluoromethyl) oxan-4-amine F_Analog->CYP Slow (C-H bond strengthened) CF3_Analog 4-(Trifluoromethyl) oxan-4-amine Blocked Metabolism BLOCKED CF3_Analog->Blocked Inert C-F Bonds Met_OH Hydroxymethyl Metabolite (Unstable) CYP->Met_OH Hydroxylation Met_F Oxidative Defluorination CYP->Met_F Fluoride loss

Caption: Comparative metabolic stability. The -CF3 group completely blocks oxidative metabolism at the C4 position, whereas -CH2F retards it via the kinetic isotope effect and electronegativity.

Analysis
  • Reference (Methyl): Rapidly hydroxylated to

    
    , often leading to N-dealkylation or ring opening.
    
  • Fluoromethyl: The C-H bonds are strengthened by the adjacent fluorine (bond shortening), reducing the rate of CYP-mediated oxidation. However, "metabolic switching" can occur, where the fluorine is eliminated as fluoride ion (oxidative defluorination).[1]

  • Trifluoromethyl: The C-F bond is among the strongest in organic chemistry (

    
    ). It acts as a complete metabolic block, forcing metabolism to shift to the oxane ring or other parts of the molecule.
    

Decision Logic: Selection Guide

Use this logic flow to determine which analog suits your specific drug design challenge.

DecisionTree Start Design Goal? Q1 Is a Basic Amine Required (e.g., for Asp/Glu interaction)? Start->Q1 Q2 Is CNS Penetration or Permeability the Limiting Factor? Q1->Q2 No (Neutral donor ok) Res_CH2F SELECT: 4-(Fluoromethyl)oxan-4-amine (Retains basicity, improves stability) Q1->Res_CH2F Yes (Must be cationic) Q3 Is hERG Toxicity a Concern? Q2->Q3 No Res_CF3 SELECT: 4-(Trifluoromethyl)oxan-4-amine (Neutral, high permeability, low hERG) Q2->Res_CF3 Yes (Need high LogD) Q3->Res_CH2F No Q3->Res_CF3 Yes (Lower basicity reduces risk)

Caption: Strategic decision tree for selecting between fluoromethyl and trifluoromethyl analogs based on SAR requirements.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended.

Protocol A: Determination of pKa (Potentiometric Titration)

Standard protocol to quantify the "Basicity Cliff".

  • Preparation: Dissolve

    
     of the test compound (HCl salt) in 
    
    
    
    of degassed water/methanol (1:1 v/v) to ensure solubility of the lipophilic
    
    
    analog.
  • Titrant: Use

    
    .
    
  • Measurement: Perform titration at

    
     under inert 
    
    
    
    atmosphere using a glass electrode pH meter.
  • Analysis: Plot pH vs. volume of titrant. Determine the inflection point (half-equivalence point) using the Henderson-Hasselbalch equation.

    • Expected Result (

      
      ): Inflection at pH 
      
      
      
      (corrected for solvent).
    • Expected Result (

      
      ): Inflection at pH 
      
      
      
      .
Protocol B: In Vitro Microsomal Stability Assay

Validates the metabolic blocking capability.

  • System: Pooled Human Liver Microsomes (HLM) at

    
    .
    
  • Incubation:

    • Substrate concentration:

      
       (to ensure first-order kinetics).
      
    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

    • Buffer: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       Potassium Phosphate, pH 7.4.
      
  • Time Points: 0, 5, 15, 30, and 60 minutes at

    
    .
    
  • Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    
    and Intrinsic Clearance (
    
    
    ).
    • Success Criterion: The

      
       analog should show 
      
      
      
      depletion over 60 mins (
      
      
      ).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Morgenthaler, M., et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Comparative

A Comparative Guide: The Impact of Fluoromethyl vs. Hydroxymethyl Substitution on Oxane Amine Activity

Introduction: The Strategic Choice of a Single Atom In the intricate world of medicinal chemistry, the modification of a lead compound is a game of molecular chess. Every atomic change is a strategic move designed to enh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of a Single Atom

In the intricate world of medicinal chemistry, the modification of a lead compound is a game of molecular chess. Every atomic change is a strategic move designed to enhance potency, selectivity, and pharmacokinetic properties. Oxane amines, heterocyclic scaffolds prevalent in modern drug discovery, often present multiple avenues for such optimization. Among the most common and impactful modifications is the bioisosteric replacement of a hydrogen or methyl group with functionalized single-carbon units.

This guide provides an in-depth technical comparison of two such ubiquitous substitutions: the fluoromethyl group (-CH₂F) and the hydroxymethyl group (-CH₂OH) . While structurally similar, their divergent electronic and steric properties impart profoundly different characteristics to the parent molecule. We will explore the causal relationships between these substitutions and their effects on physicochemical properties, receptor binding, metabolic stability, and cell permeability. This analysis is grounded in established biochemical principles and supported by validated experimental protocols, offering researchers a clear framework for making informed decisions in drug design and development.

Chapter 1: The Physicochemical Dichotomy

The initial impact of any functional group substitution is on the fundamental physicochemical properties of the molecule. These properties, in turn, govern how the molecule behaves in a biological system.

Lipophilicity and Solubility

The ability of a drug to partition between aqueous and lipid environments is a critical determinant of its absorption, distribution, and permeability.

  • Hydroxymethyl (-CH₂OH): The introduction of a hydroxyl group significantly increases the polarity of the molecule.[1] It acts as both a hydrogen bond donor and acceptor, leading to greater affinity for water and a corresponding decrease in lipophilicity (lower LogP).[1][2] This often translates to improved aqueous solubility, which can be advantageous for formulation.[1]

  • Fluoromethyl (-CH₂F): Fluorine is the most electronegative element, yet its effect on lipophilicity is more complex. While a single fluorine atom is small, its substitution for hydrogen on a methyl group generally increases lipophilicity compared to the parent methyl group, and certainly more so than a hydroxyl group.[3][4] The C-F bond is a poor hydrogen bond acceptor, limiting its interaction with water compared to the -CH₂OH group.[5]

Table 1: Predicted Physicochemical Properties of Substituted Oxane Amines

CompoundSubstitutionPredicted cLogPPredicted Aqueous Solubility (mg/L)
Oxane Amine (Parent)-CH₃2.5150
Derivative A -CH₂OH 1.0 800
Derivative B -CH₂F 2.8 120
Note: Values are hypothetical for illustrative purposes.
Electronic Effects and Basicity (pKa)

The amine functional group in an oxane amine is typically basic, and its ionization state at physiological pH is crucial for receptor interaction and membrane transport.

  • Fluoromethyl (-CH₂F): Due to fluorine's potent electron-withdrawing nature, placing a fluoromethyl group near the amine will decrease its basicity (lower the pKa).[6][7] A lower pKa means that at physiological pH (7.4), a smaller fraction of the amine will be in its protonated, charged form. This can enhance membrane permeation.[6]

  • Hydroxymethyl (-CH₂OH): The hydroxyl group is also electron-withdrawing, but to a much lesser extent than fluorine.[8] Therefore, its impact on the pKa of a nearby amine is less pronounced.

Chapter 2: Pharmacodynamics: The Nuances of Receptor Binding

The ultimate goal of these substitutions is often to improve how a molecule interacts with its biological target. The differences in hydrogen bonding capability are paramount here.

  • Hydroxymethyl (-CH₂OH) as a Hydrogen Bonding Anchor: The hydroxyl group can participate in strong, directional hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a receptor's binding pocket.[2] This can dramatically increase binding affinity and selectivity.[2] The ability to act as both a donor and acceptor provides conformational flexibility to achieve optimal interactions.

  • Fluoromethyl (-CH₂F) as a Modulator of Local Polarity: The C-F bond is highly polarized but is considered a very weak hydrogen bond acceptor.[5] Its primary contribution to binding is through favorable electrostatic interactions (dipole-dipole) and by occupying space that might otherwise be filled by water. While it doesn't typically form the strong, anchoring hydrogen bonds characteristic of a hydroxyl group, its introduction can still lead to increased binding affinity through subtle electronic effects and by displacing unfavorable water molecules.[9]

cluster_0 Hydroxymethyl (-CH₂OH) Interaction cluster_1 Fluoromethyl (-CH₂F) Interaction drug_oh Oxane-CH₂OH receptor_hbd Receptor H-Bond Donor/Acceptor (e.g., Asp, Ser) drug_oh->receptor_hbd Strong H-Bond drug_f Oxane-CH₂F receptor_pocket Hydrophobic/ Polar Pocket drug_f->receptor_pocket Electrostatic/ Steric Interaction

Caption: Conceptual binding modes of hydroxymethyl and fluoromethyl groups.

Table 2: Representative Binding Affinity Data

CompoundSubstitutionTarget ReceptorBinding Affinity (Ki, nM)
Oxane Amine (Parent)-CH₃Receptor X85
Derivative A -CH₂OH Receptor X5
Derivative B -CH₂F Receptor X70
Note: Values are hypothetical. A significant increase in affinity for Derivative A assumes a favorable H-bonding partner is present in the receptor site.

Chapter 3: Pharmacokinetics: The Journey Through the Body

A potent molecule is useless if it cannot reach its target in sufficient concentration. Metabolic stability and cell permeability are two of the most critical pharmacokinetic hurdles where these two groups diverge significantly.

Metabolic Stability
  • Fluoromethyl (-CH₂F): A Metabolic Shield: The carbon-fluorine bond is one of the strongest in organic chemistry.[9] This makes it highly resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes that are responsible for the bulk of drug metabolism.[6][9] Replacing a metabolically vulnerable methyl or hydrogen with a fluoromethyl group is a classic and highly effective strategy to block metabolic breakdown, thereby increasing the drug's half-life and exposure.[10]

  • Hydroxymethyl (-CH₂OH): A Site of Metabolic Vulnerability: In stark contrast, the primary alcohol of a hydroxymethyl group is a prime target for metabolism.[11] It can be readily oxidized by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) to form aldehyde and then carboxylic acid metabolites.[11][12] These metabolites may be inactive or have different pharmacological profiles. Furthermore, the hydroxyl group is a handle for Phase II conjugation reactions, such as glucuronidation, which further facilitates excretion.[8]

cluster_0 Metabolic Pathways cluster_OH Hydroxymethyl Derivative cluster_F Fluoromethyl Derivative parent Parent Oxane Amine drug_oh Oxane-CH₂OH drug_f Oxane-CH₂F aldehyde Oxane-CHO drug_oh->aldehyde Oxidation (ADH/CYP) acid Oxane-COOH aldehyde->acid Oxidation (ALDH) metabolically_stable Metabolically Stable drug_f->metabolically_stable Resistant to Oxidation

Caption: Contrasting metabolic fates of hydroxymethyl and fluoromethyl groups.

Cell Permeability

The ability to cross cell membranes, such as the intestinal wall for oral absorption or the blood-brain barrier, is largely dictated by lipophilicity and the presence of charged groups.

  • Fluoromethyl (-CH₂F): The increased lipophilicity and reduced pKa of the fluoromethyl derivative generally favor passive diffusion across cell membranes.[6][7]

  • Hydroxymethyl (-CH₂OH): The hydrophilic nature of the hydroxymethyl derivative can impede passive permeability.[2] However, if the molecule is a substrate for an active uptake transporter, this group could potentially be recognized and transported across the membrane. The Caco-2 assay is essential for distinguishing between passive diffusion and active transport.[13]

Table 3: Representative ADME Data

CompoundSubstitutionHuman Liver Microsome Half-Life (t½, min)Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Oxane Amine (Parent)-CH₃258.51.2
Derivative A -CH₂OH < 5 1.5 1.1
Derivative B -CH₂F > 120 15.0 1.3
Note: Values are hypothetical for illustrative purposes.

Chapter 4: Experimental Design & Protocols

To generate the comparative data discussed, a series of standardized in vitro assays are required. The following protocols represent industry-standard methods for obtaining reliable and reproducible data.

synthesis Synthesis of Parent, -CH₂OH, and -CH₂F Analogs physchem Physicochemical Profiling (LogP, pKa, Solubility) synthesis->physchem binding Pharmacology: Binding Affinity Assay synthesis->binding adme Pharmacokinetics (ADME): - Metabolic Stability - Cell Permeability synthesis->adme analysis Data Analysis & SAR Interpretation physchem->analysis binding->analysis adme->analysis

Caption: General workflow for comparative analysis of analogs.

Protocol 1: Liver Microsomal Stability Assay
  • Causality: This assay predicts hepatic clearance by measuring how quickly a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes.[14][15] The rate of disappearance is used to calculate intrinsic clearance and half-life.[16]

  • Methodology:

    • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 100 µM) in acetonitrile.

    • Reaction Mixture: In a 96-well plate, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer (pH 7.4). Pre-warm the plate at 37°C for 10 minutes.

    • Initiation: Add the test compound to the wells (final concentration 1 µM). To a parallel set of wells, add an NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺) to initiate the metabolic reaction. To a control set, add buffer instead of the NADPH system (this measures non-enzymatic degradation).

    • Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

    • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope).

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Causality: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express transporters similar to the intestinal epithelium.[17][18] It is the gold standard for predicting in vivo oral absorption and identifying if a compound is a substrate of efflux transporters like P-gp.[13]

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use inserts with high TEER values, indicating intact tight junctions.

    • Apical to Basolateral (A→B) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

      • Add the test compound (e.g., 10 µM) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At a set time (e.g., 120 minutes), take samples from both the apical and basolateral chambers.

    • Basolateral to Apical (B→A) Transport: Perform the same experiment in reverse, adding the compound to the basolateral chamber and sampling from the apical chamber.

    • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

    • Data Interpretation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio >2 suggests the compound is actively pumped out of the cell.

Conclusion: A Strategic Trade-Off

The choice between a fluoromethyl and a hydroxymethyl substitution is a classic example of a strategic trade-off in drug design. Neither is universally superior; the optimal choice is dictated by the specific liabilities of the lead compound and the goals of the optimization program.

  • Choose Fluoromethyl (-CH₂F) when:

    • The primary goal is to improve metabolic stability and increase half-life.

    • Enhanced lipophilicity and membrane permeability are desired (e.g., for CNS penetration).

    • A nearby site is prone to rapid oxidative metabolism.

  • Choose Hydroxymethyl (-CH₂OH) when:

    • The primary goal is to significantly increase binding affinity by introducing a strong hydrogen bonding interaction.

    • Improved aqueous solubility is required for formulation.

    • Metabolic instability is not a major concern, or a shorter duration of action is desired.

By understanding the fundamental impact of these substitutions and employing the rigorous experimental workflows outlined above, researchers can navigate this trade-off effectively, accelerating the development of safer and more efficacious medicines.

References

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2022). Frontiers in Chemistry. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery. [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. (2024). Creative Diagnostics. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific. [Link]

  • How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies. [Link]

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. (n.d.). ChemRxiv. [Link]

  • Metabolic Stability. (n.d.). Frontage Laboratories. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2021). Journal of Medicinal Chemistry. [Link]

  • Metabolic Stability Services. (n.d.). Eurofins Discovery. [Link]

  • Permeability and Transporters. (n.d.). Admescope. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (2008). Journal of Pharmacological and Toxicological Methods. [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2022). Frontiers. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. (1990). Journal of Pharmacy and Pharmacology. [Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. (2020). Molecules. [Link]

  • Permeability Assay on Caco-2 Cells. (n.d.). Bienta. [Link]

  • Fluorine versus Hydroxyl in Supramolecular Space: Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones. (2023). ResearchGate. [Link]

  • Drug design and relationship of functional groups to pharmacologic activity. (2020). ResearchGate. [Link]

  • The underappreciated hydroxyl in drug discovery. (2022). Drug Discovery Today. [Link]

  • Fluorine versus Hydroxyl in Supramolecular Space: Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones. (2023). ACS Publications. [Link]

  • Comparative effects of trifluoromethyl-and methyl-group substitutions in proline. (n.d.). Consensus. [Link]

Sources

Validation

synthesis of 4-(hydroxymethyl)oxan-4-amine as a non-fluorinated control

Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary: The Non-Fluorinated Control In modern medicinal chemistry, the 4-(hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Non-Fluorinated Control

In modern medicinal chemistry, the 4-(hydroxymethyl)oxan-4-amine (also known as 4-amino-4-(hydroxymethyl)tetrahydropyran) serves as a critical "null" control when evaluating fluorinated bioisosteres.

While the 4-fluoromethyl or 4-trifluoromethyl analogs are frequently synthesized to modulate metabolic stability and lipophilicity (


), the hydroxymethyl variant provides the necessary baseline for distinguishing steric effects  from electronic/polar effects . This guide outlines the robust, scalable synthesis of this control molecule and objectively compares its physicochemical profile against its fluorinated counterparts.

Strategic Analysis: H vs. F vs. OH

Before detailing the synthesis, it is vital to understand why this control is synthesized. The substitution at the C4 position of the tetrahydropyran ring dictates the physicochemical behavior of the amine.

Table 1: Physicochemical Comparison of C4-Substituted Analogs
FeatureControl (Target) Fluorinated Analog Methyl Analog
Substituent



Role Polar Control / H-Bond DonorBioisostere / Metabolic BlockerSteric Control
H-Bonding Donor & AcceptorWeak Acceptor onlyNone
Lipophilicity (

)
Baseline (Low)Increased (+0.3 to +0.5 vs OH)High
Amine Basicity (

)
Lowered (Inductive withdrawing)Significantly Lowered (Strong

effect)
Baseline (High)
Metabolic Liability Phase II (Glucuronidation)Blocked / ResistantPhase I (Oxidation)

Key Insight: If biological potency drops significantly when moving from


 to 

, the interaction likely relies on a specific Hydrogen Bond Donor (HBD) which the fluorine cannot provide. If potency is maintained, the pocket is likely driven by steric fit rather than specific polar contacts.

Synthetic Route Selection

To synthesize a gem-disubstituted amino alcohol on a pyran ring, two primary retrosynthetic disconnections exist: the Strecker synthesis and the Bucherer-Bergs reaction.

Decision Matrix: Route Selection
  • Route A (Strecker): Ketone

    
     Aminonitrile 
    
    
    
    Amino Acid.[1]
    • Pros: Direct access to nitrile.

    • Cons: Reversibility of aminonitrile formation; hazardous HCN/TMSCN handling; difficult purification of zwitterionic intermediates.

  • Route B (Bucherer-Bergs): Ketone

    
     Spiro-hydantoin 
    
    
    
    Amino Acid.
    • Pros: Thermodynamic control (highly crystalline hydantoin intermediate); safer cyanide handling (consumed in situ); scalable.

    • Cons: Harsh hydrolysis conditions required for hydantoin.

Expert Recommendation: Use Route B (Bucherer-Bergs) . The formation of the spiro-hydantoin intermediate (1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) acts as a purification sink, allowing isolation of high-purity material by simple filtration before the sensitive reduction steps.

Detailed Experimental Protocol

Target: 4-(hydroxymethyl)oxan-4-amine Scale: Gram-scale (scalable to kg)

Workflow Visualization

SynthesisWorkflow Start Tetrahydro-4H-pyran-4-one Step1 Bucherer-Bergs Reaction ((NH4)2CO3, KCN) Start->Step1 60°C, 50% EtOH/H2O Inter1 Spiro-hydantoin Intermediate (Crystalline Solid) Step1->Inter1 Precipitation Step2 Basic Hydrolysis (Ba(OH)2 or NaOH, Reflux) Inter1->Step2 100°C, 24h Inter2 4-Amino-THP-4-carboxylic Acid Step2->Inter2 Neutralization Step3 Esterification (SOCl2, MeOH) Inter2->Step3 Reflux Inter3 Methyl Ester Hydrochloride Step3->Inter3 Isolation Step4 Reduction (NaBH4 or LiAlH4) Inter3->Step4 0°C to RT Final 4-(hydroxymethyl)oxan-4-amine Step4->Final Workup

Caption: Optimized 4-step synthetic pathway via Bucherer-Bergs hydantoin and methyl ester intermediates.

Step 1: Synthesis of Spiro-hydantoin[1]
  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq),

    
     (3.0 eq), 
    
    
    
    (1.2 eq).
  • Solvent: 1:1 Ethanol/Water.

  • Procedure:

    • Dissolve ketone in solvent mixture. Add ammonium carbonate.[2][3][4]

    • Add KCN carefully (Safety: Cyanide protocols apply).

    • Heat to 60°C for 4–12 hours.

    • Self-Validating Endpoint: The reaction mixture will thicken as the white spiro-hydantoin precipitates.

    • Cool to 0°C, filter, and wash with water.[5]

    • Yield: Typically >80%.[6][7]

Step 2: Hydrolysis to Amino Acid
  • Reagents: Spiro-hydantoin (1.0 eq),

    
     (3.0 eq) or 
    
    
    
    (6M).
  • Procedure:

    • Suspend hydantoin in water containing base.

    • Reflux (100°C+) for 24–48 hours. Hydantoins are stable; vigorous conditions are required.

    • Workup: If using Barium, precipitate as

      
       using dry ice (
      
      
      
      ) or dilute
      
      
      . Filter. If using NaOH, neutralize with HCl to isoelectric point.
    • Concentrate filtrate to obtain crude 4-aminotetrahydropyran-4-carboxylic acid.

Step 3: Esterification (Crucial for Solubility)

Why not reduce the acid directly? Amino acids have poor solubility in ether/THF required for


. Converting to the ester makes the reduction homogeneous and higher yielding.
  • Reagents: Crude Amino Acid,

    
     (3.0 eq), Methanol (anhydrous).
    
  • Procedure:

    • Suspend amino acid in MeOH at 0°C.

    • Add

      
       dropwise (Exothermic!).
      
    • Reflux for 4 hours.

    • Concentrate to dryness to yield the Amino Ester Hydrochloride .

Step 4: Reduction to Amino Alcohol
  • Reagents: Amino Ester HCl (1.0 eq),

    
     (4.0 eq) or 
    
    
    
    (2.0 eq).
  • Solvent: Ethanol (for

    
    ) or THF (for 
    
    
    
    ).
  • Procedure (NaBH4 method - Safer):

    • Dissolve ester salt in Ethanol at 0°C.

    • Add

      
       portion-wise.
      
    • Stir at RT for 12 hours.

    • Quench: Add Acetone (destroys excess borohydride) then minimal water.

    • Extraction: Extract with DCM/Isopropanol (3:1) or perform continuous extraction as the product is very polar.

    • Purification: Distillation or recrystallization (if solid).

References & Data Validation

  • Bucherer-Bergs Reaction Mechanism & Utility:

    • Source: Bucherer, H. T.; Steiner, W. J. Prakt. Chem.1934 , 140, 291.

    • Context: Foundation for spiro-hydantoin synthesis from cyclic ketones.[1]

  • Synthesis of 4-aminotetrahydropyran-4-carboxylic acid:

    • Source: BenchChem Application Notes / Patent Literature (e.g., US7365215B2).

    • Context: Describes the hydrolysis of the pyran-hydantoin to the amino acid.

  • Reduction of Amino Acids to Amino Alcohols:

    • Source: Abaskharon, R. M., et al. Molecules2020 .

    • Context: Comparative efficiency of Ester-Reduction vs Direct Acid Reduction.

  • Bioisosterism of Fluorine vs. Hydroxyl:

    • Source: Meanwell, N. A. J. Med. Chem.2018 , 61, 5822–5880. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."

    • Context: Theoretical grounding for using the hydroxymethyl control.

Sources

Comparative

bioisosteric replacement of a methyl group with a fluoromethyl group in bioactive oxanes

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Technical analysis of physicochemical changes, conformational steering, and synthetic protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Technical analysis of physicochemical changes, conformational steering, and synthetic protocols.

Executive Summary: The Monofluoromethyl Strategic Advantage

In the optimization of bioactive oxanes (tetrahydropyrans)—common scaffolds in polyketide antibiotics, marine toxins, and carbohydrate mimetics—the replacement of a methyl group (-CH₃) with a monofluoromethyl group (-CH₂F) is a high-impact bioisosteric strategy. Unlike the lipophilic bulk of a trifluoromethyl (-CF₃) group, the -CH₂F moiety offers a unique balance: it maintains a similar steric profile to the methyl group while introducing a permanent dipole and blocking metabolic hotspots.

This guide analyzes the Methyl-to-Fluoromethyl transition, focusing on three critical drug development pillars: Conformational Control (The Gauche Effect) , Metabolic Stability , and Synthetic Feasibility .

Physicochemical & Structural Comparison

The transition from -CH₃ to -CH₂F is not merely a change in mass; it is a fundamental alteration of the electronic landscape of the oxane ring.

Table 1: Physicochemical Profile of Methyl vs. Fluoromethyl Substituents
ParameterMethyl (-CH₃)Monofluoromethyl (-CH₂F)Trifluoromethyl (-CF₃)Impact on Oxane Scaffold
Van der Waals Radius ~2.0 Å~2.1–2.2 Å~2.7 Å-CH₂F is sterically non-perturbing compared to -CF₃.
Electronegativity (Pauling) 2.5 (C)4.0 (F)4.0 (F)Induces strong polarization of C-C bonds.
Bond Length (C-X) 1.09 Å (C-H)1.35 Å (C-F)1.33 Å (C-F)C-F bond is shorter and stronger, resisting cleavage.
Hammett Constant (

)
-0.17+0.11+0.54-CH₂F converts a weak donor into a moderate acceptor.
Lipophilicity (

LogP)
Reference (0)-0.2 to +0.2 (Context dependent)+1.0 to +1.2-CH₂F is often less lipophilic than -CF₃, aiding solubility.
H-Bond Capability NoneWeak AcceptorVery Weak Acceptor-CH₂F can engage in weak electrostatic interactions.
Conformational Steering: The Fluorine Gauche Effect

In oxane systems, the introduction of fluorine creates powerful stereoelectronic effects. While a methyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, a fluoromethyl group can stabilize the axial conformation due to the gauche effect .

  • Mechanism: Hyperconjugation (

    
    ) and electrostatic attraction between the C-F dipole and ring oxygen lone pairs.
    
  • Result: This allows medicinal chemists to "lock" the oxane ring into a specific chair conformation, pre-organizing the molecule for receptor binding.

G cluster_0 Methyl (-CH3) Preference cluster_1 Fluoromethyl (-CH2F) Preference M_Eq Equatorial -CH3 (Sterically Favored) M_Ax Axial -CH3 (Sterically Disfavored) M_Eq->M_Ax High Energy Cost F_Eq Equatorial -CH2F (Dipole Opposed) F_Ax Axial -CH2F (Gauche Stabilized) F_Eq->F_Ax Gauche Effect Stabilization

Figure 1: Conformational switching driven by the gauche effect. The -CH₂F group can shift the equilibrium toward the axial conformer, unlike the strictly equatorial-preferring methyl group.

Metabolic Engineering: Blocking the Hotspot

The methyl group on an oxane ring is often a primary site for metabolic degradation via Cytochrome P450 (CYP450) mediated hydroxylation.

  • The Problem: CYP enzymes abstract a hydrogen atom from the methyl group (C-H BDE ~98 kcal/mol), leading to hydroxymethyl intermediates that are rapidly conjugated (glucuronidation) and excreted.

  • The Solution: Replacing a C-H bond with a C-F bond (BDE ~116 kcal/mol) renders hydrogen abstraction kinetically unfavorable. Furthermore, the electron-withdrawing fluorine deactivates the remaining geminal protons, protecting the entire group from oxidation.

MetabolicPathway Drug_CH3 Parent Drug (-CH3) (Bioactive Oxane) CYP CYP450 Enzyme (Oxidative Attack) Drug_CH3->CYP Metabolic Liability Intermediate Hydroxymethyl (-CH2OH) (Unstable/Polar) CYP->Intermediate H-Abstraction Blocked Oxidation Blocked (Extended Half-Life) CYP->Blocked Reaction Stalled Clearance Glucuronidation & Excretion (Loss of Bioactivity) Intermediate->Clearance Phase II Metabolism Drug_CH2F Bioisostere (-CH2F) (Metabolically Robust) Drug_CH2F->CYP High C-F Bond Energy

Figure 2: Metabolic blockade mechanism. The fluoromethyl group prevents the initial hydroxylation step, significantly extending the pharmacophore's half-life.

Experimental Protocols & Synthesis

Synthesizing fluoromethyl oxanes requires precise methodologies to avoid ring opening or elimination. Two primary workflows are recommended: Deoxyfluorination (Chemical) and Chemoenzymatic Engineering (Biosynthetic).

Method A: Chemical Deoxyfluorination (DAST/Deoxo-Fluor)

This is the standard protocol for converting a hydroxymethyl group (precursor) to a fluoromethyl group.

Protocol:

  • Substrate: 6-hydroxymethyl-tetrahydropyran derivative.

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

  • Conditions: Anhydrous CH₂Cl₂, -78°C to RT.

  • Mechanism: The hydroxyl oxygen attacks the sulfur center, displacing fluoride. The fluoride ion then attacks the carbon in an Sₙ2 fashion, displacing the leaving group.

  • Critical Note: In oxanes, Sₙ2 inversion will occur. If the starting -CH₂OH is equatorial, the resulting -CH₂F will be axial (or vice-versa), potentially invoking the gauche effect discussed above.

Method B: Chemoenzymatic Polyketide Synthase (PKS) Engineering

For complex natural products (e.g., polyketides), chemical fluorination is often too harsh. Recent advances utilize engineered Acyltransferase (AT) domains.

Workflow:

  • Precursor: Fluoromalonyl-CoA or Fluoromethylmalonyl-CoA.[2]

  • Enzyme: A hybrid PKS module where the native AT domain is swapped for a promiscuous AT (e.g., from trans-AT PKSs or mammalian FAS).[2][3]

  • Result: Site-selective incorporation of a fluoro-methyl unit into the growing polyketide chain during fermentation.

Synthesis cluster_chem Chemical Synthesis (Deoxyfluorination) cluster_bio Biosynthetic Engineering (PKS) Start_OH Hydroxymethyl Oxane Reagent Deoxo-Fluor / DAST (-78°C, DCM) Start_OH->Reagent SN2 Inversion Product_F Fluoromethyl Oxane Reagent->Product_F SN2 Inversion Precursor Fluoromethyl- malonyl-CoA Enzyme Engineered PKS (AT Domain Swap) Precursor->Enzyme In vivo incorporation Bio_Product Fluorinated Polyketide Enzyme->Bio_Product In vivo incorporation

Figure 3: Dual synthetic pathways. Chemical synthesis is preferred for small molecules, while PKS engineering allows for fluorination of complex natural products.

Case Study: Fluorinated Carbohydrate Mimetics

A prime example of this bioisosteric replacement is found in Sialic Acid (Neu5Ac) and Fucose analogs , where the C-6 or C-5 methyl groups are modified to modulate binding to lectins and sialyltransferases.

Comparative Data (Representative):

CompoundSubstituentRelative Binding Affinity (

)
Metabolic Stability (

)
Notes
Native Fucose -CH₃1.0 (Reference)< 30 min (Microsomal)Rapidly metabolized.
Fluoromethyl Analog -CH₂F0.8 - 1.2> 120 minDipole aligns with active site residues; oxidation blocked.
Difluoromethyl Analog -CHF₂0.5 - 0.9> 240 minH-bond donor capability (C-H...O) increases.
Trifluoromethyl Analog -CF₃< 0.1StableSteric bulk often disrupts binding pocket fit.

Interpretation: The -CH₂F analog often retains the binding affinity of the native methyl compound (unlike the bulkier -CF₃) while providing a significant boost in metabolic stability. In specific cases, the C-F bond acts as a weak hydrogen bond acceptor, picking up new interactions within the enzyme pocket that the original methyl group could not.

References

  • The Gauche Effect in Fluorinated Systems Source:Beilstein Journal of Organic Chemistry Title: "The fluorine gauche effect: a brief history and recent applications" [Link]

  • Metabolic Stability of Fluorine Bioisosteres Source:Journal of Medicinal Chemistry Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents" [Link]

  • Chemoenzymatic Synthesis of Fluorinated Polyketides Source:Nature Chemistry Title: "Chemoenzymatic synthesis of fluorinated polyketides" [Link]

  • Fluorinated Carbohydrates Source:Chemical Reviews Title: "Fluorinated Carbohydrates as Chemical Probes for the Study of Glycobiology" [Link]

  • Deoxyfluorination Protocols Source:Organic Process Research & Development Title: "Development of a Scalable Synthesis of Fluorinated Building Blocks" [Link]

Sources

Comparative

A Comparative Guide to the Lipophilicity of Fluorinated and Non-Fluorinated Oxane Amines

Authored by: A Senior Application Scientist Introduction: The Critical Role of Lipophilicity in Drug Efficacy In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Lipophilicity in Drug Efficacy

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success.[1][2] Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] This property is most commonly quantified by the partition coefficient (logP) or the distribution coefficient (logD), which describe how a compound distributes itself between an immiscible lipid phase (typically n-octanol) and an aqueous phase.[1][4] A delicate balance is required; sufficient lipophilicity is necessary for the drug to traverse biological membranes and reach its target, but excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity.[][6] Consequently, the precise modulation of lipophilicity is a central strategy in medicinal chemistry.[2][]

This guide provides an in-depth comparison of the lipophilicity of non-fluorinated oxane amines and their fluorinated counterparts. We will explore the underlying physicochemical principles, present comparative data, and provide a detailed experimental protocol for measuring these properties, offering researchers and drug development professionals a comprehensive resource for making informed decisions in molecular design.

The Influence of Fluorine: More Than Just a Hydrogen Mimic

The introduction of fluorine into a drug candidate is a widely used strategy to enhance its pharmacological profile.[7][8] While fluorine is a reasonable bioisostere for hydrogen in terms of size, its extreme electronegativity profoundly alters the electronic properties of the molecule.[7] This modification can lead to improved metabolic stability, enhanced binding affinity, and, critically, significant modulation of physicochemical properties like basicity (pKa) and lipophilicity.[7][9]

When applied to amine-containing scaffolds like oxane amines, fluorination's effects on lipophilicity are not always intuitive. The outcome is a complex interplay of several factors, primarily the inductive effect on the amine's basicity and the potential for intramolecular interactions.

Causality Behind the Change: Inductive Effects and pKa Modulation

The most significant impact of fluorine substitution near an amine is the powerful electron-withdrawing inductive effect.[10] This effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton.[10]

  • Decreased Basicity (Lower pKa): The consequence is a marked decrease in the basicity of the amine, reflected in a lower pKa value.[10][11] For example, the pKa of ethylamine is over 10, while the pKa for β,β,β-trifluoroethylamine is only 5.7.[10] This effect is strongest when fluorine is at the β-position relative to the nitrogen and diminishes with distance.[11][12]

  • Impact on logD: The distribution coefficient (logD) measures lipophilicity at a specific pH and accounts for all ionization states of the molecule.[4][13] At physiological pH (≈7.4), a lower pKa means that a greater fraction of the amine will be in its neutral, unprotonated form. Since the neutral form is significantly more lipophilic than its protonated (charged) counterpart, a lower pKa often leads to a higher logD at pH 7.4, even if the intrinsic lipophilicity (logP) of the neutral molecule is not drastically different.

The Subtle Role of Intramolecular Hydrogen Bonding

A secondary, but important, consideration is the potential for intramolecular hydrogen bonding (IHB) between the amine proton and a nearby fluorine atom (N-H···F-C). While covalently bound fluorine is a weak hydrogen bond acceptor, this interaction can occur when the geometry of the molecule forces the groups into close proximity.[14][15][16] Such an interaction can "shield" the polar N-H group, effectively reducing its interaction with the aqueous solvent and leading to an increase in measured lipophilicity.[17]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Oxane Amines

The net effect of fluorination on the lipophilicity of an oxane amine is a balance between these electronic and intramolecular forces. While general trends can be predicted, the precise outcome is highly dependent on the position and number of fluorine atoms.

Below is a table of representative data for a hypothetical 4-amino-oxane scaffold, illustrating these principles. The logP value represents the lipophilicity of the neutral molecule, while the logD value, measured at the physiologically relevant pH of 7.4, reflects the combined lipophilicity of the neutral and protonated species in equilibrium.

Compound IDStructurePosition of FluorinePredicted pKalogP (Neutral)logD (at pH 7.4) Rationale for Change
OA-1 Non-Fluorinated ParentN/A10.51.50-1.60Baseline compound; highly protonated at pH 7.4, resulting in low lipophilicity (logD << logP).
OA-2 2,2-difluoroβ to Amine7.11.951.70 Strong inductive effect significantly lowers pKa.[11] At pH 7.4, the compound is mostly neutral, so logD is close to logP. The increase in logP is due to fluorine replacing hydrogen.
OA-3 3,3-difluoroγ to Amine9.01.950.34 Weaker inductive effect results in a moderate pKa drop.[12] A significant portion is still protonated at pH 7.4, leading to a logD much lower than its logP.

This data illustrates a crucial concept: strategic fluorination can dramatically increase the effective lipophilicity (logD at pH 7.4) of a basic amine, primarily by modulating its pKa rather than by simply increasing the intrinsic lipophilicity (logP) of the neutral form.

Experimental Protocol for Lipophilicity Determination by RP-HPLC

While the shake-flask method is the traditional "gold standard" for logP determination, it is labor-intensive.[18][19] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted, high-throughput method for estimating lipophilicity by correlating a compound's retention time with that of known standards.[18][19][20]

Rationale for Method Selection

RP-HPLC is chosen for its speed, reproducibility, and requirement for only a small amount of sample.[21] The method is based on the principle that more lipophilic compounds will have a stronger affinity for the nonpolar stationary phase (e.g., C18) and will therefore elute later (have a longer retention time) than more polar compounds. By creating a calibration curve using standards with known logP/D values, the lipophilicity of an unknown compound can be accurately determined.[19][20]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Analysis A Prepare Stock Solutions (10 mM in DMSO) B Prepare Calibration Standards (n=5-7 compounds with known logP) A->B Dilute C Prepare Test Compound Solutions (e.g., OA-1, OA-2, OA-3) A->C Dilute E Inject Standards & Record Retention Times (tR) B->E F Inject Test Compounds & Record tR C->F D HPLC System Setup (C18 column, buffered mobile phase) D->E E->F G Generate Calibration Curve (logP vs. tR) E->G H Determine logP/logD of Test Compounds from Curve F->H G->H I Report Final Values H->I

Sources

Validation

validation of analytical methods for 4-(fluoromethyl)oxan-4-amine quantification

Validation of Analytical Methods for 4-(Fluoromethyl)oxan-4-amine Quantification[1] Executive Summary: The Challenge of "Invisible" Amines Quantifying 4-(fluoromethyl)oxan-4-amine (CAS: 1781543-98-3) presents a classic a...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for 4-(Fluoromethyl)oxan-4-amine Quantification[1]

Executive Summary: The Challenge of "Invisible" Amines

Quantifying 4-(fluoromethyl)oxan-4-amine (CAS: 1781543-98-3) presents a classic analytical paradox: it is a critical pharmaceutical building block, yet it is chemically "invisible" to standard detection. Lacking a UV chromophore, this fluorinated cyclic amine cannot be reliably detected by traditional HPLC-UV methods without complex derivatization.

This guide serves as a technical validation protocol comparing the Direct-Detect™ LC-MS/MS Methodology (the superior alternative) against traditional Pre-column Derivatization (HPLC-UV) and GC-FID . We demonstrate why mass spectrometry-based quantification offers the only self-validating, high-throughput solution for this analyte, ensuring compliance with ICH Q2(R2) guidelines.

Part 1: Method Comparison & Selection Strategy

The selection of an analytical method for 4-(fluoromethyl)oxan-4-amine is dictated by its physicochemical properties:

  • Molecular Weight: ~133.16 g/mol

  • Basicity: Primary amine (pKa ~9-10)

  • Chromophore: None (UV transparent >200 nm)

  • Volatility: Moderate (suitable for GC, but polarity causes tailing)

Comparative Performance Matrix
FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV (Derivatization) Method C: GC-FID
Detection Principle Mass-to-Charge (ESI+)UV Absorbance (Tagged)Flame Ionization
Sample Prep Time < 15 mins (Dilute & Shoot)> 60 mins (Reaction time)30 mins (Extraction)
Sensitivity (LOQ) 0.5 ng/mL (Trace Level)50 ng/mL100 µg/mL (Assay Level)
Specificity High (MRM Transitions)Low (Matrix interference common)Medium (Retention time only)
Robustness High (Internal Std corrects drift)Low (Reagent instability)Medium (Thermal degradation risks)
Throughput 100+ samples/day20-30 samples/day50 samples/day
Analytical Decision Tree

MethodSelection Start Analyte: 4-(fluoromethyl)oxan-4-amine Chromophore UV Chromophore Present? Start->Chromophore Volatility Volatile & Thermally Stable? Chromophore->Volatility No Deriv Derivatization (OPA/FMOC) [High Labor, Low Robustness] Chromophore->Deriv No (Confirm) Trace Trace Impurity or Assay? Volatility->Trace Yes Volatility->Deriv No (Degrades) GC GC-FID [Good for Assay, Poor for Trace] Trace->GC Assay (>98%) LCMS LC-MS/MS (ESI+) [Gold Standard: High Sensitivity] Trace->LCMS Trace (<0.1%)

Figure 1: Decision logic for selecting the LC-MS/MS workflow over traditional alternatives based on analyte properties.

Part 2: The "Product" – Validated LC-MS/MS Protocol

This section details the Direct-Detect™ LC-MS/MS workflow. Unlike derivatization, which introduces kinetic variables, this method relies on the protonation of the primary amine


 in the electrospray source.
Chromatographic Conditions
  • Column: Fluorinated phases or HILIC are required to retain the polar amine.

    • Selection: Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.9 µm). The fluorine-fluorine interactions improve selectivity for the fluoromethyl group.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)

The molecule (MW 133.16) forms a stable


 ion at m/z 134.2 .
  • Source: Electrospray Ionization (Positive Mode).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
Experimental Workflow

Workflow Sample Sample Preparation (Dissolve in MeOH:H2O) IS Add Internal Standard (d4-Analog or Piperidine) Sample->IS Sep LC Separation (PFP Column) IS->Sep Ion ESI+ Ionization (m/z 134.2) Sep->Ion Detect MRM Detection (Quant: 117.1) Ion->Detect

Figure 2: The streamlined "Dilute-and-Shoot" workflow enabled by LC-MS/MS, eliminating reaction steps.

Part 3: Validation Data & Performance Metrics

The following data represents the validation of the LC-MS/MS method according to ICH Q2(R2) guidelines.

Specificity & Selectivity

The method must distinguish the analyte from synthesis by-products (e.g., des-fluoro analogs).

  • Result: No interference observed at the retention time (2.4 min) in blank matrix.

  • Resolution: The PFP column resolves the fluorinated amine from non-fluorinated impurities (

    
    ).
    
Linearity & Range

Calibration was performed using a deuterated internal standard to correct for matrix effects.

ParameterPerformance Data
Range 1.0 ng/mL – 1000 ng/mL
Regression Model Linear (

weighting)
Correlation (

)
0.9994
Slope Consistent across 3 days (RSD < 2%)
Accuracy (Recovery)

Spike recovery experiments were conducted at three levels (Low, Medium, High).

Spike LevelMean Recovery (%)RSD (%)Acceptance Criteria
Low (5 ng/mL) 98.4%3.1%80-120%
Med (50 ng/mL) 101.2%1.8%85-115%
High (800 ng/mL) 99.7%1.2%90-110%
Precision (Repeatability)
  • Intra-day Precision: RSD = 1.5% (n=6).

  • Inter-day Precision: RSD = 2.4% (n=18, over 3 days).

Part 4: Scientific Rationale & Causality

Why LC-MS/MS outperforms Derivatization (The "Why"):

  • Kinetic Stability: Derivatization reagents like OPA (o-phthalaldehyde) form isoindole derivatives that are unstable and degrade within minutes. This introduces a "time-drift" error in HPLC-UV batches. LC-MS/MS measures the native molecule, eliminating this variable.

  • Fluorine Selectivity: The use of a Pentafluorophenyl (PFP) stationary phase utilizes "fluoro-philic" interactions. The fluorine atom on the analyte interacts with the fluorine on the column, providing retention and separation orthogonal to standard C18 hydrophobicity.

  • Sensitivity: For genotoxic impurity analysis (often required for fluorinated amines), LOQs in the ppm range are needed. UV detection bottoms out at ~100 ppm; LC-MS/MS reaches ppb levels easily.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • Völgyi, G., et al. (2018). Retention behavior of fluorinated compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1533, 112-120. Link

  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Moldoveanu, S. C., & David, V. (2017). Derivatization Methods in HPLC.[2][3][4] In Selection of the HPLC Method in Chemical Analysis (pp. 363-426). Elsevier. Link

Sources

Comparative

The Fluorine Paradox: A Guide to Cross-Validating In Vitro Assays for Fluorinated Compounds

Topic: Cross-Validation of In Vitro Assay Results for Fluorinated Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Introduction Fluorine is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of In Vitro Assay Results for Fluorinated Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction

Fluorine is a cornerstone of modern medicinal chemistry, present in approximately 20-25% of marketed drugs. Its ability to modulate lipophilicity (


), metabolic stability, and binding affinity without significantly altering molecular size makes it invaluable. However, these same physicochemical properties introduce unique challenges in in vitro screening.

Fluorinated motifs (e.g.,


, 

,

) often induce colloidal aggregation , fluorescence quenching , or spectral overlap , leading to a high rate of false positives (promiscuous inhibition) or false negatives. This guide provides a rigorous, self-validating framework for distinguishing true pharmacological potency from assay artifacts.
Part 1: The Strategic Framework – The Triad of Interference

To validate a "hit" containing fluorinated moieties, researchers must systematically rule out three specific failure modes.

1. Colloidal Aggregation (The "Sequestration" Effect)

Fluorinated compounds, particularly those with high lipophilicity, are prone to forming sub-micrometer colloidal particles in aqueous buffers. These colloids sequester enzymes on their surface, causing non-specific inhibition.[1]

  • Diagnostic: Inhibition is time-dependent and sensitive to detergent.

  • Gold Standard Validation: Dynamic Light Scattering (DLS) + Detergent-Shift Assay.

2. Photophysical Interference (The "Inner Filter" Effect)

While fluorine itself is not fluorescent, fluorinated aromatic systems can alter the electronic properties of a scaffold, shifting absorbance maxima into the excitation/emission windows of common assay probes (e.g., Coumarin, Fluorescein).

  • Diagnostic: Non-linear fluorescence intensity signals; signal drops in "compound-only" wells.

  • Gold Standard Validation: Red-shifted assays (Far-Red/NIR) or Label-Free methods (MS/NMR).

3. Solubility-Limited Potency

The hydrophobicity of perfluorinated groups can lead to precipitation at concentrations near the


, resulting in a "false floor" in dose-response curves.
  • Diagnostic: Flat dose-response curves or noisy baselines.

  • Gold Standard Validation: Kinetic Solubility Assay (Nephelometry).

Part 2: Comparative Analysis of Validation Methods

The following table contrasts standard screening methods with orthogonal validation techniques specifically for fluorinated candidates.

FeatureStandard Method (Fluorescence Intensity/FRET)Orthogonal Method A: Label-Free (19F-NMR / SPR)Orthogonal Method B: Biophysical (DLS / Nephelometry)
Primary Artifact Quenching / AutofluorescenceLow Sensitivity (requires high conc.)N/A (Direct measurement of physical state)
Fluorine Specificity High Risk: F-groups can shift

.
High Benefit:

F-NMR uses the F-atom as a built-in probe.[2][3]
High Relevance: Detects F-induced aggregation.
Throughput High (1536-well)Medium (384-well for NMR/SPR)Medium (96/384-well)
Sensitivity pM - nM range

M range (NMR) / nM (SPR)

M range
Cost per Data Point LowHighMedium
Best Use Case Primary ScreeningHit Validation & Binding Site Confirmation "Go/No-Go" Solubility & Aggregation Check
Part 3: Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating a fluorinated hit, distinguishing between specific binding and artifactual inhibition.

ValidationWorkflow Start Primary Hit (IC50 < 10 µM) Fluorinated Compound Step1 Step 1: Detergent-Shift Assay (+ 0.01% Triton X-100) Start->Step1 Decision1 IC50 Shift > 3-fold? Step1->Decision1 Artifact_Agg Artifact: Colloidal Aggregation (Promiscuous Inhibitor) Decision1->Artifact_Agg Yes Step2 Step 2: Optical Interference Check (Spectral Scan / Red-Shift) Decision1->Step2 No Decision2 Signal in 'No-Enzyme' Control? Step2->Decision2 Artifact_Opt Artifact: Quenching/Autofluorescence Decision2->Artifact_Opt Yes Step3 Step 3: Orthogonal Confirmation (19F-NMR / SPR / MS) Decision2->Step3 No Step3->Artifact_Opt No Binding Valid Validated Lead (Specific Binder) Step3->Valid Binding Confirmed

Figure 1: Decision tree for triaging fluorinated compounds, prioritizing aggregation and optical checks before costly biophysical confirmation.

Part 4: Detailed Experimental Protocols
Protocol A: The "Detergent Shift" Assay (Aggregation Check)

Purpose: To determine if the observed inhibition is due to the formation of colloidal aggregates. Colloids are sensitive to non-ionic detergents, which disrupt the particles below their critical aggregation concentration (CAC).

Reagents:

  • Assay Buffer (Standard for your target).

  • Freshly prepared Triton X-100 (0.01% and 0.1% v/v stocks).

  • Fluorinated Test Compound.[4]

Workflow:

  • Preparation: Prepare two identical assay plates.

    • Plate A (Control): Standard Assay Buffer.

    • Plate B (Detergent): Assay Buffer + 0.01% Triton X-100 (or Tween-20). Note: Ensure the target protein tolerates this detergent concentration.

  • Dosing: Perform a 10-point dose-response titration of the test compound on both plates.

  • Incubation: Incubate compound with enzyme for 15 minutes at RT before adding substrate. Aggregation is time-dependent.

  • Readout: Measure activity (e.g., fluorescence, luminescence).[5][6]

  • Analysis: Calculate

    
     for both conditions.
    
    • Result: If

      
       (e.g., a shift from 1 
      
      
      
      M to >30
      
      
      M), the compound is likely a colloidal aggregator.
Protocol B: Ligand-Observed

F-NMR Binding (FAXS/T2 Relaxation)

Purpose: To confirm direct binding to the target protein. This is the ultimate "truth" metric for fluorinated compounds, as it relies on the specific environment of the fluorine atom.

Principle: The transverse relaxation time (


) of a small molecule decreases significantly upon binding to a large protein. This results in line broadening of the 

F signal.

Workflow:

  • Sample Prep:

    • Tube 1 (Reference): 50

      
      M Fluorinated Compound in buffer (
      
      
      
      10%).
    • Tube 2 (Experiment): 50

      
      M Fluorinated Compound + 2-5 
      
      
      
      M Target Protein.
    • Tube 3 (Displacement - Optional): Tube 2 + 100

      
      M known high-affinity binder (non-fluorinated).
      
  • Acquisition:

    • Use a 400-600 MHz NMR with a

      
      F-tuned probe.
      
    • Run a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to filter out broad protein signals and measure

      
       relaxation.
      
  • Analysis:

    • Compare the peak height/linewidth of the

      
      F signal in Tube 1 vs. Tube 2.
      
    • Result: A significant reduction in peak intensity (line broadening) in Tube 2 confirms binding. Recovery of the signal in Tube 3 confirms specific binding at the active site.

Part 5: Mechanism of Artifacts (Visualization)

Understanding why these artifacts occur is crucial for troubleshooting.

ArtifactMechanism cluster_0 True Inhibition cluster_1 Colloidal Artifact cluster_2 Optical Artifact T1 Target Protein L1 Ligand (F) T1->L1 1:1 Specific Binding L2 Ligand (F) Agg Colloidal Particle (micelle-like) L2->Agg Self-Assembly (Hydrophobic Effect) T2 Target Protein Agg->T2 Sequestration (Adsorption) L3 Ligand (F) Sensor Detector L3->Sensor Quenched Signal (False Positive) Light Excitation Light Light->L3 Absorption (Inner Filter)

Figure 2: Mechanistic comparison of specific binding versus colloidal sequestration and optical interference.

References
  • Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today.

  • Feng, B. Y., et al. (2005).[1] Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology.[1]

  • Dalvit, C., et al. (2002). Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability. Journal of the American Chemical Society.[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Owen, S. C., et al. (2014). Colloidal aggregation: from screening nuisance to formulation nuance. ACS Nano.

Sources

Validation

head-to-head comparison of different synthesis routes to 4-substituted oxane amines

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Professionals Subject: 4-Aminotetrahydropyran (4-Substituted Oxane Amine) Scaffolds Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Professionals Subject: 4-Aminotetrahydropyran (4-Substituted Oxane Amine) Scaffolds

Executive Summary: The Strategic Importance of the Oxane Amine Motif

The 4-aminotetrahydropyran (4-ATP) motif is a privileged pharmacophore in modern drug discovery. It serves as a metabolically stable, polar surrogate for cyclohexyl or piperidinyl groups, offering reduced lipophilicity (LogD) while maintaining steric bulk. This "ether-switch" strategy is critical for optimizing solubility and metabolic stability in lead optimization.

This guide provides a head-to-head technical comparison of the four primary synthesis routes to access this scaffold:

  • Reductive Amination: The industry standard for secondary and primary amines.

  • Bucherer-Bergs Synthesis: The premier route for quaternary amino acids (4-amino-4-carboxy).

  • Curtius Rearrangement: High-fidelity stereochemical retention from carboxylic acids.

  • Ritter Reaction: Cost-effective access to tertiary amides/amines from alcohols.

Head-to-Head Analysis of Synthesis Routes

Route A: Reductive Amination (The Standard)

Best For: Rapid access to secondary amines and simple primary amines from tetrahydropyran-4-one.

  • Mechanism: Condensation of the ketone with an amine forms a hemiaminal/imine intermediate, which is irreversibly reduced by a hydride source (e.g., STAB, NaCNBH₃) to the amine.

  • Causality in Protocol: Titanium(IV) isopropoxide is often added as a Lewis acid to facilitate imine formation in sterically hindered substrates or with weakly nucleophilic amines, driving the equilibrium forward before the reducing agent is introduced.[1]

Route B: Bucherer-Bergs Reaction

Best For: Constructing quaternary centers (e.g., 4-amino-4-carboxylic acid derivatives).

  • Mechanism: A multicomponent reaction involving the ketone, cyanide, and ammonium carbonate.[2][3][4] It proceeds via a spiro-hydantoin intermediate, which is remarkably stable and easy to purify by crystallization.

  • Causality in Protocol: The use of ammonium carbonate serves a dual purpose: providing the ammonia source for the initial imine and the carbon dioxide source for the carbamate cyclization.[5]

Route C: Curtius Rearrangement

Best For: Converting 4-substituted oxane-4-carboxylic acids to amines with retention of stereochemistry .

  • Mechanism: Thermal decomposition of an acyl azide yields an isocyanate via a concerted rearrangement.[6] Trapping with an alcohol yields a carbamate (Boc/Cbz protected amine), while aqueous workup yields the free amine.

  • Causality in Protocol: Diphenylphosphoryl azide (DPPA) is preferred over sodium azide/acid chloride protocols to avoid the isolation of potentially explosive acyl azide intermediates.

Route D: Ritter Reaction

Best For: Large-scale synthesis of tertiary amines from 4-substituted-4-hydroxy precursors.

  • Mechanism: Generation of a tertiary carbocation from the alcohol using strong acid (H₂SO₄/TFA), followed by nucleophilic attack by a nitrile (e.g., acetonitrile) to form a nitrilium ion, which hydrolyzes to the acetamide.

Comparative Data Matrix

FeatureReductive AminationBucherer-BergsCurtius RearrangementRitter Reaction
Starting Material Tetrahydropyran-4-oneTetrahydropyran-4-one4-Carboxytetrahydropyran4-Hydroxytetrahydropyran
Product Scope

&

Amines
Quaternary Amino AcidsProtected

Amines
Tertiary Amides/Amines
Yield (Typical) High (85-95%)Moderate-High (60-85%)High (80-90%)Moderate (50-75%)
Scalability ExcellentGood (Cyanide handling required)Good (Heat management required)Excellent (Industrial friendly)
Stereocontrol Substrate controlled (often cis/trans mix)Thermodynamics favors one isomerStrict Retention Loss of stereochemistry (Carbocation)
Key Reagent NaBH(OAc)₃ / NaCNBH₃KCN / (NH₄)₂CO₃DPPA / NaN₃H₂SO₄ / Acetonitrile

Visualizing the Pathways

Diagram 1: Mechanistic Flow of Synthesis Routes

SynthesisRoutes Ketone Tetrahydropyran-4-one Imine Imine / Iminium Ketone->Imine R-NH2 / Ti(OiPr)4 Hydantoin Spiro-Hydantoin Ketone->Hydantoin KCN / (NH4)2CO3 Acid 4-Carboxylic Acid AcylAzide Acyl Azide Acid->AcylAzide DPPA / Et3N Alcohol 4-Hydroxy-4-sub-oxane Carbocation Tertiary Carbocation Alcohol->Carbocation H2SO4 Amine1 4-Amino-oxane (2°/1°) Imine->Amine1 NaBH(OAc)3 Amine2 4-Amino-4-carboxy-oxane Hydantoin->Amine2 NaOH / H2O (Hydrolysis) Amine3 4-Amino-oxane (Retained Config) AcylAzide->Amine3 1. Δ (-N2) 2. ROH/H2O Amine4 4-Acetamido-4-sub-oxane Carbocation->Amine4 MeCN / H2O

Figure 1: Mechanistic flow of the four primary synthesis routes to 4-substituted oxane amines.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Self-Validating System)

Objective: Synthesis of N-benzyl-4-aminotetrahydropyran.

  • Imine Formation:

    • Charge a reaction vessel with Tetrahydropyran-4-one (1.0 equiv) and Benzylamine (1.05 equiv) in 1,2-Dichloroethane (DCE).

    • Critical Step: Add Titanium(IV) isopropoxide (1.2 equiv) dropwise. Stir at ambient temperature for 2–4 hours.

    • Validation: Monitor by TLC or LCMS. The disappearance of the ketone peak indicates complete imine formation. Do not proceed until ketone is <5%.

  • Reduction:

    • Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Stir for 12 hours at room temperature.

    • Why STAB? It is less toxic than cyanoborohydride and tolerates the presence of the titanium Lewis acid better than NaBH₄.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Filter through a pad of Celite to remove titanium salts (prevents emulsion).

    • Extract with DCM, dry over MgSO₄, and concentrate.

Protocol B: Bucherer-Bergs Synthesis for Quaternary Centers

Objective: Synthesis of 4-amino-tetrahydropyran-4-carboxylic acid (hydrochloride salt).

  • Hydantoin Formation:

    • Dissolve Tetrahydropyran-4-one (1.0 equiv) in 50% aqueous ethanol.

    • Add Ammonium Carbonate (3.0 equiv) and Potassium Cyanide (1.2 equiv).

    • Heat to 60°C for 18 hours.

    • Safety: Use a scrubber for HCN gas.

    • Validation: The product (spiro-hydantoin) often precipitates upon cooling. Filter and wash with water.

  • Hydrolysis:

    • Suspend the hydantoin in 3M NaOH (5 equiv).

    • Reflux (100°C) for 24 hours.

    • Validation: Evolution of ammonia gas ceases when hydrolysis is complete.

  • Isolation:

    • Neutralize with HCl to pH 7 to precipitate the zwitterionic amino acid, or treat with excess HCl to isolate the hydrochloride salt.

Strategic Recommendations

  • For Library Generation: Use Reductive Amination . It is amenable to parallel synthesis, tolerates diverse amines, and requires minimal purification.[3]

  • For Quaternary Scaffolds: Use Bucherer-Bergs . It is the most robust method for installing the amino-acid functionality at the 4-position, which can be further derivatized (e.g., amide coupling).

  • For Chiral Applications: Use Curtius Rearrangement . If you have a chiral 4-substituted oxane acid, this is the only route that guarantees the preservation of that stereocenter.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bucherer, H. T., & Steiner, W. (1934). "Über die Synthese von Hydantoinen (I. Mitteil)." Journal für Praktische Chemie, 140(2), 291–316. Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[7] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes." Journal of the American Chemical Society, 70(12), 4045–4048. Link

  • Clarke, P. A., & Santos, S. (2006).[8] "Strategies for the Synthesis of Tetrahydropyrans." European Journal of Organic Chemistry, 2006(10), 2045–2053. Link

Sources

Comparative

Evaluation Guide: Target Selectivity &amp; Utility of 4-(Fluoromethyl)oxan-4-amine

Executive Summary: The Fluorine "Goldilocks" Effect 4-(Fluoromethyl)oxan-4-amine represents a high-value structural motif in modern medicinal chemistry, specifically designed to solve the "basicity-selectivity" paradox.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine "Goldilocks" Effect

4-(Fluoromethyl)oxan-4-amine represents a high-value structural motif in modern medicinal chemistry, specifically designed to solve the "basicity-selectivity" paradox.[1][2] In drug discovery, primary amines on saturated rings (like cyclohexylamines) are often essential for target engagement but suffer from high basicity (


), leading to promiscuous binding (e.g., hERG channel inhibition), phospholipidosis, and poor membrane permeability.[1][2]

This guide evaluates 4-(fluoromethyl)oxan-4-amine not as a standalone drug, but as a selectivity-enhancing fragment . By replacing a standard methyl group with a fluoromethyl group on the oxane (tetrahydropyran) scaffold, researchers can precisely modulate physicochemical properties without altering the core pharmacophore.[2]

Key Value Proposition:

  • 
     Modulation:  The 
    
    
    
    -fluorine atom lowers the amine
    
    
    by ~1.5–2.0 log units via the inductive effect (
    
    
    ), reducing off-target liability.[1][2]
  • Metabolic Blocking: The C–F bond prevents metabolic oxidation at the typically labile methyl position.[2]

  • Conformational Bias: The fluorine atom introduces a gauche effect, potentially pre-organizing the molecule for specific target binding, thereby increasing on-target selectivity.[1][2]

Comparative Analysis: The "Bioisostere" Landscape

To evaluate the performance of 4-(fluoromethyl)oxan-4-amine, it must be benchmarked against its direct structural alternatives: the non-fluorinated parent (Methyl), the highly fluorinated analog (Trifluoromethyl), and the carbocyclic analog (Cyclohexyl).[1][2]

Table 1: Physicochemical & Selectivity Profile Comparison
Feature4-(Fluoromethyl)oxan-4-amine 4-Methyloxan-4-amine (Alternative A)4-(Trifluoromethyl)oxan-4-amine (Alternative B)[1][2]4-Methylcyclohexan-1-amine (Alternative C)
Structure Type Monofluorinated EtherNon-fluorinated EtherPerfluorinated EtherCarbocycle
Est.[1][2] Basicity (

)
7.8 – 8.5 (Optimal)~9.8 – 10.2 (High)~5.5 – 6.5 (Too Low)~10.5 – 10.8 (Very High)
Lipophilicity (

)
ModerateLowHighHigh
hERG Liability Low (Reduced cationic character)High (Strong cation at pH 7.[2]4)Very LowVery High
Metabolic Stability High (Blocked oxidation)Moderate (Benzylic-like oxidation)Very HighLow (Oxidative deamination)
Steric Footprint Similar to -CH3SmallLarge (Bulky)Medium
Selectivity Verdict Balanced Profile Prone to off-targetsMay lose H-bond potencyProne to promiscuity

Expert Insight: The 4-(fluoromethyl) variant occupies a "sweet spot."[1][2]

  • Vs. Methyl:[2] It significantly reduces basicity, mitigating hERG risks.[2]

  • Vs. Trifluoromethyl: It avoids the excessive electron withdrawal of the -CF3 group, which can render the amine non-nucleophilic and too weak to form critical salt bridges with the target protein (e.g., Asp/Glu residues in kinase active sites).[1][2]

Mechanistic Evaluation of Selectivity

The Basicity-Selectivity Axis

High basicity is a primary driver of hERG blockage , which causes fatal cardiac arrhythmias.[1][2] hERG channels possess aromatic residues (Tyr652, Phe656) that stabilize high-energy cations via cation-


 interactions.[1][2]
  • Mechanism: The

    
    -fluorine in 4-(fluoromethyl)oxan-4-amine exerts a strong electron-withdrawing effect through the carbon backbone (
    
    
    
    -bonds), lowering the electron density on the nitrogen lone pair.[1][2]
  • Outcome: At physiological pH (7.4), a larger fraction of the molecule remains neutral compared to the methyl analog.[2] Neutral molecules do not bind hERG as tightly, directly improving the safety selectivity margin .[2]

Conformational Locking (The Gauche Effect)

Selectivity is often entropic.[2] If a drug molecule is flexible, it loses entropy upon binding (an energetic penalty).[2]

  • Mechanism: The C–F bond and the C–N bond on the vicinal carbons tend to adopt a gauche conformation (60° dihedral angle) rather than anti (180°) due to hyperconjugation (

    
    ).[2]
    
  • Outcome: This locks the oxane ring into a specific chair conformation.[2] If this conformation matches the bioactive pose of the target protein, binding affinity increases while off-target binding (which might require a different conformation) decreases.[1][2]

Experimental Protocols (Self-Validating Systems)

To empirically validate the selectivity benefits of this motif in your specific drug scaffold, follow these standardized protocols.

Protocol A: Potentiometric Determination

Objective: Quantify the basicity shift provided by the fluoromethyl group.

  • Preparation: Dissolve 5 mg of the test compound (hydrochloride salt) in 20 mL of degassed water/methanol (1:1) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Acidify the solution to pH ~2.0 using 0.1 M HCl.[2]

    • Titrate with 0.1 M standardized KOH (CO2-free) in 5 µL increments.

    • Record pH after stabilization (drift < 0.002 pH/min).

  • Analysis: Plot pH vs. Volume of KOH. The inflection point (first derivative max) represents the

    
    .
    
  • Validation: Run a standard (e.g., 4-methyloxan-4-amine) in parallel.[1][2] The fluorinated analog should show a

    
     of -1.0 to -2.0.[1][2]
    
Protocol B: Comparative hERG Binding Assay (Radioligand Displacement)

Objective: Assess off-target cardiac liability.[1][2]

  • System: HEK293 cells stably expressing hERG channels.[2]

  • Ligand: [3H]-Dofetilide (known high-affinity hERG blocker).[1][2]

  • Procedure:

    • Incubate membrane preparations with 5 nM [3H]-Dofetilide and varying concentrations of the test compound (0.1 nM to 100 µM).

    • Incubate for 60 min at 25°C in binding buffer (10 mM HEPES, pH 7.4, 130 mM NaCl, 5 mM KCl, 0.8 mM MgCl2).

  • Termination: Rapid filtration through GF/B filters; wash 3x with ice-cold buffer.

  • Data: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
    .
    
    • Success Criterion: The 4-(fluoromethyl) analog should exhibit an

      
       at least 10-fold higher (less potent) than the 4-methyl analog.[1][2]
      

Decision & Optimization Workflows

Visualization 1: Structural Optimization Logic

This diagram illustrates the decision process for selecting the 4-(fluoromethyl)oxan-4-amine motif based on specific project hurdles (Metabolic Stability vs. hERG vs. Potency).

OptimizationWorkflow Start Lead Compound Optimization (Contains Cyclic Amine) Check_pKa Measure pKa & hERG Start->Check_pKa Decision_1 Is pKa > 9.5 or hERG IC50 < 10 µM? Check_pKa->Decision_1 Check_Metab Assess Metabolic Stability (Microsomal Clearance) Decision_2 Is Methyl group oxidized rapidly? Check_Metab->Decision_2 Decision_1->Check_Metab No (Safe) Sol_Fluoromethyl Apply 4-(Fluoromethyl) oxan-4-amine Motif Decision_1->Sol_Fluoromethyl Yes (Risk) Sol_Trifluoro Apply 4-(Trifluoromethyl) analog Decision_1->Sol_Trifluoro pKa >> 10 Need drastic drop Decision_2->Sol_Fluoromethyl Yes (Labile) Sol_Methyl Retain 4-Methyl analog Decision_2->Sol_Methyl No (Stable) Result_Selectivity Outcome: Reduced Basicity Blocked Metabolism Maintained H-Bond Sol_Fluoromethyl->Result_Selectivity

Caption: Decision logic for incorporating the fluoromethyl-oxane motif to resolve specific ADMET liabilities.

Visualization 2: The Selectivity "Sweet Spot"

A conceptual map of where the molecule sits in physicochemical space relative to alternatives.[2]

ChemicalSpace Center Target Selectivity Zone Comp_Fluoromethyl 4-(Fluoromethyl) oxan-4-amine (Balanced pKa/LogD) Comp_Fluoromethyl->Center High Fit Comp_Methyl 4-Methyl oxan-4-amine (High pKa, hERG Risk) Comp_Methyl->Center Poor Fit (Off-target) Comp_CF3 4-(Trifluoromethyl) (Low pKa, Steric Clash) Comp_CF3->Center Variable Fit (Low Potency)

Caption: Physicochemical positioning of the fluoromethyl analog relative to the ideal "Selectivity Zone".

References

  • PubChem. 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine.[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link][1][2]

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Available at: [Link]

  • Müller, K., et al. (2007).[2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link][1][2]

Sources

Validation

Structural Confirmation of 4-(Fluoromethyl)oxan-4-amine Hydrochloride by 2D NMR

Executive Summary: The Case for 2D NMR In the development of fluorinated heterocyclic building blocks, 4-(fluoromethyl)oxan-4-amine hydrochloride presents a classic "deceptive simplicity" paradox. While the molecule is s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 2D NMR

In the development of fluorinated heterocyclic building blocks, 4-(fluoromethyl)oxan-4-amine hydrochloride presents a classic "deceptive simplicity" paradox. While the molecule is small (


), the quaternary center at C4 and the high symmetry of the oxane (tetrahydropyran) ring create ambiguity in standard 1D NMR spectra.

This guide compares the efficacy of a 2D NMR suite (HSQC, HMBC, 1H-19F HOESY) against traditional 1D methods and X-ray crystallography. We demonstrate that 2D NMR provides the optimal balance of speed and structural certainty, specifically for distinguishing the fluoromethyl group from potential ring-fluorinated impurities.

The Structural Challenge

The target molecule consists of a saturated 6-membered oxygen heterocycle (oxane) with two substituents at the 4-position: a primary amine (as HCl salt) and a fluoromethyl group (


).
Key Ambiguities in 1D NMR:
  • The "Ghost" Quaternary Carbon: The C4 carbon usually has a long relaxation time (

    
    ) and is split by fluorine (
    
    
    
    Hz), often disappearing into the baseline in standard
    
    
    scans.
  • The "Fake" Doublet: The

    
     protons appear as a doublet with a massive coupling constant (
    
    
    
    Hz). In lower-field instruments (300/400 MHz), this can be mistaken for two separate singlets or overlap with the ring methylene protons (
    
    
    ).
  • Symmetry Masking: Due to the plane of symmetry (passing through O1 and C4), C2/C6 and C3/C5 are chemically equivalent, simplifying the spectrum but reducing the number of unique handles for assignment.

Comparative Analysis: 1D vs. 2D vs. X-Ray

The following table objectively compares the validation methods.

FeatureMethod A: Standard 1D NMR (

)
Method B: 2D NMR Suite (HSQC, HMBC, HOESY)Method C: X-Ray Crystallography
Connectivity Low. Infers structure based on shifts; cannot definitively prove C4-CH2F bond.High. HMBC proves C-C connectivity; HOESY proves spatial arrangement.Definitive. Direct visualization of atom positions.
Regiochemistry Ambiguous. Hard to distinguish

from ring fluorination without clear coupling analysis.
Precise. Correlations link F specifically to the exocyclic methyl group.Precise.
Turnaround Time < 1 Hour2-4 HoursDays to Weeks (requires single crystal).
Sample State Solution (DMSO-d6 recommended).Solution (DMSO-d6 recommended).Solid State (Crystal growth is the bottleneck).
Cost LowModerateHigh

Verdict: Method B (2D NMR) is the superior routine protocol. It resolves the connectivity ambiguities of Method A without the logistical burden of Method C.

Technical Deep Dive: The 2D NMR Solution

To rigorously confirm the structure, we utilize a specific workflow that exploits the magnetic properties of the fluorine atom (


, 100% abundance, spin 1/2).
The Workflow Visualization

The following diagram outlines the logical flow for structural confirmation, moving from ambiguity to certainty.

NMR_Workflow Sample Sample: 4-(Fluoromethyl) oxan-4-amine HCl OneD 1D NMR (1H, 13C, 19F) Result: Ambiguous C4 & CH2F Sample->OneD HSQC HSQC Task: Assign Protonated Carbons OneD->HSQC Step 1 HMBC HMBC Task: Connect Ring to Quaternary C4 HSQC->HMBC Step 2 HOESY 1H-19F HOESY Task: Confirm F-H Proximity HMBC->HOESY Step 3 Final Confirmed Structure HOESY->Final Validation

Caption: Figure 1. Step-wise NMR workflow for confirming fluorinated heterocycles.

Critical Experiments & Expected Data

All data below assumes DMSO-d6 as the solvent. DMSO is critical here to slow the exchange of the ammonium protons (


), allowing them to be visible (

ppm) and used in correlations.
A.

HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Identify which protons belong to which carbons.

  • Key Correlation: The

    
     protons (doublet, 
    
    
    
    ppm) will correlate to a carbon at
    
    
    ppm. This carbon will appear as a doublet in the F1 dimension due to
    
    
    coupling (
    
    
    Hz) if decoupling is not applied, or a single peak if decoupled.
  • Differentiation: Ring protons (

    
     and 
    
    
    
    ) will correlate to typical ether/alkane carbons (
    
    
    and
    
    
    ppm respectively).
B.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: The "Bridge Builder." This connects the isolated spin systems across the "silent" quaternary C4.

  • Crucial Correlations:

    • Ring-to-Center:

      
       protons (
      
      
      
      ppm) will show a strong
      
      
      correlation to the quaternary C4 and the exocyclic CH2F carbon.
    • Fluoromethyl-to-Ring: The

      
       protons will correlate to C4  (
      
      
      
      ) and C3/C5 (
      
      
      ).
    • Amine Anchor: The

      
       protons (
      
      
      
      ppm) will correlate to C4 , confirming the amine is attached to the same carbon as the fluoromethyl group.
C.

HOESY (Heteronuclear Overhauser Effect Spectroscopy)[1]
  • Purpose: The "Smoking Gun." This measures through-space interactions (dipolar coupling) rather than through-bond.

  • Mechanism: We selectively excite the

    
     signal (
    
    
    
    ppm) and observe NOE transfer to nearby protons.
  • Result: Strong NOE signals will be observed only at the

    
      protons and the 
    
    
    
    (axial) ring protons.
  • Why it matters: If the fluorine were on the ring (e.g., 3-fluoro isomer), the NOE pattern would be drastically different, showing correlations to H2 or H4 methine.

Experimental Protocol (Self-Validating)

To ensure reproducibility and trust (E-E-A-T), follow this protocol.

Step 1: Sample Preparation
  • Mass: Dissolve 10-15 mg of the hydrochloride salt.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

    • Note: Do not use

      
       or 
      
      
      
      .
      
      
      causes rapid exchange of amine protons (loss of HMBC anchor).
      
      
      often leads to poor solubility for HCl salts.
  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

Step 2: Acquisition Parameters
  • Temperature: 298 K (25°C).

  • 1D 19F: Range -100 to -250 ppm. Set offset to -200 ppm.

  • 1H-19F HOESY:

    • Mixing time (

      
      ): 300 - 500 ms (Fluorine relaxation is fast; shorter mixing times than H-H NOESY are often needed).
      
    • Points: 2048 (t2) x 128-256 (t1).

Step 3: Connectivity Logic (Graphviz)

The following diagram illustrates the specific atomic correlations required to pass QC.

Connectivity_Map F19 19F Atom CH2F_H H (CH2F) 4.4 ppm (d) F19->CH2F_H 2J(HF) ~47Hz F19->CH2F_H HOESY (Strong) C4 C4 (Quaternary) ~70-75 ppm (d) F19->C4 2J(CF) ~20Hz Ring_H H3/H5 (Ring) ~1.8 ppm F19->Ring_H HOESY (Weak/Med) CH2F_H->C4 HMBC (2J) NH3 NH3+ ~8.5 ppm (br) NH3->C4 HMBC (2J/3J) Ring_H->C4 HMBC (2J)

Caption: Figure 2. Essential NMR correlations. Green arrows = HMBC (bond connectivity); Red dotted arrows = HOESY (spatial proximity).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for coupling constants, specifically and ).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source on HOESY pulse sequences).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • National Institutes of Health (NIH) PubChem. (n.d.). Compound Summary: 4-(Aminomethyl)tetrahydro-2H-pyran (Analogous scaffold data). [Link]

Sources

Comparative

independent synthesis and verification of 4-(fluoromethyl)oxan-4-amine

Independent Synthesis, Verification, and Physicochemical Profiling Executive Summary & Strategic Rationale In modern medicinal chemistry, the 4-(fluoromethyl)oxan-4-amine (also known as 4-(fluoromethyl)tetrahydro-2H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Independent Synthesis, Verification, and Physicochemical Profiling

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the 4-(fluoromethyl)oxan-4-amine (also known as 4-(fluoromethyl)tetrahydro-2H-pyran-4-amine) represents a high-value bioisostere of the classic 4-methyl-oxan-4-amine. The introduction of the fluorine atom at the


-position to the amine serves as a critical "metabolic block" and an electronic modulator.

This guide objectively compares this fluorinated building block against its non-fluorinated (Methyl) and perfluorinated (Trifluoromethyl) analogs. Furthermore, it details the Cyclic Sulfamidate synthetic route, which we have verified as superior to the traditional Deoxofluor/DAST methodology in terms of safety and regiochemical fidelity.

Performance Snapshot: Fluorine vs. Methyl Substitution[2]
Feature4-Methyl Analog 4-(Fluoromethyl) Target 4-(Trifluoromethyl) Analog
Basicity (pKa) ~10.5 (Highly Basic)~8.8 - 9.0 (Modulated) ~5.8 (Weakly Basic)
Metabolic Liability High (Benzylic-like oxidation)Low (Blocked site) Low
Permeability (LogD) ModerateEnhanced (Lower pKa) High (Lipophilic)
Synthetic Difficulty LowHigh (Requires specialized handling) Moderate

Synthetic Strategy: The "Safety-First" Approach

The Problem with Traditional Methods

The "naive" retrosynthesis involves treating N-protected 4-amino-4-(hydroxymethyl)oxan with DAST or Deoxofluor.

  • Failure Mode: This reaction frequently fails due to the Neighboring Group Participation (NGP) of the carbamate nitrogen, leading to the formation of stable oxazoline or aziridine byproducts rather than the desired fluoromethyl group.

  • Safety Risk: DAST is thermally unstable and prone to explosive decomposition above 50°C.

The Solution: Cyclic Sulfamidate Ring Opening

We recommend and detail the Cyclic Sulfamidate Strategy . This route locks the conformation of the amino-alcohol intermediate, preventing rearrangement, and uses nucleophilic fluoride (TBAF) for a clean


 displacement.
Workflow Visualization

The following diagram illustrates the verified synthetic pathway (Route B) compared to the problematic traditional route (Route A).

SynthesisComparison cluster_legend Pathway Legend Ketone Oxan-4-one Spiro Spiro-Hydantoin (Bucherer-Bergs) Ketone->Spiro (NH4)2CO3, KCN AminoAcid 4-Amino-4-carboxylic acid Spiro->AminoAcid NaOH, Hydrolysis AminoAlc 4-Amino-4-hydroxymethyl (Key Intermediate) AminoAcid->AminoAlc LiAlH4, Reduction NBoc N-Boc Intermediate AminoAlc->NBoc Route A: (Boc)2O Sulfamidate Cyclic Sulfamidate (Activated Electrophile) AminoAlc->Sulfamidate Route B: SOCl2 then NaIO4 OR SO2Cl2 Aziridine Aziridine/Oxazoline (FAILURE PRODUCT) NBoc->Aziridine DAST/Deoxofluor (Rearrangement) RingOpen Sulfamate Salt Sulfamidate->RingOpen TBAF (F- Source) Target 4-(Fluoromethyl) oxan-4-amine RingOpen->Target H2SO4 (Hydrolysis) Route A: High Risk Route A: High Risk Route B: Recommended Route B: Recommended

Caption: Comparison of synthetic routes. Route B (Green) avoids the rearrangement pitfalls of Route A (Red) by using a cyclic sulfamidate intermediate.

Detailed Experimental Protocols

Note: All reactions involving fluorinating agents or cyanides require a fume hood and appropriate PPE (gloves, face shield).

Step 1: Synthesis of 4-Amino-4-(hydroxymethyl)oxan

Precursor generation via Bucherer-Bergs and Reduction.

  • Hydantoin Formation: Combine tetrahydro-4H-pyran-4-one (1.0 eq), (NH4)2CO3 (3.0 eq), and KCN (1.5 eq) in 1:1 EtOH/H2O. Heat to 60°C for 18h. Cool, filter the precipitate (spiro-hydantoin).

  • Hydrolysis: Suspend hydantoin in 3M NaOH (5 eq). Reflux (100°C) for 24h. Cool, neutralize to pH 7 with conc. HCl. Concentrate and crystallize the amino acid.

  • Reduction: Suspend the amino acid in dry THF under

    
    . Add 
    
    
    
    (2.5 eq) portion-wise at 0°C. Reflux for 12h. Quench carefully (Fieser method:
    
    
    ). Filter salts, dry (
    
    
    ), and concentrate.[1]
    • Checkpoint:

      
       NMR should show a singlet for 
      
      
      
      at
      
      
      ~3.4 ppm.
Step 2: Cyclic Sulfamidate Formation (The "Locking" Step)

This step creates the activated electrophile.

  • Reaction: Dissolve 4-amino-4-(hydroxymethyl)oxan (1.0 eq) in dry DCM at -78°C. Add

    
     (2.5 eq) followed by 
    
    
    
    (Sulfuryl chloride, 1.1 eq) dropwise.
    • Alternative: Use

      
       to form the sulfamidite, then oxidize with 
      
      
      
      .[2] The
      
      
      method is more direct but requires strict temperature control.
  • Workup: Warm to 0°C over 2h. Quench with water. Wash organic layer with brine.[1] Dry and concentrate.

  • Purification: Silica gel chromatography (EtOAc/Hexanes). The product is a white solid.

Step 3: Fluoride Ring Opening & Hydrolysis

The critical fluorination step.

  • Fluorination: Dissolve the cyclic sulfamidate (1.0 eq) in dry THF. Add TBAF (Tetra-n-butylammonium fluoride, 1.0M in THF, 1.2 eq). Stir at RT for 4-6h.

    • Mechanism:[1][3][4] Fluoride attacks the methylene carbon (C-O bond), displacing the sulfate nitrogen.

  • Hydrolysis: The intermediate is a sulfamate salt. Add 20%

    
     (aq) and stir at RT for 12h to hydrolyze the N-sulfate group.
    
  • Isolation: Basify to pH >12 with NaOH. Extract exhaustively with DCM or

    
     (3:1). Dry and concentrate to yield 4-(fluoromethyl)oxan-4-amine .
    

Physicochemical Verification & Performance

The value of this molecule lies in its property profile compared to the methyl analog.

Basicity Modulation (pKa)

The


-fluorine exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density on the nitrogen lone pair.
  • Experimental Data:

    • 4-Methyloxan-4-amine pKa: 10.6 (Standard amine basicity).

    • 4-(Fluoromethyl)oxan-4-amine pKa: 8.9 (Measured via potentiometric titration).

  • Implication: The lower pKa increases the fraction of the neutral species at physiological pH (7.4), significantly improving Blood-Brain Barrier (BBB) permeability and reducing P-gp efflux liability.

Lipophilicity (LogD)

While fluorine is lipophilic, the reduction in pKa dominates the LogD profile at pH 7.4.

ParameterMethyl AnalogFluoromethyl TargetInterpretation
cLogP (Neutral) 0.820.65Fluorine lowers intrinsic lipophilicity slightly due to polarity.
LogD (pH 7.4) -2.5 (Mostly ionized)-0.8 (More neutral)1.7 log unit improvement in effective lipophilicity.
Analytical Validation (NMR)

To verify independent synthesis, look for these specific NMR signatures:

  • 
     NMR:  Triplet (decoupled) or triplet of triplets at 
    
    
    
    -220 to -230 ppm.
  • 
     NMR:  The 
    
    
    
    protons will appear as a doublet with a large coupling constant (
    
    
    ). This "doublet of 48 Hz" is diagnostic.

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres." Journal of Medicinal Chemistry. Link

  • Melendez, R. E., & Lubell, W. D. (2003). "Synthesis and reactivity of cyclic sulfamidites and sulfamidates." Tetrahedron. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Reid, J. P., et al. (2019). "Propensity of Fluorinated Motifs to Modulate pKa and Lipophilicity." Chemical Science. Link

Sources

Validation

A Researcher's Guide to the Biological Effects of Fluorinated Oxanes: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design, enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design, enhancing pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth comparison of the biological effects of fluorinated oxanes versus their non-fluorinated counterparts. By delving into key performance indicators such as metabolic stability and cytotoxicity, supported by detailed experimental protocols, this document serves as a valuable resource for researchers aiming to leverage the unique properties of fluorinated heterocycles in their drug discovery programs.

The introduction of fluorine can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic fate.[1][3] These modifications often translate to improved potency, selectivity, and a more favorable safety profile.[2] Oxanes, saturated six-membered cyclic ethers, represent a versatile scaffold in medicinal chemistry. Their fluorination offers a promising avenue to fine-tune their biological activity. This guide will explore the causality behind the experimental advantages conferred by fluorination and provide the technical details necessary to validate these effects in a laboratory setting.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Oxanes

The decision to incorporate fluorine into an oxane scaffold is driven by the anticipated improvements in its drug-like properties. Below, we compare the expected performance of a hypothetical series of mono- and di-fluorinated oxanes against their parent non-fluorinated structure across critical biological assays.

Table 1: Comparative In Vitro Cytotoxicity of Oxane Derivatives
CompoundStructureIC50 (µM) in HepG2 CellsIC50 (µM) in MCF-7 Cells
Oxane (Parent) Non-fluorinated> 100> 100
3-Fluoro-oxane Mono-fluorinated75.3 ± 5.282.1 ± 6.5
3,3-Difluoro-oxane Di-fluorinated45.8 ± 3.955.4 ± 4.8

Note: The data presented in this table is illustrative and based on established trends of increased cytotoxicity with the introduction of fluorine to bioactive molecules. Actual experimental results may vary.

The illustrative data in Table 1 suggests that the introduction of fluorine can increase the cytotoxic potential of the oxane scaffold. This effect is often attributed to altered membrane permeability and interactions with intracellular targets.[3][4] In some cases, fluorination has been shown to significantly increase the cytotoxicity of compounds against cancer cell lines.[5][6]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Compound% Remaining after 60 minIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Oxane (Parent) 25 ± 4.115.245.6
3-Fluoro-oxane 58 ± 6.345.815.1
3,3-Difluoro-oxane 85 ± 5.9> 120< 5.8

Note: This data is representative of the expected increase in metabolic stability upon fluorination, based on the principle of blocking metabolically labile C-H bonds.[7][8] Actual experimental results may vary.

The data in Table 2 illustrates the significant enhancement of metabolic stability conferred by fluorination. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond, leading to a longer half-life and reduced clearance.[7][9] This is a key advantage in drug design, as it can lead to improved oral bioavailability and a longer duration of action in vivo.[1]

Experimental Protocols

To empower researchers to validate these findings, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cell lines (e.g., HepG2, MCF-7)

  • Complete culture medium

  • Fluorinated and non-fluorinated oxane compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxane compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol measures the rate of disappearance of a test compound when incubated with HLM, providing an estimate of its intrinsic clearance.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Fluorinated and non-fluorinated oxane compounds

  • Positive control compound with known metabolic stability (e.g., verapamil)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (final concentration 1 µM) to the pre-warmed reaction mixture. For the main experiment, add the NADPH regenerating system to initiate the metabolic reaction. For a negative control, add plain buffer instead of the NADPH system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) * (incubation volume / mg of microsomal protein)).

Potential Signaling Pathway Interactions

Fluorinated compounds can exert their biological effects by modulating various cellular signaling pathways. While specific data for fluorinated oxanes is limited, their structural similarity to other bioactive molecules suggests potential interactions with key pathways implicated in cell survival, proliferation, and apoptosis.

One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade . This pathway is crucial in transducing extracellular signals to the cellular machinery that governs fundamental cellular processes.[10] Dysregulation of the MAPK pathway is a hallmark of many diseases, including cancer.[10]

Diagram 1: Hypothetical Modulation of the MAPK/ERK Pathway by a Fluorinated Oxane

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Translocates & Activates Fluorinated_Oxane Fluorinated Oxane Fluorinated_Oxane->Raf Inhibits? Fluorinated_Oxane->MEK Inhibits? Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a fluorinated oxane.

This diagram illustrates how a fluorinated oxane could potentially inhibit the MAPK/ERK pathway, a common target for anti-cancer drugs. By interfering with key kinases like Raf or MEK, the compound could block downstream signaling, leading to reduced cell proliferation and survival.

Protocol 3: Assessing MAPK Pathway Modulation by Western Blot

This protocol allows for the detection of changes in the phosphorylation status of key MAPK pathway proteins, such as ERK, indicating pathway activation or inhibition.

Materials:

  • Target cell line

  • Fluorinated and non-fluorinated oxane compounds

  • Growth factor (e.g., EGF) to stimulate the pathway

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for several hours to reduce basal pathway activity.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the oxane compounds for a specified time.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to activate the MAPK pathway. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the phosphorylated form of the target protein (e.g., phospho-ERK). Subsequently, strip the membrane and re-probe with an antibody against the total form of the protein to ensure equal loading.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in treated cells to the controls to determine the effect of the compounds on pathway activation.

Conclusion and Future Directions

The strategic fluorination of the oxane scaffold presents a compelling strategy for the development of novel therapeutic agents. The anticipated improvements in metabolic stability and potential for enhanced biological activity, as outlined in this guide, provide a strong rationale for further investigation. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the biological effects of their synthesized fluorinated oxanes.

Future studies should focus on establishing a clear structure-activity relationship (SAR) by synthesizing and testing a broader range of fluorinated oxane derivatives. In vivo pharmacokinetic and efficacy studies will be crucial to translate the promising in vitro findings into tangible therapeutic benefits. Furthermore, exploring the impact of fluorination on other ADME properties, such as permeability and plasma protein binding, will provide a more comprehensive understanding of the overall drug-like potential of this compound class.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Bhattarai, P., Trombley, T., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of fluorine chemistry, 109(1), 3-11.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Zhou, Y., Sharma, S., & Li, F. (2019). The role of fluorine in drug design and development. Future medicinal chemistry, 11(13), 1595-1608.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated pharmaceuticals. Future medicinal chemistry, -2(5), 637-648.
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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-(Fluoromethyl)oxan-4-amine Hydrochloride

[1][2] Executive Summary & Identification This guide outlines the mandatory disposal protocols for 4-(Fluoromethyl)oxan-4-amine hydrochloride .[1] Due to the presence of the fluorine atom and the hydrochloride salt form,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Identification

This guide outlines the mandatory disposal protocols for 4-(Fluoromethyl)oxan-4-amine hydrochloride .[1] Due to the presence of the fluorine atom and the hydrochloride salt form, this compound requires specific segregation to prevent the formation of hydrofluoric acid (HF) during improper incineration and to avoid environmental persistence associated with organofluorine compounds.[2]

Chemical Identification:

  • Chemical Name: 4-(Fluoromethyl)oxan-4-amine hydrochloride[1][2]

  • Systematic Name: 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine HCl[1][2]

  • Molecular Formula: C₆H₁₃ClFNO

  • CAS Number: Note: As a specialized building block, specific CAS may vary by isomer/vendor. Treat as analogous to CAS 1823962-44-8.

  • Physical State: White to off-white solid (hygroscopic).[1][2]

Hazard Profile & Risk Assessment

Effective disposal begins with understanding the specific risks this molecule poses to the waste stream.[2]

Hazard ClassH-CodeDescriptionOperational Implication
Skin/Eye Irritant H315 / H319Causes skin and serious eye irritation.[1][3]Do not dispose of via trash or drain.[2] Contact with water in a drain can mobilize the irritant.[2]
STOT-SE H335May cause respiratory irritation.[1][3][4]Dust control is critical during waste transfer.[2] Use a fume hood.[2][5][6]
Combustion Product HF / HCl Hydrogen Fluoride & Hydrogen Chloride gas.[2]CRITICAL: Waste manifests must explicitly declare "Organofluorine" content. Standard incinerators may require specific scrubbers for HF.[2]
The "Why" Behind the Protocol (Expertise & Causality)
  • The Fluorine Factor: Unlike standard organic amines, the C-F bond is exceptionally strong. Standard biological waste treatment (sewage) cannot degrade this bond.[2] Consequently, drain disposal is strictly prohibited to prevent downstream accumulation (PFAS-like persistence concerns).[1][2]

  • The HCl Salt Factor: As a hydrochloride salt, this compound is acidic in solution. Mixing it with strong bases (like waste streams containing sodium hydroxide) will liberate the free amine.[2] This reaction is exothermic and can release volatile, odorous amine vapors into the lab atmosphere.[2]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, follow these segregation rules to ensure a self-validating safety system.

A. Solid Waste (Preferred)[2]
  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Segregation: Keep separate from Oxidizers (e.g., permanganates, nitrates) to prevent potential ignition.[1][2]

  • Labeling: Must be labeled "Hazardous Waste - Toxic, Irritant."[1][5]

B. Liquid Waste (Solutions)

If the compound is dissolved in solvent (e.g., DMSO, Methanol):

  • Stream Selection: Dispose of in the Halogenated Solvent waste stream.

    • Reasoning: Although the solvent (e.g., Methanol) might be non-halogenated, the solute contains Fluorine.[2] Placing it in a non-halogenated stream can damage incinerators not rated for HF generation.[2]

  • pH Check: If in aqueous solution, verify pH. If pH < 2, it is a D002 Corrosive Waste .[7]

Step-by-Step Disposal Workflow

Diagram: Decision Matrix for Disposal

The following flowchart visualizes the decision logic for disposing of 4-(Fluoromethyl)oxan-4-amine HCl.

DisposalWorkflow Start Waste Generation: 4-(Fluoromethyl)oxan-4-amine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Residue StateCheck->SolidPath Dry Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid Bagging Double Bag in Clear Polyethylene Bags SolidPath->Bagging SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Labeling: Declare 'Organofluorine Solid' + H315/H319 Hazards Bagging->Labeling HaloStream Stream: Halogenated Waste (Due to Fluorine Content) SolventCheck->HaloStream Organic Solvent AqueousStream Stream: Aqueous Toxic (Check pH) SolventCheck->AqueousStream Water Based Manifest Manifest: Flag for HF-rated Incineration HaloStream->Manifest AqueousStream->Manifest Pickup EHS Pickup / Licensed Contractor Labeling->Pickup Manifest->Pickup

Caption: Decision matrix for segregating fluorinated amine waste based on physical state and solvent composition.

Detailed Protocol

Scenario A: Disposing of Pure Solid (Expired/Unused)[1][2]
  • PPE Required: Nitrile gloves (double gloving recommended), safety glasses, lab coat.[2]

  • Containment: Transfer the solid into a clear, sealable plastic bag or a screw-top HDPE container.

  • Secondary Containment: Place the primary container into a secondary clear bag (double-bagging).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-(Fluoromethyl)oxan-4-amine HCl" (95%+).[1][2][8]

    • Hazard Checkboxes: Irritant, Toxic.[3][5][9]

    • Notes: Write "Contains Fluorine - Do not mix with Oxidizers."[1]

  • Storage: Place in the "Solid Hazardous Waste" bin in the Satellite Accumulation Area (SAA).[2]

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Assessment: Identify the primary solvent.[2]

  • Segregation:

    • If Organic Solvent: Pour into the Halogenated waste carboy. Even if the solvent is Acetone (non-halogenated), the presence of the fluorinated amine contaminates the stream.[2]

    • If Aqueous: Adjust pH to between 5 and 9 using weak base/acid if permitted by local EHS (to prevent corrosion of waste drums), then pour into "Aqueous Toxic" waste.[2]

  • Documentation: On the waste log, list the estimated concentration of the fluorinated amine. This allows the disposal vendor to calculate the potential HF load during incineration.[2]

Regulatory Compliance & References

Compliance is determined by the "Cradle-to-Grave" responsibility under RCRA (Resource Conservation and Recovery Act).[1][2]

  • EPA Waste Code: This material is not P-listed or U-listed.[1] However, it must be characterized based on its properties.

    • If pH < 2: D002 (Corrosivity).[2][7]

    • If Toxic/Irritant only: Classify as Non-Regulated Chemical Waste (unless state-specific codes apply, e.g., California or Massachusetts).[1][2]

  • Drain Disposal: PROHIBITED under 40 CFR 403.5 (General Pretreatment Regulations for Existing and New Sources of Pollution).[2]

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2][1][2]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Amines (Class).[1][2][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][1][2][10]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2][1][2]

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Handling

Comprehensive Guide to Handling 4-(Fluoromethyl)oxan-4-amine hydrochloride: Personal Protective Equipment, Operational Plans, and Disposal

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Fluoromethyl)oxan-4-amine hydrochloride. The following protocols are grounded in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Fluoromethyl)oxan-4-amine hydrochloride. The following protocols are grounded in established laboratory safety principles and an analysis of the compound's structural components. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on the potential hazards of its amine hydrochloride and fluoromethyl functional groups is strongly advised.

Hazard Analysis: A Proactive Approach to Safety

A thorough understanding of a chemical's potential hazards is the cornerstone of safe laboratory practice.[1] For 4-(Fluoromethyl)oxan-4-amine hydrochloride, we must infer its hazard profile from its constituent parts:

  • Amine Hydrochloride: This functional group suggests that the compound is a salt, likely a solid, and may possess corrosive properties. Amine hydrochlorides can cause skin and eye irritation or burns upon direct contact.[2][3] Inhalation of dust may lead to respiratory tract irritation.[4]

  • Fluoromethyl Group: The presence of a C-F bond introduces potential metabolic and toxicological considerations. While often considered stable, the C-F bond can be cleaved in biological systems, potentially releasing fluoride ions and forming toxic metabolites.[5][6] Some fluorinated organic compounds have been associated with adverse health effects.[7][8]

Based on this analysis, it is prudent to treat 4-(Fluoromethyl)oxan-4-amine hydrochloride as a compound that is potentially corrosive, an irritant, and has unknown long-term toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.[1][9][10]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Provides protection from splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[11][12]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. - Lab Coat: A flame-resistant lab coat with tight-fitting cuffs. - Clothing: Long pants and closed-toe shoes.[10]Prevents skin contact with the chemical. Double-gloving provides extra protection in case of a tear or contamination of the outer glove. A lab coat protects personal clothing and skin.[10][13]
Respiratory Protection A NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases.To be used when handling the solid outside of a certified chemical fume hood or if there is a risk of aerosolization.[2][3]

It is crucial to inspect all PPE for damage before each use and to follow proper procedures for donning and doffing to avoid cross-contamination. [14]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures that all aspects of handling, from receipt to disposal, are conducted safely and efficiently.

Receiving and Storage
  • Verification: Upon receipt, verify the container label matches the order information.

  • Inspection: Visually inspect the container for any signs of damage or leaks.[15]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[13][15][16] The storage container should be clearly labeled with the chemical name, hazard information, and date of receipt.[1][13]

  • Security: Store in a secure location to prevent unauthorized access.[15]

Handling and Use
  • Designated Area: All handling of 4-(Fluoromethyl)oxan-4-amine hydrochloride should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][9]

  • Pre-use Check: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[1][11]

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[10] Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, use an absorbent material compatible with the chemical to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully clean the spill area.

  • Dispose: All spill clean-up materials should be collected in a sealed, labeled container for proper disposal as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial to protect both human health and the environment.[1][17]

  • Waste Collection: All waste materials contaminated with 4-(Fluoromethyl)oxan-4-amine hydrochloride, including unused compound, contaminated PPE, and spill clean-up materials, should be collected in a designated, properly labeled, and sealed hazardous waste container.[13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[17]

Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for 4-(Fluoromethyl)oxan-4-amine hydrochloride.

cluster_prep Preparation & Handling cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Receiving Receiving & Inspection Storage Secure & Segregated Storage Receiving->Storage PPE Don Appropriate PPE Storage->PPE Handling Handling in Fume Hood PPE->Handling Experiment Conduct Experiment Handling->Experiment Spill Spill? Handling->Spill Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Collection Collect & Segregate Waste Decontamination->Waste_Collection Disposal Dispose via EHS Waste_Collection->Disposal Spill->Experiment No Spill_Response Spill Response Protocol Spill->Spill_Response Yes Spill_Response->Waste_Collection

Caption: Workflow for safe handling and disposal of 4-(Fluoromethyl)oxan-4-amine hydrochloride.

Conclusion

The safe handling of any novel chemical requires a proactive and informed approach. By understanding the potential hazards associated with the functional groups of 4-(Fluoromethyl)oxan-4-amine hydrochloride and adhering to the rigorous PPE, operational, and disposal plans outlined in this guide, researchers can significantly mitigate risks and ensure a safe laboratory environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols.

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